molecular formula C5H8O2 B193281 Cyclobutanecarboxylic acid CAS No. 3721-95-7

Cyclobutanecarboxylic acid

Cat. No.: B193281
CAS No.: 3721-95-7
M. Wt: 100.12 g/mol
InChI Key: TXWOGHSRPAYOML-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid (CAS 3721-95-7) is a colorless liquid organic compound with the molecular formula C5H8O2 and a molar mass of 100.12 g·mol⁻¹ . It is a versatile cyclobutane building block in organic synthesis, primarily used as a key intermediate for the preparation of various monosubstituted cyclobutane derivatives found in biologically active compounds and approved pharmaceuticals . Its significant research value lies in its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as Butorphanol, Nalbuphine, and Boceprevir . The compound can be synthesized by the hydrolysis and subsequent decarboxylation of 1,1-cyclobutanedicarboxylic acid . Key physical properties include a boiling point of approximately 190-196 °C and a melting point of around -7.5 °C . This compound is corrosive and requires careful handling, as it can cause severe skin burns and eye damage . Stable under recommended storage conditions, it should be kept in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents and strong bases . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutanecarboxylic acid
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InChI

InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)
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InChI Key

TXWOGHSRPAYOML-UHFFFAOYSA-N
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Canonical SMILES

C1CC(C1)C(=O)O
Source PubChem
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID3057725
Record name Cyclobutanecarboxylic acid
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Molecular Weight

100.12 g/mol
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Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name Cyclobutanecarboxylic acid
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CAS No.

3721-95-7
Record name Cyclobutanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxylic acid (CAS No. 3721-95-7) is a cyclic carboxylic acid that serves as a vital building block in organic synthesis. Its unique four-membered ring structure imparts significant ring strain, which influences its chemical reactivity and makes it a valuable moiety in medicinal chemistry.[1][2] The cyclobutane (B1203170) ring offers conformational rigidity and metabolic stability, properties that are highly sought after in the design of bioactive molecules and approved pharmaceuticals, including Butorphanol and Boceprevir.[3][4][5] This guide provides a comprehensive overview of the key physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to assist researchers in its characterization.

General and Physicochemical Properties

This compound typically appears as a colorless to pale yellow or amber liquid.[2][6][7] However, with a melting point reported near ambient temperatures, it may also exist as a white crystalline solid.[1][3] It is an organic compound that is stable under standard storage conditions.[3][8]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3721-95-7[3][4][9]
Molecular Formula C₅H₈O₂[1][3][4]
Molecular Weight 100.12 g/mol [1][4][10]
Appearance Colorless to light orange/yellow clear liquid or white crystalline solid[1][3][6][9]
Density 1.047 g/mL at 25 °C[6][11]
Refractive Index (n20/D) 1.444[6]
pKa 4.785 at 25 °C[3][6][12]
Flash Point 83 °C (181.4 °F)[9][10][13]
Boiling Point ~195 - 196 °C[4][6][9][11]
Melting Point -7.5 °C (Note: values ranging from -20 °C to 31 °C have been reported)[4][6][14]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a polar carboxylic acid group and a nonpolar cyclobutane ring.[1] The carboxylic acid moiety allows for hydrogen bonding, rendering it moderately to slightly soluble in water.[1][3][6] Its solubility in aqueous solutions is pH-dependent; it becomes more soluble at higher pH levels due to the formation of the deprotonated carboxylate salt.[1] The hydrophobic cyclobutane ring contributes to its good solubility in various organic solvents.[1][3]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water Slightly soluble / Sparingly soluble[3][6]
Methanol Soluble[6][12]
Chloroform Soluble[6][12]
Ethanol Soluble[1][3]
Acetone Soluble[1][3]
Diethyl Ether Soluble[1]
Dimethylformamide Moderately soluble[3]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectral Data for this compound

TechniqueKey Features and Chemical Shifts (δ)Source(s)
¹H NMR ~11.0 - 12.0 ppm: Broad singlet, corresponds to the carboxylic acid proton (-COOH).[15] ~3.18 ppm: Multiplet, corresponds to the methine proton (-CH).[15][16] ~1.74 - 2.60 ppm: Complex multiplets, corresponding to the methylene (B1212753) protons of the cyclobutane ring (-CH₂).[15][16][15][16]
¹³C NMR ~182 ppm: Carboxylic acid carbon (C=O). ~38 ppm: Methine carbon (-CH). ~25 ppm: Methylene carbons (-CH₂). ~18 ppm: Methylene carbon (-CH₂).[17][18]
Infrared (IR) ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~2950 cm⁻¹: C-H stretch. ~1700 cm⁻¹: Strong C=O stretch (carbonyl).[19]
Mass Spec (EI) m/z 100: Molecular ion (M⁺). m/z 55: Prominent fragment.[19]

Experimental Protocols & Workflows

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds.

Protocol for Melting Point Determination

The melting point is a key indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[20]

Methodology:

  • Sample Preparation: Place a small amount of finely powdered this compound on a clean, dry surface.[21] Push the open end of a glass capillary tube into the powder to collect a sample.[22] Tap the sealed end of the capillary on a hard surface to compact the solid to a height of 1-2 mm.[21][22]

  • Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[21][22] Place the assembly into a melting point apparatus (e.g., a Thiele tube with a high-boiling oil bath or a digital melting point device).[20][23]

  • Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.[20] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[20]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts (T₂).[21] The melting point is reported as the range T₁ - T₂.

experimental_workflow_melting_point start Start prep_sample Prepare Sample (Grind & Load Capillary) start->prep_sample setup_apparatus Setup Apparatus (e.g., DigiMelt) prep_sample->setup_apparatus fast_run Perform Fast Scan (Ramp: 10-20°C/min) setup_apparatus->fast_run For Unknowns slow_run Perform Slow Scan (Ramp: 1-2°C/min) setup_apparatus->slow_run For Knowns get_approx Determine Approximate Melting Range fast_run->get_approx cool_down Cool Apparatus to ~15°C below Approx. M.P. get_approx->cool_down cool_down->slow_run record_t1 Record T1 (First liquid appears) slow_run->record_t1 record_t2 Record T2 (All solid melts) record_t1->record_t2 report_range Report Melting Range (T1 - T2) record_t2->report_range

Caption: Workflow for Melting Point Determination.
Protocol for Solubility Characterization

This protocol provides a systematic approach to determine the solubility class of an organic compound, which can reveal the presence of acidic or basic functional groups.

Methodology:

  • Water Solubility: In a small test tube, add ~25 mg of this compound. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[24][25] Observe if the compound dissolves. If it is water-soluble, test the solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.[26]

  • Aqueous Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution in portions, shaking vigorously.[24] Solubility indicates the presence of an acidic functional group. As a carboxylic acid, this compound is expected to dissolve.

  • Aqueous Bicarbonate Solubility (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[24] Effervescence (CO₂ evolution) and dissolution indicate a strong acid, such as a carboxylic acid.

  • Aqueous Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) solution.[24][25] Lack of solubility confirms the absence of a basic functional group (like an amine).

  • Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., methanol, chloroform, hexane) by adding ~25 mg of the compound to 1 mL of the solvent and observing dissolution after stirring for 60 seconds.[27]

solubility_testing_flowchart start Start with Sample (~25 mg) test_water Test Solubility in Water start->test_water decision_water Soluble? test_water->decision_water test_litmus Test with Litmus Paper decision_water->test_litmus Yes test_naoh Test Solubility in 5% NaOH decision_water->test_naoh No result_sa Result: Water-Soluble Acid (e.g., low MW carboxylic acid) test_litmus->result_sa decision_naoh Soluble? test_naoh->decision_naoh test_nahco3 Test Solubility in 5% NaHCO3 decision_naoh->test_nahco3 Yes test_hcl Test Solubility in 5% HCl decision_naoh->test_hcl No decision_nahco3 Soluble? test_nahco3->decision_nahco3 result_strong_acid Result: Strong Acid (Carboxylic Acid) decision_nahco3->result_strong_acid Yes result_weak_acid Result: Weak Acid (e.g., Phenol) decision_nahco3->result_weak_acid No decision_hcl Soluble? test_hcl->decision_hcl result_base Result: Organic Base (e.g., Amine) decision_hcl->result_base Yes result_neutral Result: Neutral/Inert Compound decision_hcl->result_neutral No

Caption: Logical Flow for Acid-Base Solubility Testing.

Safety and Handling

This compound is classified as a corrosive substance.[4][28] It can cause severe skin burns and serious eye damage.[28] It is also a combustible liquid.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling.[13][28]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Keep away from heat, sparks, and open flames.[29] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][29] The substance may be corrosive to metals.[28]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[28][29] If swallowed, rinse mouth but do NOT induce vomiting; call a poison center or doctor immediately.[28]

Conclusion

This technical guide provides a detailed summary of the essential physical properties of this compound, catering to the needs of researchers and drug development professionals. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols and logical workflow diagrams provide practical guidance for laboratory characterization. A thorough understanding of these properties is indispensable for the effective use of this compound as a precursor in organic synthesis and for ensuring its quality and purity in research and development applications.

References

An In-depth Technical Guide to the Chemical Characteristics of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxylic acid (CBCA), a saturated fatty acid with the chemical formula C₅H₈O₂, serves as a pivotal building block in modern organic and medicinal chemistry. Its unique four-membered ring structure imparts distinct conformational constraints and physicochemical properties that are leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical characteristics of this compound, including its physical and chemical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and analysis. Furthermore, this guide explores the significant role of CBCA as a key intermediate in the synthesis of prominent pharmaceuticals such as Butorphanol, Nalbuphine, and Boceprevir (B1684563), and elucidates the signaling pathways modulated by these drugs.

Physicochemical Properties

This compound is a colorless to light yellow liquid or crystalline solid at room temperature.[1] It possesses a faint, characteristic odor.[2] The presence of the carboxylic acid functional group renders the molecule polar, allowing for moderate solubility in water through hydrogen bonding.[3] It exhibits greater solubility in organic solvents such as ethanol, acetone, and diethyl ether.[3] The solubility of CBCA is also pH-dependent, increasing in aqueous solutions at higher pH values due to the formation of the carboxylate anion.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[4]
Molar Mass 100.12 g/mol [4]
CAS Number 3721-95-7[4]
Appearance Colorless to light yellow liquid or crystalline solid[1][5]
Melting Point -7.5 °C[6][7]
Boiling Point 191.5–195 °C[6][7]
Density 1.047 g/mL at 25 °C[7]
pKa 4.785 (at 25 °C)[2]
Refractive Index (n20/D) 1.444[7]
Solubility in Water Sparingly soluble[1][2]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, chloroform, methanol[1][3][8]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 399.65 MHz): The proton NMR spectrum displays characteristic signals for the cyclobutane (B1203170) ring protons and the carboxylic acid proton. The chemical shifts (δ) are approximately: 11.0 ppm (s, 1H, -COOH), 3.179 ppm (m, 1H, CH-COOH), 2.32 ppm (m, 2H, CH₂), 2.24 ppm (m, 2H, CH₂), and 1.99-1.92 ppm (m, 2H, CH₂).

  • ¹³C NMR: The carbon NMR spectrum provides evidence for the five distinct carbon atoms in the molecule. The approximate chemical shifts (δ) are: 182.5 ppm (C=O), 40.5 ppm (CH-COOH), 25.0 ppm (2 x CH₂), and 18.0 ppm (CH₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band appears around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 100.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR δ ~11.0 (-COOH), ~3.18 (CH), ~1.9-2.3 (ring CH₂)
¹³C NMR δ ~182.5 (C=O), ~40.5 (CH), ~25.0, ~18.0 (ring CH₂)
IR ν ~2500-3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O)
Mass Spec (EI) m/z 100 (M⁺)

Experimental Protocols

Synthesis of this compound via Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This is a common and efficient method for the preparation of this compound.[9][10]

Experimental Workflow:

G cluster_0 Synthesis and Purification A 1,1-Cyclobutanedicarboxylic acid B Heat to 160-170 °C A->B C Decarboxylation (CO₂ evolution) B->C D Heat to 190-210 °C C->D E Distillation D->E F Crude this compound E->F G Redistillation F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Apparatus Setup: Place 1,1-cyclobutanedicarboxylic acid into a distillation flask equipped with a thermometer and a condenser.

  • Decarboxylation: Heat the flask in an oil bath to 160-170 °C. Carbon dioxide will evolve, and the heating should be continued until the gas evolution ceases.[9]

  • Distillation: Increase the bath temperature to 190-210 °C and collect the fraction boiling between 189-195 °C. This is the crude this compound.[9]

  • Purification: The crude product can be purified by redistillation to yield pure this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane) is suitable.

  • Injection: A split injection is typically used.

  • Oven Program: A temperature gradient can be employed, for example, starting at 50 °C and ramping up to 250 °C.

  • Detection: Mass spectrometry in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the carboxylic acid chromophore.

Role in Drug Development

This compound is a valuable precursor in the synthesis of several approved pharmaceuticals.[10] The rigid cyclobutane moiety can impart favorable properties to drug candidates, such as improved metabolic stability and conformational constraint, which can enhance binding affinity to biological targets.

Butorphanol and Nalbuphine: Opioid Receptor Modulation

Butorphanol and Nalbuphine are potent opioid analgesics that incorporate a cyclobutylmethyl group derived from this compound.[10] Both drugs act as mixed agonist-antagonists at opioid receptors.[1][11]

  • Mechanism of Action: They are agonists at the kappa (κ) opioid receptor and partial agonists or antagonists at the mu (μ) opioid receptor.[1][11] This dual action is thought to contribute to their analgesic effects with a lower potential for abuse and respiratory depression compared to full μ-opioid agonists.

Signaling Pathway of Opioid Receptor Agonists:

G cluster_0 Opioid Receptor Signaling Opioid Opioid Agonist (e.g., Butorphanol, Nalbuphine) Receptor κ/μ Opioid Receptor (GPCR) Opioid->Receptor G_protein Gi/o Protein Activation Receptor->G_protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ion_Channel Modulation of Ion Channels (↑ K⁺, ↓ Ca²⁺) G_protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Opioid receptor signaling cascade.

Boceprevir: HCV NS3/4A Protease Inhibition

Boceprevir is a direct-acting antiviral agent used in the treatment of hepatitis C virus (HCV) infection.[10] It contains a cyclobutylmethyl group at the P2 position, which is crucial for its binding to the viral protease.

  • Mechanism of Action: Boceprevir is a potent and specific inhibitor of the HCV NS3/4A serine protease.[2][12] This enzyme is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle. By blocking this protease, boceprevir prevents the formation of mature viral proteins, thereby inhibiting viral replication.[13]

Mechanism of HCV NS3/4A Protease Inhibition:

G cluster_0 HCV Protease Inhibition HCV_Polyprotein HCV Polyprotein Cleavage Proteolytic Cleavage HCV_Polyprotein->Cleavage NS3_4A NS3/4A Protease NS3_4A->Cleavage Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Boceprevir Boceprevir Inhibition Inhibition Boceprevir->Inhibition Inhibition->NS3_4A

Caption: Inhibition of HCV replication by Boceprevir.

Conclusion

This compound is a versatile chemical entity with well-defined physicochemical and spectroscopic characteristics. Its utility as a synthetic intermediate is underscored by its role in the preparation of complex, biologically active molecules, particularly in the pharmaceutical industry. The unique structural features of the cyclobutane ring contribute to the desirable pharmacological profiles of drugs like Butorphanol, Nalbuphine, and Boceprevir. A thorough understanding of the chemical properties and reaction pathways involving this compound is crucial for its effective application in research and drug development.

References

Spectroscopic Profile of Cyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cyclobutanecarboxylic acid (C₅H₈O₂), a valuable building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the carboxylic acid proton, the methine proton at the carboxyl-substituted carbon, and the methylene (B1212753) protons of the cyclobutane (B1203170) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)~11.0 - 12.0Broad Singlet (br s)Chemical shift is concentration-dependent and can exchange with D₂O.
Methine (-CH)~3.18Multiplet (m)The proton on the carbon bearing the carboxylic acid is deshielded.
Methylene (-CH₂)~1.74 - 2.60Multiplet (m)The six methylene protons of the cyclobutane ring are diastereotopic and exhibit complex splitting patterns.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [3][4]

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (-C=O)~182
Methine (-CH)~40
Methylene (-CH₂)~25
Methylene (-CH₂)~18

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the key functional groups present in the molecule. The spectrum is typically dominated by the very broad O-H stretch of the carboxylic acid due to hydrogen bonding and the strong C=O stretch.[5][6][7]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Description
2500-3300O-H stretchVery broad and strong, characteristic of a hydrogen-bonded carboxylic acid.
~2950C-H stretchAliphatic C-H stretching of the cyclobutane ring.
~1700C=O stretchStrong and sharp, characteristic of a carboxylic acid carbonyl group.
~1420C-O-H bendIn-plane bending.
~1220C-O stretchCoupled with O-H in-plane bending.
~930O-H bendOut-of-plane bending, often broad.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [2][3]

m/z Relative Intensity (%) Proposed Fragment Ion
10018.4[M]⁺, Molecular Ion
8218.3[M - H₂O]⁺
7350.2[M - C₂H₃]⁺
55100.0[C₄H₇]⁺ or [M - COOH]⁺
4117.4[C₃H₅]⁺
2749.4[C₂H₃]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: A proton-decoupled spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition: Mount the salt plates in the spectrometer's sample holder. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Cyclobutanecarboxylic Acid (Liquid) NMR NMR (¹H & ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pattern M [C₅H₈O₂]⁺˙ m/z = 100 m82 [C₅H₆O]⁺˙ m/z = 82 M->m82 - H₂O m73 [C₄H₅O]⁺ m/z = 73 M->m73 - C₂H₃ m55 [C₄H₇]⁺ m/z = 55 M->m55 - COOH m41 [C₃H₅]⁺ m/z = 41 m55->m41 - CH₂ m27 [C₂H₃]⁺ m/z = 27 m41->m27 - CH₂

A plausible fragmentation pathway for this compound under electron ionization.

References

The Enduring Quest for the Four-Membered Ring: A Technical Guide to the Discovery and Synthesis of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and evolving synthetic strategies for obtaining cyclobutanecarboxylic acid, a valuable building block in modern medicinal chemistry. From early erroneous claims to sophisticated modern methodologies, the journey to efficiently synthesize this strained carbocycle reflects the advancement of organic chemistry itself. This document provides a comprehensive overview of key synthetic routes, detailed experimental protocols, and a comparative analysis of their efficiencies, tailored for professionals in the fields of chemical research and pharmaceutical development.

A Turbulent History: The Discovery and Early Syntheses

The late 19th century witnessed the first attempts to synthesize cyclobutane (B1203170) derivatives, a pursuit fraught with misconceptions. Early reports, such as those by Markownikoff and Krestownikoff, described syntheses that were later proven to yield other cyclic or rearranged products. It was the seminal work of William Henry Perkin Jr. in 1883 that marked a turning point.[1][2] His application of the malonic ester synthesis provided the first verifiable route to a cyclobutane ring system, laying the foundation for the field.[3]

The early methods were often characterized by low yields and harsh reaction conditions. The inherent ring strain of the cyclobutane moiety posed a significant synthetic challenge, leading to a variety of innovative, albeit sometimes inefficient, approaches.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of this compound has evolved significantly since Perkin's initial breakthrough. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance. This section provides a comparative analysis of the most important historical and contemporary synthetic routes.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsTypical Yield (%)AdvantagesDisadvantages
Perkin's Malonic Ester Synthesis (Classical) Diethyl malonate, 1,3-Dibromopropane (B121459)Sodium ethoxide, followed by hydrolysis and decarboxylation20-40Established and well-understood.Low yields, harsh conditions.
Improved Malonic Ester Synthesis Diethyl malonate, 1,3-DibromopropanePhase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), K₂CO₃, DMF~89 (for the dicarboxylate)Higher yields, milder conditions.Still a multi-step process.
Photochemical [2+2] Cycloaddition Ethylene (B1197577), Acrylic acidUV irradiation, dichloromethane (B109758), -30 to -20 °C~97High yield, atom economical.Requires specialized photochemical equipment.
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic acidHeating at ~160 °C86-91High yield for the final step.The precursor needs to be synthesized first.

Detailed Experimental Protocols

For the practical application of these synthetic methods, detailed and reliable experimental protocols are essential. The following sections provide step-by-step procedures for key syntheses of this compound and its precursors.

Protocol 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate via Improved Malonic Ester Synthesis

This protocol provides a higher-yielding modification of the classical Perkin's synthesis.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • To a stirred solution of diethyl malonate (1 equivalent) and 1,3-dibromopropane (1.3 equivalents) in DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of tetrabutylammonium bromide.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to obtain diethyl 1,1-cyclobutanedicarboxylate as a colorless oil. A typical yield for this step is around 89%.[4]

Protocol 2: Hydrolysis and Decarboxylation to this compound

This protocol describes the conversion of the dicarboxylate intermediate to the final product.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reflux a solution of diethyl 1,1-cyclobutanedicarboxylate in ethanolic potassium hydroxide for several hours to effect saponification.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield 1,1-cyclobutanedicarboxylic acid.

  • Place the 1,1-cyclobutanedicarboxylic acid in a distillation apparatus and heat to approximately 160 °C.

  • Carbon dioxide will evolve, and the this compound can be distilled directly. The typical yield for the decarboxylation step is in the range of 86-91%.[5]

Protocol 3: Photochemical [2+2] Cycloaddition of Ethylene and Acrylic Acid

This modern approach offers a highly efficient, one-step synthesis.

Materials:

  • Acrylic acid

  • Ethylene gas

  • Dichloromethane

  • Acetone-dry ice bath

Procedure:

  • In a suitable photochemical reactor, dissolve acrylic acid in dichloromethane and cool the solution to -30 to -20 °C using an acetone-dry ice bath.

  • Bubble ethylene gas through the solution while irradiating with a UV lamp (e.g., high-pressure mercury lamp).

  • Monitor the reaction by a suitable analytical method (e.g., GC) until the starting material is consumed.

  • After the reaction is complete, stop the ethylene flow and turn off the UV lamp.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to obtain this compound. This method can achieve yields of up to 97%.[5]

The Role of this compound in Drug Discovery

The rigid, puckered conformation of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry.[6][7][8] Incorporating this moiety can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This compound and its derivatives are key starting materials for introducing the cyclobutane motif.

Several drugs and clinical candidates contain the cyclobutane ring, highlighting its importance in modern drug development. For example, the unique geometry of the cyclobutane ring can orient pharmacophoric groups in a favorable position for binding to biological targets.[6] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can enhance the metabolic stability of a drug molecule.[7][8]

Visualizing the Synthesis and Application

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Historical_Development A Early Erroneous Reports (e.g., Markownikoff) B Perkin's Malonic Ester Synthesis (1883) (First Verifiable Synthesis) A->B Correction of Structure C Improved Malonic Ester Syntheses (Higher Yields, Milder Conditions) B->C Process Optimization D Modern Methods ([2+2] Photocycloaddition, etc.) C->D Methodological Innovation

A timeline of the key developments in this compound synthesis.

Synthesis_Selection_Workflow decision decision process process start Start: Need for This compound d1 Scale of Synthesis? start->d1 d2 Specialized Equipment (Photoreactor) Available? d1->d2 Large Scale p2 Consider Improved Malonic Ester Synthesis (Good Yield, Standard Equipment) d1->p2 Small to Medium Scale p1 Consider [2+2] Photocycloaddition (High Yield, Atom Economy) d2->p1 Yes d2->p2 No p3 Consider Classical Perkin's Synthesis (Historical Interest, Lower Yield) p2->p3 For comparison or specific precursor needs

A decision workflow for selecting a suitable synthesis method.

Drug_Development_Pathway A This compound (Starting Material) B Functionalization & Derivative Synthesis A->B C Incorporation into Lead Compound Scaffold B->C D Structure-Activity Relationship (SAR) Studies C->D E Optimized Drug Candidate (Improved Potency, PK, etc.) D->E

The role of this compound in a typical drug development pipeline.

Conclusion

The synthesis of this compound has a rich history that mirrors the progress of organic chemistry. From the challenging early days of strained ring synthesis to the elegant and efficient methods available today, the journey has been one of continuous innovation. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the rational design and synthesis of novel therapeutics. The unique structural properties conferred by the cyclobutane moiety will undoubtedly continue to make this compound and its derivatives highly sought-after building blocks in the ongoing quest for new and more effective medicines.

References

An In-depth Technical Guide to the Ring Strain in Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane (B1203170) rings are prevalent structural motifs in numerous biologically active molecules and approved pharmaceuticals. Their inherent ring strain, a consequence of non-ideal bond angles and torsional strain, significantly influences their reactivity and conformational preferences. This technical guide provides a comprehensive analysis of the ring strain in cyclobutanecarboxylic acid, a key building block in organic synthesis. We delve into the thermochemical basis of its strain energy, detail experimental protocols for its synthesis and characterization, and explore how this strain dictates its chemical behavior. This document aims to equip researchers with the fundamental knowledge required to effectively utilize cyclobutane-containing scaffolds in drug discovery and development.

Introduction

The cyclobutane moiety, a four-membered carbocycle, is a fascinating and synthetically useful structural unit.[1][2] Unlike its larger cycloalkane counterpart, cyclohexane, which can adopt a strain-free chair conformation, the cyclobutane ring is inherently strained.[3][4] This strain arises from two primary factors:

  • Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° in a puckered conformation.[3][5]

  • Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms, although partially relieved by the ring's puckered conformation.[4][5]

This stored potential energy, known as ring strain, renders cyclobutane and its derivatives more reactive than their acyclic analogues, a property that can be harnessed in chemical synthesis.[1][3] this compound, in particular, serves as a versatile precursor for a variety of functionalized cyclobutanes used in the synthesis of pharmaceuticals such as Butorphanol, Nalbuphine, and Boceprevir.[6] A thorough understanding of its ring strain is therefore crucial for predicting its reactivity and designing novel synthetic routes.

Thermochemical Insights into Ring Strain

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol).[3] This value is experimentally determined by comparing the heat of combustion of cyclobutane with that of a strain-free acyclic reference compound.[5][7] The presence of a carboxylic acid substituent is expected to have a minor, though not insignificant, effect on the overall ring strain.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the inherent strain of the cyclobutane ring.

PropertyValueReference(s)
Molecular FormulaC₅H₈O₂[8]
Molecular Weight100.12 g/mol [8]
Boiling Point195 °C (lit.)[8]
Melting Point-7.5 °C (lit.)[9]
Ring Strain (Cyclobutane) ~26.3 kcal/mol (~110 kJ/mol) [3]

Table 1: Physicochemical Properties and Ring Strain of this compound and Cyclobutane.

Spectral DataKey FeaturesReference(s)
¹H NMR (CDCl₃) ~11.0-12.0 ppm (br s, 1H, -COOH), ~3.18 ppm (m, 1H, -CH-), ~1.74-2.60 ppm (m, 6H, -CH₂-)[10]
¹³C NMR (CDCl₃) Signals corresponding to the carboxyl carbon, the methine carbon, and the methylene (B1212753) carbons of the cyclobutane ring.[11][12][13]
IR (liquid film) Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-H stretches of the cyclobutane ring.[14]

Table 2: Spectroscopic Data for this compound.

Thermochemical Data (Liquid Phase)Value (kJ/mol)Reference(s)
Enthalpy of Combustion (ΔcH°liquid)-2684[15]
Enthalpy of Formation (ΔfH°liquid)-[15]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[8][16]

Procedure:

  • Place 1,1-cyclobutanedicarboxylic acid into a distillation apparatus equipped with a receiving flask.

  • Heat the distillation flask in an oil or metal bath to approximately 160-170 °C.

  • Observe the evolution of carbon dioxide gas, indicating the decarboxylation reaction is proceeding.

  • Continue heating until the gas evolution ceases.

  • Increase the bath temperature to 210-220 °C to distill the crude this compound. Collect the fraction boiling between 189-195 °C.

  • The collected crude product can be further purified by redistillation to yield pure this compound (yields typically range from 86-91%).[8]

Determination of Ring Strain via Bomb Calorimetry

The ring strain energy is experimentally determined by measuring the heat of combustion using a bomb calorimeter.

General Protocol:

  • Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.

  • Sample Preparation: Accurately weigh a sample of this compound (a liquid) into a sample holder.

  • Assembly: Place the sample holder in the bomb, add a small amount of water to ensure saturation of the final atmosphere, and seal the bomb.

  • Pressurization: Pressurize the bomb with an excess of pure oxygen.

  • Combustion: Submerge the bomb in a known volume of water in the calorimeter, allow the system to reach thermal equilibrium, and then ignite the sample electrically.

  • Data Acquisition: Record the temperature change of the water bath until a maximum temperature is reached and the system begins to cool.

  • Calculation: From the temperature change and the heat capacity of the calorimeter, calculate the heat of combustion of this compound.

  • Strain Energy Calculation: Compare the experimental heat of combustion per CH₂ group to that of a strain-free acyclic reference to determine the strain energy.[17]

Visualizing Key Processes

Synthesis Workflow

The synthesis of this compound from 1,1-cyclobutanedicarboxylic acid is a straightforward thermal decarboxylation.

G Synthesis of this compound A 1,1-Cyclobutanedicarboxylic Acid B Heating (160-170 °C) A->B C Decarboxylation (-CO₂) B->C D Crude this compound C->D E Distillation (189-195 °C) D->E F Pure this compound E->F

Caption: Workflow for the synthesis of this compound.

Ring Strain and Reactivity

The inherent ring strain in this compound is a driving force for reactions that lead to ring-opening or rearrangement, resulting in the formation of more stable, less strained products.[1][2]

G Influence of Ring Strain on Reactivity A This compound (High Ring Strain) B Reaction Conditions (e.g., Acid, Base, Heat) A->B C Ring-Opening or Rearrangement B->C D Acyclic or Larger Ring Products (Lower Strain) C->D E Relief of Angle and Torsional Strain C->E E->D Driving Force

Caption: Ring strain as a driving force for chemical transformations.

Conclusion

The ring strain inherent in the cyclobutane ring of this compound is a defining characteristic that dictates its chemical properties and reactivity. This guide has provided a comprehensive overview of the origins and quantification of this strain, detailed experimental procedures for the synthesis and analysis of the molecule, and illustrated the role of ring strain in driving chemical reactions. For researchers in drug discovery and medicinal chemistry, a deep understanding of these principles is paramount for the rational design and synthesis of novel therapeutics incorporating the cyclobutane scaffold. The strategic exploitation of ring strain can unlock novel reaction pathways and provide access to complex molecular architectures.

References

Reactivity of the Carboxyl Group in Cyclobutanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxylic acid is a versatile building block in organic synthesis, prized for its unique four-membered ring structure which can impart desirable conformational rigidity and metabolic stability to bioactive molecules. The reactivity of this compound is predominantly dictated by its carboxyl group, which undergoes a variety of transformations common to carboxylic acids. This technical guide provides a comprehensive overview of the key reactions of the carboxyl group in this compound, including its conversion to acyl chlorides, amides, and esters, as well as its reduction to the corresponding primary alcohol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The cyclobutane (B1203170) motif is of significant interest in medicinal chemistry as a bioisosteric replacement for other cyclic and acyclic structures, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] this compound serves as a readily available starting material for the introduction of this valuable scaffold.[2] Its chemical behavior is largely characterized by the reactions of the carboxyl functional group.[3][4] This guide will delve into the primary transformations of the carboxyl group of this compound, providing practical experimental details and summarizing key quantitative data to facilitate its application in synthetic chemistry.

Conversion to Acyl Chlorides

The activation of the carboxyl group by conversion to a more reactive acyl chloride is a common and crucial first step for several subsequent transformations, particularly in the synthesis of amides and esters.

Reaction Mechanism

The most frequently employed reagent for this conversion is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.

Acyl_Chloride_Formation start This compound + SOCl₂ intermediate1 Chlorosulfite Intermediate start->intermediate1 Nucleophilic attack of -OH on S intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 - Cl⁻, - SO₂ product Cyclobutanecarbonyl Chloride + SO₂ + HCl intermediate2->product + Cl⁻

Caption: Mechanism of Acyl Chloride Formation.

Experimental Protocols

Protocol 2.2.1: Synthesis of Cyclobutanecarbonyl Chloride using Thionyl Chloride [3][5]

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). A catalytic amount of DMF can also be added.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours, monitoring the evolution of SO₂ and HCl gases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude cyclobutanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

Quantitative Data
Reagent(s)CatalystSolventReaction TimeTemperatureYieldRef.
Thionyl Chloride (SOCl₂)DMF (cat.)Neat1-3 hRefluxHigh[3]
Oxalyl Chloride ((COCl)₂)DMF (cat.)DichloromethaneRoom Temp.Room Temp.High[3]
Phosphorus Pentachloride (PCl₅)-Neat or SolventVariesVariesGood[3]

Amide Formation (Amidation)

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Cyclobutanecarboxamides can be synthesized from this compound using various coupling reagents.[4]

Reaction Workflow

The general workflow for amide formation involves the activation of the carboxylic acid followed by nucleophilic attack of an amine.

Amide_Formation_Workflow start This compound + Amine activation Activation with Coupling Reagent start->activation coupling Nucleophilic Attack by Amine activation->coupling product Cyclobutanecarboxamide coupling->product

Caption: General Workflow for Amide Formation.

Experimental Protocols

Protocol 3.2.1: Amide Coupling using EDC·HCl and HOBt [4]

  • Under an inert atmosphere, dissolve this compound (1.0 equiv.) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equiv.) in an aprotic solvent such as DMF or dichloromethane.

  • Add the desired primary or secondary amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Comparison of Coupling Reagents
Coupling ReagentAdditiveBaseAmine TypeSolventTime (h)Temp. (°C)Yield (%)Ref.
HBTU-DIPEAPrimaryDMF2RT48.4[4][6]
EDC·HClHOBtDIPEAPrimaryDMF18239.6[4][6]
HATU-DIPEAPrimaryDMF0.5-1RTHigh[4]
DCCHOBt-PrimaryCH₂Cl₂VariesRTGood[4]

Note: Yields can vary significantly depending on the specific amine substrate used.

Esterification

Ester derivatives of this compound are valuable intermediates and can be synthesized through several methods, most notably the Fischer and Steglich esterifications.

Reaction Mechanisms

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]

Fischer_Esterification start This compound + Alcohol protonation Protonated Carbonyl start->protonation H⁺ catalyst tetrahedral Tetrahedral Intermediate protonation->tetrahedral Nucleophilic attack by alcohol product Ester + H₂O tetrahedral->product Elimination of H₂O Reduction_Mechanism start This compound + LiAlH₄ deprotonation Lithium Cyclobutanecarboxylate start->deprotonation Acid-base reaction aldehyde Aldehyde Intermediate (transient) deprotonation->aldehyde Hydride attack alkoxide Lithium Alkoxide aldehyde->alkoxide Second hydride attack product Cyclobutylmethanol alkoxide->product Aqueous workup (H₃O⁺)

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarboxylic acid, a key building block in medicinal chemistry and organic synthesis, possesses a fascinating and complex three-dimensional structure. The inherent ring strain and puckering of the cyclobutane (B1203170) moiety, coupled with the conformational flexibility of the carboxylic acid group, give rise to a rich conformational landscape. Understanding the subtle interplay of these structural features is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon spectroscopic data and theoretical principles. While a definitive experimental determination of its gas-phase structure is not yet available in the literature, this guide synthesizes current knowledge and provides the theoretical framework and experimental protocols necessary for such an investigation.

Introduction to the Structural Features of Cyclobutane Derivatives

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain arising from eclipsed hydrogen atoms. This puckering can be described by a puckering amplitude and a phase angle. For monosubstituted cyclobutanes, such as this compound, the substituent can occupy either an axial or an equatorial position on the puckered ring. These two principal conformations are in dynamic equilibrium, and their relative populations are governed by the steric and electronic properties of the substituent.

The axial conformer generally experiences greater steric hindrance due to 1,3-diaxial interactions with the hydrogen atoms on the opposite side of the ring. Consequently, the equatorial conformer is often the more stable and thus more populated state. The energy difference between these conformers is a critical parameter in understanding the molecule's overall properties and reactivity.

Conformational Analysis of this compound

The conformational space of this compound is further complicated by the rotation of the carboxylic acid group around the C-C bond connecting it to the cyclobutane ring. Theoretical studies on related monosubstituted cyclobutanes suggest the existence of multiple stable conformers. A computational study using Møller–Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (aug-cc-pVTZ) has reportedly identified four distinct stable conformers of this compound, arising from the combination of ring puckering (axial vs. equatorial) and carboxylic acid orientation. However, the specific geometric parameters and relative energies from this study are not publicly available.

Spectroscopic Insights from ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of cyclobutane derivatives in solution.[1] The coupling constants between protons on the ring, particularly the four-bond couplings (⁴JHH), are highly dependent on the dihedral angles and thus the ring's conformation.[1]

For this compound, the ¹H NMR spectrum in CDCl₃ shows a complex multiplet for the methylene (B1212753) protons of the cyclobutane ring, typically between 1.74 and 2.60 ppm, and a multiplet for the methine proton at approximately 3.18 ppm.[1] The broad singlet corresponding to the carboxylic acid proton appears further downfield, around 11.0-12.0 ppm.[1]

A detailed analysis of the coupling constants, in conjunction with theoretical calculations, can provide an estimation of the equilibrium constant between the axial and equatorial conformers.[1] For many monosubstituted cyclobutanes, the equatorial conformer is found to be more stable, with energy differences (ΔG(ax-eq)) ranging from 0.2 to 1.1 kcal/mol depending on the substituent.[1]

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicitySolvent
-COOH~11.0 - 12.0broad singletCDCl₃
H1 (methine)~3.18multipletCDCl₃
H2, H3, H4 (methylene)~1.74 - 2.60multipletCDCl₃

Data sourced from BenchChem[1]

Advanced Experimental Techniques for Structural Elucidation

To obtain definitive quantitative data on the molecular structure and conformation of this compound in the gas phase, two primary experimental techniques are employed: gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Experimental Protocol:

Gas-phase electron diffraction is a powerful method for determining the precise geometry of molecules in the vapor phase, free from intermolecular interactions.

GED_Workflow cluster_prep Sample Preparation cluster_exp Diffraction Experiment cluster_analysis Data Analysis Sample Solid/Liquid Sample HeatedNozzle Heated Nozzle Sample->HeatedNozzle Vaporization MolecularBeam Gaseous Molecular Beam HeatedNozzle->MolecularBeam ElectronGun Electron Gun ElectronGun->MolecularBeam Electron Beam Detector Detector MolecularBeam->Detector Scattered Electrons DiffractionPattern Diffraction Pattern Detector->DiffractionPattern RadialDistribution Radial Distribution Curve DiffractionPattern->RadialDistribution Fourier Transform StructuralModel Molecular Structure Model RadialDistribution->StructuralModel Least-Squares Fitting

Figure 1: General workflow for a gas-phase electron diffraction experiment.

In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of the molecule of interest. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern that is recorded on a detector. This pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing the diffraction pattern, a radial distribution curve can be generated, which in turn is used to refine a molecular model and determine precise bond lengths, bond angles, and dihedral angles.

Microwave Spectroscopy

Experimental Protocol:

Microwave spectroscopy is an exceptionally sensitive technique for determining the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia, and thus provide highly accurate information about its three-dimensional structure. For molecules with multiple conformers, distinct rotational spectra can often be resolved for each, allowing for their individual structural determination and the determination of their relative energies from the relative intensities of the spectral lines. A particularly powerful modern technique is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy.

CP_FTMW_Spectroscopy cluster_generation Pulse Generation & Excitation cluster_interaction Sample Interaction cluster_detection Detection & Analysis AWG Arbitrary Waveform Generator Amplifier Amplifier AWG->Amplifier Chirped Pulse Horn1 Broadcasting Horn Amplifier->Horn1 Jet Supersonic Jet Horn1->Jet Microwave Pulse Valve Pulsed Valve Valve->Jet Sample + Carrier Gas Horn2 Receiving Horn Jet->Horn2 Digitizer Fast Digitizer Horn2->Digitizer FID Computer Computer Digitizer->Computer Data Acquisition Spectrum Rotational Spectrum Computer->Spectrum Fourier Transform FID Free Induction Decay

Figure 2: Schematic of a chirped-pulse Fourier transform microwave spectrometer.

In a CP-FTMW experiment, a short, broadband microwave pulse (a "chirp") is used to polarize the rotational transitions of molecules in a supersonic jet.[2][3] The subsequent free induction decay (FID) emitted by the molecules is detected and Fourier transformed to obtain the rotational spectrum over a wide frequency range in a single measurement.[2][3] The supersonic expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the spectrum and increasing sensitivity.

Computational Chemistry Approaches

In the absence of definitive experimental data, computational chemistry provides a powerful means to predict the structure and energetics of the conformers of this compound.

Ab Initio and Density Functional Theory (DFT) Methods

Methodology:

  • Conformational Search: The first step involves a systematic search of the potential energy surface to locate all possible stable conformers. This can be achieved by systematically rotating the puckering coordinates of the cyclobutane ring and the dihedral angle of the carboxylic acid group.

  • Geometry Optimization: Each potential conformer is then subjected to geometry optimization to find the local energy minimum on the potential energy surface. This is typically performed using methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), or density functional theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).

  • Frequency Calculations: To confirm that the optimized structures are true minima (and not transition states) and to calculate thermodynamic properties such as zero-point vibrational energies and thermal corrections, vibrational frequency calculations are performed.

  • Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory, such as coupled-cluster methods [e.g., CCSD(T)].

These calculations yield a wealth of quantitative data, including bond lengths, bond angles, dihedral angles, rotational constants, and the relative energies of the different conformers.

Conformational_Analysis_Workflow Start Initial Molecular Structure ConfSearch Conformational Search Start->ConfSearch Optimization Geometry Optimization (DFT/MP2) ConfSearch->Optimization Identify Potential Conformers Frequency Frequency Calculation Optimization->Frequency Optimized Geometries Energy Single-Point Energy (CCSD(T)) Optimization->Energy Refined Geometries Frequency->Optimization Verify Minima Results Structural Parameters & Relative Energies Energy->Results

Figure 3: A typical workflow for computational conformational analysis.

Visualizing the Conformations of this compound

The puckering of the cyclobutane ring and the position of the substituent are key to understanding its conformation.

Figure 4: Axial and equatorial conformers of a monosubstituted cyclobutane.

Conclusion

The molecular structure and conformational landscape of this compound are governed by a delicate balance of ring strain, torsional forces, and steric interactions. While spectroscopic data provides valuable insights into its structure in solution, a definitive gas-phase structural determination through techniques like gas-phase electron diffraction or microwave spectroscopy, complemented by high-level quantum chemical calculations, is necessary to fully characterize its conformational preferences. The experimental and theoretical protocols outlined in this guide provide a roadmap for future investigations that will undoubtedly shed more light on the intricate structural dynamics of this important molecule, aiding in the rational design of new pharmaceuticals and functional materials.

References

Navigating the Solubility Landscape of Cyclobutanecarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals and fine chemicals, possesses a unique molecular architecture that dictates its solubility profile across a range of organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details experimental protocols for its determination, and visualizes the underlying chemical principles governing its behavior.

Data Presentation: Qualitative Solubility of this compound

The solubility of this compound is a function of its molecular structure, which features a polar carboxylic acid group capable of hydrogen bonding and a nonpolar cyclobutane (B1203170) ring that favors interactions with less polar solvents. This duality results in a broad, albeit qualitative, solubility profile. The following table summarizes the available qualitative data.

Solvent ClassSpecific SolventsQualitative Solubility
Polar Protic Solvents Methanol, EthanolSoluble.[1][2] The carboxylic acid group can effectively hydrogen bond with the hydroxyl groups of these solvents.
Polar Aprotic Solvents Acetone, Dimethylformamide (DMF)Soluble to moderately soluble.[3][4] The polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid moiety.
Ethers Diethyl EtherSoluble.[4] The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton.
Halogenated Solvents ChloroformSoluble.[1][2]
Hydrocarbons Hexane, TolueneSparingly soluble to insoluble. The nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group.
Aqueous WaterSlightly to sparingly soluble.[2][3][5][6] While the carboxylic acid group can hydrogen bond with water, the hydrophobic cyclobutane ring limits overall solubility. The solubility is expected to increase with pH due to salt formation.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methods for determining the solubility of a carboxylic acid like this compound in an organic solvent.

Qualitative to Semi-Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a rapid assessment of solubility and can be adapted for semi-quantitative results.

Materials:

  • This compound

  • A range of organic solvents of interest

  • Small, sealable glass vials or test tubes

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Analytical balance

Procedure:

  • Preparation: Label a series of vials with the respective solvents to be tested.

  • Initial Screening (Qualitative):

    • To each vial, add approximately 1-2 mL of the solvent.

    • Add a small, accurately weighed amount of this compound (e.g., 10 mg) to each vial.

    • Seal the vials and agitate vigorously using a vortex mixer for 30-60 seconds.

    • Allow the vials to stand and visually inspect for undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

  • Semi-Quantitative Determination:

    • If the initial amount dissolves, incrementally add known masses of this compound to the same vial, agitating thoroughly after each addition.

    • Continue this process until a saturated solution is formed (i.e., a small amount of solid remains undissolved even after prolonged agitation).

    • Record the total mass of solute added to the known volume of solvent to estimate the solubility.

    • For more accurate results, equilibrate the saturated solution at a constant temperature for an extended period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility.

Materials:

  • Saturated solution of this compound in the solvent of interest (prepared as in the semi-quantitative method)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed, clean, and dry evaporation dishes or vials

  • Analytical balance

  • Oven or vacuum oven for solvent evaporation

Procedure:

  • Sample Collection: Carefully draw a known volume of the clear supernatant from the saturated solution using a syringe fitted with a filter to remove any undissolved solids.

  • Weighing: Dispense the filtered solution into a pre-weighed evaporation dish and record the total weight of the dish and solution.

  • Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

  • Final Weighing: Once all the solvent has evaporated and a constant weight is achieved, cool the dish in a desiccator and weigh it again.

  • Calculation:

    • Mass of dissolved this compound = (Weight of dish + residue) - (Weight of empty dish)

    • Mass of solvent = (Weight of dish + solution) - (Weight of dish + residue)

    • Solubility can then be expressed in various units, such as g/100g of solvent or g/100mL of solvent (if the density of the solvent is known).

Visualization of Solubility Factors

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these relationships.

G Factors Influencing the Solubility of this compound cluster_solute This compound cluster_solvents Organic Solvents cluster_interactions Dominant Intermolecular Forces solute This compound Nonpolar Cyclobutane Ring Polar Carboxylic Acid Group (-COOH) h_bond Hydrogen Bonding solute:f2->h_bond Donates & Accepts H-bonds dipole_dipole Dipole-Dipole solute:f2->dipole_dipole Strong Dipole dispersion London Dispersion Forces solute:f1->dispersion Induces Dipoles polar_solvents Polar Solvents (e.g., Ethanol, Acetone) nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) h_bond->polar_solvents High Solubility h_bond->nonpolar_solvents Low Solubility dipole_dipole->polar_solvents High Solubility dipole_dipole->nonpolar_solvents Low Solubility dispersion->polar_solvents dispersion->nonpolar_solvents Higher Solubility (but outweighed by polar group's incompatibility)

Caption: Intermolecular forces governing this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, a qualitative understanding based on its molecular structure provides valuable guidance for its application in research and development. The dual nature of its structure—a polar head and a nonpolar ring—results in good solubility in polar organic solvents and limited solubility in nonpolar and aqueous media. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. This foundational knowledge is critical for the effective utilization of this compound in the synthesis and formulation of novel chemical entities.

References

A Technical Guide to the Thermochemical Properties of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require accurate and reliable thermodynamic information for this compound. This document details the enthalpy of formation and combustion, alongside the experimental methodologies employed for their determination.

Thermochemical Data Summary

The thermochemical properties of this compound in the liquid phase have been experimentally determined and are summarized in the table below. These values are crucial for understanding the energetic stability and reactivity of the molecule.

Thermochemical PropertySymbolValue (kJ/mol)Method
Standard Enthalpy of Combustion (liquid)ΔcH°liquid-2684Not specified
Standard Enthalpy of Formation (liquid)ΔfH°liquid-435.5Calculation from ΔcH°

Note: The standard state is 298.15 K (25 °C) and 1 atm. The enthalpy of formation is calculated from the enthalpy of combustion.

Experimental Protocols

The determination of the standard enthalpy of combustion for liquid organic compounds like this compound is typically performed using bomb calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Bomb Calorimetry for Liquid Samples

The experimental workflow for determining the standard enthalpy of combustion using a bomb calorimeter involves the following key steps:

  • Sample Preparation: A precisely weighed sample of this compound (typically in the range of 0.5 to 1.5 grams) is placed in a sample holder, often a crucible made of a material that does not react with the sample or the combustion products. For volatile liquids, the sample is often encapsulated in a gelatin capsule or a thin-walled glass ampule.

  • Calorimeter Assembly: The sample holder is placed inside a high-pressure stainless steel vessel known as the "bomb." A known length of fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample to initiate combustion. The bomb is then sealed and pressurized with pure oxygen to a pressure of approximately 30 atmospheres.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature changes.

  • Combustion Reaction: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached. The temperature change (ΔT) is a critical parameter in the subsequent calculations.

  • Data Analysis and Corrections: The total heat released during the combustion is calculated using the heat capacity of the calorimeter system (bomb, water, etc.), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. Corrections are applied for the heat released by the ignition wire and for the formation of any side products, such as nitric acid from the residual nitrogen in the bomb.

  • Calculation of Enthalpy of Combustion: From the corrected heat released and the mass of the sample, the standard internal energy of combustion (ΔcU°) is calculated. The standard enthalpy of combustion (ΔcH°) is then determined using the following relationship:

    ΔcH° = ΔcU° + ΔngasRT

    where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation from experimental bomb calorimetry data.

G cluster_0 Experimental Measurement cluster_1 Data Analysis and Calculation cluster_2 Final Result A Sample Preparation (Weighing and Encapsulation) B Bomb Calorimeter Setup (Pressurization with O2) A->B C Combustion Initiation B->C D Temperature Measurement (ΔT) C->D E Calculation of Heat Released (q_total = C_cal * ΔT) D->E F Corrections (Fuse wire, side reactions) E->F G Calculation of ΔcU° F->G H Calculation of ΔcH° G->H I Calculation of ΔfH° (Using Hess's Law) H->I J Standard Enthalpy of Formation (ΔfH°liquid) I->J

Caption: Workflow for determining the standard enthalpy of formation.

Unlocking the Therapeutic Potential of Cyclobutanecarboxylic Acid Derivatives: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The unique structural properties of cyclobutanecarboxylic acid and its derivatives have positioned them as a compelling scaffold in modern drug discovery. Offering a balance of conformational rigidity and synthetic tractability, these compounds present significant opportunities for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The cyclobutane (B1203170) moiety, a four-membered carbocycle, imparts a distinct three-dimensional geometry to molecules, which can enhance binding affinity to biological targets, improve metabolic stability, and provide a means to explore novel chemical space.[1][2] This has led to the successful incorporation of cyclobutane rings into several marketed drugs, including the anticancer agent carboplatin (B1684641) and the antiviral boceprevir.[3][4] Current research continues to unveil the potential of this compound derivatives in oncology, immunology, and metabolic diseases.

Key Research Areas and Quantitative Bioactivity

Extensive research has identified several key protein targets for which this compound derivatives have shown significant inhibitory activity. These include Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) for autoimmune diseases, mutant Isocitrate Dehydrogenase 1 (IDH1) in oncology, and Acetyl-CoA Carboxylase (ACC) for metabolic disorders. The following tables summarize the in vitro potencies of representative compounds from the literature.

Compound Class/NameTargetAssay TypeIC50/EC50Therapeutic AreaReference
TAK-828FRORγtReporter Gene Assay6.1 nMAutoimmune Diseases[5]
TAK-828FRORγtBinding Assay1.9 nMAutoimmune Diseases[6]
Ivosidenib (AG-120)Mutant IDH1 (R132H)Biochemical Assay6 nMOncology[7]
Cyclobutane-based β3 Integrin Antagonistαvβ3 integrinCell-based Adhesion< 1 µMOncology[8]
Compound ClassCancer Cell LineIC50Reference
Cyclobutane Derivative 16CCRF-CEMComparable to natural product[9]
Cyclobutane Derivative 16K562Comparable to natural product[9]
Pinostrobin ButyrateT47D (Breast Cancer)0.40 mM[10]
Pinostrobin PropionateT47D (Breast Cancer)0.57 mM[10]
Compound NameVirusCell LineEC50Reference
Enantiomeric Cyclobutyl Guanine Analogue 7Herpes Simplex Virus (HSV)Not SpecifiedHighly Active[11]
Enantiomeric Cyclobutyl Adenine (B156593) Analogue 9Herpes Simplex Virus (HSV)Not SpecifiedHighly Active[11]

Experimental Protocols

To facilitate further research and validation of findings, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 3-Oxothis compound

A versatile intermediate for the synthesis of various cyclobutane derivatives.

Materials:

Procedure:

  • Add DMF and potassium tert-butoxide to a reaction flask and stir under an ice bath.

  • Slowly add a solution of diisopropyl malonate in DMF at -5°C over 3 hours.

  • After the addition is complete, raise the temperature to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane, stir for 1 hour, and then heat the mixture to 140°C for 4 days.

  • After the reaction, distill off half of the DMF, cool the mixture to 15°C, and add water.

  • Extract the aqueous layer four times with n-heptane.

  • Dry the combined organic phases and distill under reduced pressure to obtain product A.

  • To a separate flask, add product A, water, and concentrated hydrochloric acid while stirring.

  • Heat the mixture to boil off two-thirds of the solvent.

  • Extract the residue with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Recrystallize the crude product from dichloromethane and n-heptane to yield pure 3-oxothis compound.[12][13]

Biochemical Assay for Mutant IDH1 (R132H) Inhibition

This protocol describes a high-throughput screening assay to identify inhibitors of the mutant IDH1 enzyme.

Materials:

  • Recombinant human mutant IDH1 (R132H) enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol)

  • α-Ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add 2 µL of the diluted compound solutions to the microplate wells.

  • Add 20 µL of the recombinant mutant IDH1 enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a substrate mix containing α-KG and NADPH in Assay Buffer.

  • Initiate the reaction by adding 28 µL of the substrate mix to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes to monitor NADPH consumption.

  • Calculate the rate of reaction (decrease in absorbance per minute) for each well.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[12][14]

Acetyl-CoA Carboxylase (ACC) Enzymatic Assay

This assay measures the activity of ACC by coupling the production of Malonyl-CoA to the NADPH-dependent reduction by Malonyl-CoA Reductase.

Materials:

  • Cell extract or purified ACC enzyme

  • MOPS buffer (pH 7.8)

  • MgCl₂

  • NADPH

  • ATP

  • KHCO₃

  • Purified Malonyl-CoA Reductase

  • Acetyl-CoA

  • UV-visible spectrophotometer and cuvettes

Procedure:

  • In a UV cuvette, prepare a reaction mixture containing MOPS buffer, MgCl₂, NADPH, ATP, KHCO₃, and purified Malonyl-CoA Reductase.

  • Add the cell extract or purified ACC enzyme to the mixture.

  • Measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.

  • Initiate the ACC reaction by adding Acetyl-CoA and mix quickly.

  • Monitor the decrease in absorbance at 365 nm over time.

  • Subtract the background rate from the reaction rate to determine the ACC-dependent NADPH consumption.

  • Use the rate of NADPH consumption and the Beer-Lambert law to calculate the specific activity of the ACC enzyme.[15]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways modulated by this compound derivatives is crucial for rational drug design and identifying new therapeutic opportunities. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cell Differentiation TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt STAT3->RORgt Induces Expression Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation IL17 IL-17 Th17_Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation Promotes TAK828F TAK-828F (Inverse Agonist) TAK828F->RORgt Inhibits

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Mutant_IDH1_Signaling_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-type IDH1 Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 Oncometabolite_2HG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) Mutant_IDH1->Oncometabolite_2HG NADPH -> NADP+ TET_Enzymes TET Family Dioxygenases Oncometabolite_2HG->TET_Enzymes Inhibits Histone_Demethylases Histone Demethylases Oncometabolite_2HG->Histone_Demethylases Inhibits Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Alterations->Blocked_Differentiation Oncogenesis Oncogenesis Blocked_Differentiation->Oncogenesis Ivosidenib Ivosidenib Ivosidenib->Mutant_IDH1 Inhibits

Caption: Oncogenic Signaling of Mutant IDH1.

ACC_Signaling_Pathway Citrate Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Substrate Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA ATP -> ADP Fatty_Acid_Synthase Fatty Acid Synthase (FASN) Malonyl_CoA->Fatty_Acid_Synthase CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits Fatty_Acids Fatty Acid Synthesis Fatty_Acid_Synthase->Fatty_Acids Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC Inhibits AMPK AMPK AMPK->ACC Phosphorylates & Inhibits

Caption: Role of ACC in Fatty Acid Metabolism.

Future Directions and Opportunities

The versatility of the this compound scaffold presents numerous avenues for future research. Key opportunities include:

  • Exploration of Novel Derivatives: Systematic modification of the cyclobutane core and its substituents can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Expansion into New Therapeutic Areas: While oncology and immunology are well-explored, the potential of these derivatives in neurodegenerative diseases, metabolic disorders beyond ACC inhibition, and infectious diseases warrants further investigation.

  • Development of Covalent Inhibitors: The unique geometry of the cyclobutane ring could be exploited to design targeted covalent inhibitors, offering prolonged duration of action.

  • Advanced Drug Delivery Systems: The physicochemical properties of these derivatives could be leveraged for the development of novel drug delivery systems to enhance bioavailability and tissue-specific targeting.

References

Methodological & Application

Synthesis of cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxylic acid is a valuable building block in organic synthesis and is an important intermediate in the preparation of various pharmaceutical compounds.[1] This document provides a detailed protocol for the synthesis of this compound via the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. The straightforward procedure and high yields make this a reliable method for laboratory-scale production.

Reaction Principle

The synthesis is based on the thermal decarboxylation of a geminal dicarboxylic acid. When 1,1-cyclobutanedicarboxylic acid is heated, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding this compound.[1][2] This reaction is a common and efficient method for the preparation of monosubstituted cycloalkanecarboxylic acids.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 1,1-cyclobutanedicarboxylic acid.

ParameterValueReference
Starting Material1,1-Cyclobutanedicarboxylic AcidN/A
ProductThis compoundN/A
Reaction TypeThermal Decarboxylation[1][2][3]
Reaction Temperature160–220°C[2][3][4]
Yield77–91%[3][4]
Product Boiling Point189–195°C (at 740 mm Hg)[2][4]
Product Boiling Point90–95°C (at 15 Torr)[3]
Purity (after redistillation)High[4]

Experimental Protocol

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distillation apparatus (e.g., Claisen flask, condenser, receiving flask)

  • Heating mantle or oil bath

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Setup: Assemble a distillation apparatus. Place the 1,1-cyclobutanedicarboxylic acid into the distillation flask.

  • Decarboxylation: Heat the distillation flask using a heating mantle or an oil bath to approximately 160°C.[4] Carbon dioxide will begin to evolve. Maintain this temperature until the evolution of gas ceases.

  • First Distillation (Crude Product): Increase the temperature of the heating bath to 210–220°C.[2] Collect the fraction that distills between 189–195°C as the crude this compound.[2][4]

  • Purification (Redistillation): The crude product can be purified by a second distillation. The pure this compound has a boiling point of 191.5–193.5°C at 740 mm Hg.[2] This step will yield the final, purified product.[4]

Note on Starting Material: 1,1-Cyclobutanedicarboxylic acid can be synthesized by the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate.[2]

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.

Experimental Workflow:

G A Setup Distillation Apparatus with 1,1-Cyclobutanedicarboxylic Acid B Heat to ~160°C for Decarboxylation (CO2 evolution) A->B Step 1 C Increase Heat to 210-220°C B->C Step 2 D Collect Crude Product (Distillate at 189-195°C) C->D Step 3 E Redistill Crude Product D->E Step 4 F Collect Pure this compound (191.5-193.5°C) E->F Step 5

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Preparation of Cyclobutanecarboxylic Acid from Trimethylene Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanecarboxylic acid from trimethylene dibromide (1,3-dibromopropane). The primary method outlined is the robust and well-established malonic ester synthesis. This procedure involves the initial formation of diethyl 1,1-cyclobutanedicarboxylate through the alkylation of diethyl malonate with trimethylene dibromide. Subsequent hydrolysis of the diester yields 1,1-cyclobutanedicarboxylic acid, which is then decarboxylated to afford the final product, this compound. This protocol offers a reliable method for obtaining this compound, a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals.

Introduction

Cyclobutane (B1203170) derivatives are important structural motifs in medicinal chemistry and materials science. This compound serves as a key starting material for the preparation of a wide array of monosubstituted cyclobutane compounds.[1][2] The synthesis described herein utilizes the malonic ester synthesis, a classic and versatile method for the formation of carboxylic acids. While historical yields for the initial condensation step have been modest, optimization of reaction conditions has led to significant improvements, with yields for the cyclic diester reaching up to 60-65%.[1][2]

Overall Reaction Scheme

The synthesis of this compound from trimethylene dibromide via the malonic ester pathway proceeds in three main steps:

  • Cyclization: Diethyl malonate is reacted with trimethylene dibromide in the presence of a base (sodium ethoxide) to form diethyl 1,1-cyclobutanedicarboxylate.

  • Hydrolysis: The resulting diester is hydrolyzed to 1,1-cyclobutanedicarboxylic acid.

  • Decarboxylation: The dicarboxylic acid is heated to induce decarboxylation, yielding this compound.

Experimental Protocols

Part A: Preparation of Diethyl 1,1-Cyclobutanedicarboxylate

This procedure details the formation of the cyclic diester intermediate.

Materials:

  • Diethyl malonate

  • Trimethylene dibromide (1,3-dibromopropane)

  • Sodium

  • Absolute ethanol (B145695)

  • Benzene (or a suitable alternative solvent)

  • Ether

  • Anhydrous sodium sulfate

  • Saturated salt solution

Equipment:

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide (or an equivalent amount of trimethylene dibromide).[3]

  • Prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g-atoms) of sodium in small pieces to 2.5 L of absolute ethanol in a separate flask fitted with a reflux condenser.[3]

  • Heat the mixture of diethyl malonate and trimethylene dibromide to 80°C and stir vigorously.[3]

  • Slowly add the sodium ethoxide solution to the reaction mixture at a rate that maintains a gentle reflux. The addition typically takes about 1.5 hours.[3]

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[3]

  • Remove the ethanol by distillation.[3]

  • Cool the reaction mixture and add 900 ml of cold water to dissolve the sodium halide salts.[3]

  • Separate the organic layer and extract the aqueous layer with three 500-ml portions of ether.[3]

  • Combine the organic layer and the ether extracts, wash with 50 ml of saturated salt solution, and dry over 100 g of anhydrous sodium sulfate.[3]

  • Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure. Collect the fraction boiling at 91–96°C/4 mm. The expected yield of diethyl 1,1-cyclobutanedicarboxylate is 320–330 g (53–55%).[3]

Part B: Preparation of 1,1-Cyclobutanedicarboxylic Acid

This section describes the hydrolysis of the diester to the corresponding dicarboxylic acid.

Materials:

Equipment:

  • 1-L round-bottomed flask

  • Reflux condenser

  • Beaker

  • Buchner funnel

  • Ice-salt bath

Procedure:

  • In a 1-L round-bottomed flask fitted with a reflux condenser, dissolve 112 g (2 moles) of potassium hydroxide in 600 ml of 95% ethanol.

  • Add 100 g (0.5 mole) of diethyl 1,1-cyclobutanedicarboxylate to the ethanolic potassium hydroxide solution.

  • Reflux the mixture for 2 hours.

  • Distill off the ethanol.

  • Dissolve the remaining solid in 500 ml of water.

  • Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the solution is acidic to Congo red paper.

  • Collect the precipitated 1,1-cyclobutanedicarboxylic acid by filtration.

  • Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid. The expected yield is 30-34 g.[4]

Part C: Preparation of this compound

This final step involves the decarboxylation of the diacid.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

Equipment:

  • 75-ml distilling flask

  • Thermometer

  • 75-ml Claisen flask (as a receiver)

  • Metal or oil bath

Procedure:

  • Place the dried 1,1-cyclobutanedicarboxylic acid in a 75-ml distilling flask.[4]

  • Attach a thermometer and connect the distilling flask to a Claisen flask as a receiver, which should be cooled with running water.[4]

  • Heat the distilling flask in a metal or oil bath to a temperature of 160–170°C until the evolution of carbon dioxide ceases.[4][5]

  • Increase the bath temperature to 210–220°C and collect the fraction that distills at 189–195°C.[4]

  • Redistill the crude this compound. The pure acid boils at 191.5–193.5°C/740 mm.[4] The expected yield is 18–21 g (18–21% based on the initial malonic ester).[4]

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of this compound

StepReactantsKey ReagentsProductMolar RatioTypical YieldReference
A Diethyl malonate, Trimethylene dibromideSodium ethoxideDiethyl 1,1-cyclobutanedicarboxylate1:1:260-65%[1]
B Diethyl 1,1-cyclobutanedicarboxylatePotassium hydroxide, Hydrochloric acid1,1-Cyclobutanedicarboxylic acid1:4~60%[4]
C 1,1-Cyclobutanedicarboxylic acidHeatThis compoundN/A86-91%[5]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Step A: Cyclization cluster_1 Step B: Hydrolysis cluster_2 Step C: Decarboxylation Diethyl Malonate Diethyl Malonate Diethyl_1_1_cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Diethyl_1_1_cyclobutanedicarboxylate NaOEt, EtOH Trimethylene Dibromide Trimethylene Dibromide Trimethylene Dibromide->Diethyl_1_1_cyclobutanedicarboxylate Diethyl_1_1_cyclobutanedicarboxylate_hydrolysis Diethyl 1,1-cyclobutanedicarboxylate 1_1_Cyclobutanedicarboxylic_Acid 1,1-Cyclobutanedicarboxylic Acid Diethyl_1_1_cyclobutanedicarboxylate_hydrolysis->1_1_Cyclobutanedicarboxylic_Acid 1. KOH, EtOH 2. H3O+ 1_1_Cyclobutanedicarboxylic_Acid_decarboxylation 1,1-Cyclobutanedicarboxylic Acid Cyclobutanecarboxylic_Acid This compound 1_1_Cyclobutanedicarboxylic_Acid_decarboxylation->Cyclobutanecarboxylic_Acid Heat (Δ)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_A Part A: Cyclization cluster_B Part B: Hydrolysis cluster_C Part C: Decarboxylation A1 Mix Diethyl Malonate and Trimethylene Dibromide A2 Add Sodium Ethoxide Solution A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Workup and Purification A3->A4 A5 Isolate Diethyl 1,1-cyclobutanedicarboxylate A4->A5 B1 Hydrolyze Diester with KOH/EtOH A5->B1 B2 Acidify with HCl B1->B2 B3 Isolate and Recrystallize B2->B3 B4 Obtain 1,1-Cyclobutanedicarboxylic Acid B3->B4 C1 Heat Dicarboxylic Acid B4->C1 C2 Distill Product C1->C2 C3 Obtain this compound C2->C3

Caption: Experimental workflow for this compound synthesis.

Troubleshooting and Safety Precautions

  • Anhydrous Conditions: The formation of diethyl 1,1-cyclobutanedicarboxylate requires strictly anhydrous conditions to prevent the quenching of the sodium ethoxide base.[3] All glassware should be thoroughly dried, and absolute ethanol should be used.

  • Sodium Handling: Sodium metal is highly reactive and flammable. It should be handled with care under an inert atmosphere or in a dry solvent.

  • Exothermic Reactions: The addition of sodium to ethanol and the addition of sodium ethoxide to the reaction mixture are exothermic. Proper cooling and controlled addition rates are crucial to manage the reaction temperature.

  • Ventilation: The reactions may produce flammable and/or toxic vapors. All procedures should be carried out in a well-ventilated fume hood.

  • Pressure Build-up: During decarboxylation, carbon dioxide gas is evolved. The apparatus should not be sealed to avoid pressure build-up.

Conclusion

The synthesis of this compound from trimethylene dibromide via the malonic ester synthesis is a reliable and scalable method. The provided protocols, data, and visualizations offer a comprehensive guide for researchers in academic and industrial settings. Careful adherence to the experimental procedures and safety precautions will ensure a successful synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols: Oxidative Ring Contraction of Cyclopentanone to Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative ring contraction of cycloalkanones represents a powerful synthetic transformation for accessing smaller carbocyclic frameworks. This application note provides a detailed protocol for the oxidative ring contraction of cyclopentanone (B42830) to yield cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described method utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of selenium dioxide. This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds and approved pharmaceuticals.[1]

Reaction Scheme

The overall transformation involves the oxidation of cyclopentanone, leading to a ring contraction to form the four-membered this compound.

Figure 1: Oxidative ring contraction of cyclopentanone to this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its rigid, three-dimensional structure is often incorporated into drug candidates to modulate their pharmacological properties. Notable examples of drugs synthesized using this compound derivatives include Butorphanol and Nalbuphine, which are used for pain management.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Reactant and Product
CompoundChemical FormulaMolar Mass ( g/mol )AppearanceKey Spectroscopic Data
Cyclopentanone C₅H₈O84.12Colorless liquid¹H NMR (CDCl₃): δ 2.15 (m, 4H), 1.85 (m, 4H) IR (neat): ~1745 cm⁻¹ (C=O stretch)
This compound C₅H₈O₂100.12Colorless liquid or low-melting solid¹H NMR (CDCl₃): δ 11.5 (br s, 1H, COOH), 3.2 (m, 1H, CH), 2.4-1.8 (m, 6H, CH₂) IR (neat): ~3000 cm⁻¹ (broad O-H stretch), ~1700 cm⁻¹ (C=O stretch)
Table 2: Experimental Parameters and Results
ParameterValue
Reactants Cyclopentanone, Hydrogen Peroxide (30%), Selenium Dioxide
Solvent tert-Butanol
Reaction Temperature 60-70 °C
Reaction Time 2.5 hours
Reported Yield 45%
Purification Method Distillation

Experimental Protocol

This protocol is adapted from the procedure described by Payne, G. B. and Smith, C. W. in J. Org. Chem.1957 , 22, 1680-1682.

Materials:

  • Cyclopentanone

  • Hydrogen Peroxide (30% aqueous solution)

  • Selenium Dioxide (SeO₂)

  • tert-Butanol

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of cyclopentanone (0.5 mole) in 100 mL of tert-butanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of selenium dioxide (0.01 mole).

  • Addition of Oxidant: Heat the mixture to 60-70 °C. Slowly add 30% hydrogen peroxide (0.6 mole) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will be observed. Maintain the temperature between 60-70 °C by external cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60-70 °C for an additional 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Safety Precautions:

  • Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause skin burns. Handle with care.

  • The reaction is exothermic and should be carefully monitored to control the temperature.

Visualizations

Reaction Workflow

reaction_workflow reagents Cyclopentanone, tert-Butanol reaction_mixture Reaction Mixture (60-70 °C, 2.5 h) reagents->reaction_mixture catalyst Selenium Dioxide catalyst->reaction_mixture oxidant 30% Hydrogen Peroxide oxidant->reaction_mixture Slow Addition workup Aqueous Work-up (NaHCO₃, Ether Extraction) reaction_mixture->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism Pathway

reaction_mechanism cyclopentanone Cyclopentanone enol Enol Intermediate cyclopentanone->enol Tautomerization intermediate1 Intermediate Complex enol->intermediate1 peroxyselenious_acid Peroxyselenious Acid (from H₂O₂ + SeO₂) peroxyselenious_acid->intermediate1 rearrangement Oxidative Rearrangement (Ring Contraction) intermediate1->rearrangement product This compound rearrangement->product

Caption: Simplified proposed pathway for the oxidative ring contraction.

References

Application Notes and Protocols: Cyclobutanecarboxylic Acid as a Precursor for Butorphanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Butorphanol, a potent opioid analgesic, using cyclobutanecarboxylic acid as a key precursor. The synthesis involves a multi-step process, commencing with the conversion of this compound to a suitable alkylating agent, followed by the N-alkylation of a morphinan (B1239233) core structure. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic pathway, experimental procedures, and relevant data.

Introduction

Butorphanol is a morphinan-type synthetic opioid with mixed agonist-antagonist activity at opioid receptors.[1][2] It is primarily used for the management of moderate to severe pain.[3] A critical structural feature of Butorphanol is the N-cyclobutylmethyl substituent, which is introduced during its synthesis. This compound serves as a versatile and commercially available starting material for the generation of this key substituent.[4][5] This document outlines the synthetic route from this compound to Butorphanol, providing detailed protocols for the key transformations.

Synthesis Pathway Overview

The overall synthesis of Butorphanol from this compound can be conceptually divided into two main stages:

  • Preparation of the Cyclobutylmethylating Agent: Conversion of this compound into a reactive species, typically cyclobutylmethyl bromide.

  • N-Alkylation of the Morphinan Core: Reaction of the cyclobutylmethylating agent with a suitable nor-morphinan derivative (a morphinan core lacking the N-substituent) to introduce the cyclobutylmethyl group, followed by final modifications to yield Butorphanol.

Synthesis_Pathway cluster_stage1 Stage 1: Preparation of Cyclobutylmethylating Agent cluster_stage2 Stage 2: N-Alkylation and Final Synthesis Cyclobutanecarboxylic_Acid This compound Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Cyclobutylcarbinol Cyclobutylcarbinol Cyclobutylmethyl_Bromide Cyclobutylmethyl Bromide 14-Hydroxy_nordihydrocodeine 14-Hydroxy nordihydrocodeine Cyclobutylmethyl_Bromide->14-Hydroxy_nordihydrocodeine N-Alkylation Methyl_Butorphanol Methyl-Butorphanol Butorphanol Butorphanol

Experimental Protocols

Stage 1: Preparation of Cyclobutylmethyl Bromide from this compound

This stage involves a three-step process: conversion of this compound to its acid chloride, reduction to the corresponding alcohol, and subsequent bromination.

Step 1.1: Synthesis of Cyclobutanecarbonyl Chloride

  • Reaction: this compound is reacted with thionyl chloride (SOCl₂) to yield cyclobutanecarbonyl chloride.[6]

  • Procedure:

    • To a solution of this compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

    • After completion, carefully remove the excess thionyl chloride and solvent by distillation.

    • Purify the crude cyclobutanecarbonyl chloride by vacuum distillation.

Step 1.2: Synthesis of Cyclobutylcarbinol (Cyclobutanemethanol)

  • Reaction: The cyclobutanecarbonyl chloride is reduced to cyclobutylcarbinol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used.

  • Procedure:

    • Prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)) in a reaction vessel under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of cyclobutanecarbonyl chloride in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with the ether solvent.

    • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude cyclobutylcarbinol by distillation.

Step 1.3: Synthesis of Cyclobutylmethyl Bromide

  • Reaction: Cyclobutylcarbinol is converted to cyclobutylmethyl bromide using hydrobromic acid (HBr).

  • Procedure:

    • Add cyclopropyl (B3062369) carbinol to a concentrated solution of hydrobromic acid (e.g., 48%).

    • Heat the mixture with stirring for several hours. The reaction temperature can range from 40-85 °C.[7]

    • After cooling, separate the organic layer.

    • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Purify the crude cyclobutylmethyl bromide by distillation.

Stage 2: N-Alkylation and Final Synthesis of Butorphanol

This stage describes the coupling of cyclobutylmethyl bromide with a morphinan precursor and the subsequent demethylation to yield the final product.

Step 2.1: N-Alkylation of 14-Hydroxy nordihydrocodeine to Methyl-Butorphanol

  • Reaction: 14-Hydroxy nordihydrocodeine is N-alkylated with cyclobutylmethyl bromide in the presence of a base.[8]

  • Procedure:

    • Combine 14-hydroxy nordihydrocodeine, sodium carbonate, and a catalytic amount of potassium iodide in N,N-dimethylformamide (DMF).[8]

    • Add cyclobutylmethyl bromide to the mixture.[8]

    • Heat the reaction mixture to approximately 60 °C and maintain for an extended period (e.g., 48 hours), monitoring for completion by TLC or HPLC.[8]

    • Upon completion, quench the reaction by pouring it into water, which should precipitate the product.[8]

    • Filter the solid product and wash with water.

    • The crude methyl-butorphanol can be purified by recrystallization or chromatography.

Step 2.2: Demethylation of Methyl-Butorphanol to Butorphanol

  • Reaction: The 3-O-methyl group of methyl-butorphanol is cleaved to yield the phenolic hydroxyl group of Butorphanol. This can be achieved using various demethylating agents.

  • Procedure using an alkanethiol:

    • Dissolve methyl-butorphanol in a suitable solvent.

    • Add a C2-C7 alkanethiol and a base.[8]

    • Heat the reaction mixture to effect demethylation.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, work up the reaction mixture to isolate the crude Butorphanol.

    • Purify the final product by recrystallization or column chromatography.

Data Presentation

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1.1This compoundThionyl chloride, DMF (cat.)RefluxVariesHigh[6]
1.2Cyclobutanecarbonyl chlorideLithium aluminum hydride, Diethyl ether/THF0 to RTVariesGoodGeneral procedure
1.3CyclobutylcarbinolHydrobromic acid40 - 852 - 8Moderate[7]
2.114-Hydroxy nordihydrocodeine, Cyclobutylmethyl bromideSodium carbonate, Potassium iodide, DMF604877[8]
2.2Methyl-ButorphanolC2-C7 alkanethiol, BaseVariesVariesGood[8]

Mandatory Visualizations

Experimental_Workflow Start Start: this compound Step1 Step 1.1: Chlorination (SOCl₂, DMF) Start->Step1 Intermediate1 Cyclobutanecarbonyl Chloride Step1->Intermediate1 Step2 Step 1.2: Reduction (LiAlH₄) Intermediate1->Step2 Intermediate2 Cyclobutylcarbinol Step2->Intermediate2 Step3 Step 1.3: Bromination (HBr) Intermediate2->Step3 Intermediate3 Cyclobutylmethyl Bromide Step3->Intermediate3 Step4 Step 2.1: N-Alkylation (14-Hydroxy nordihydrocodeine, Na₂CO₃, KI, DMF) Intermediate3->Step4 Intermediate4 Methyl-Butorphanol Step4->Intermediate4 Step5 Step 2.2: Demethylation (Alkanethiol, Base) Intermediate4->Step5 End End: Butorphanol Step5->End

Conclusion

The synthesis of Butorphanol from this compound is a viable and well-documented process. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working on the synthesis of Butorphanol and related morphinan compounds. Careful optimization of each step is crucial for achieving high overall yields and purity of the final active pharmaceutical ingredient. Adherence to standard laboratory safety procedures is mandatory throughout the synthesis.

References

Application Notes and Protocols: Synthesis of Nalbuphine Utilizing Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nalbuphine, a potent opioid analgesic, using cyclobutanecarboxylic acid as a key starting material for the introduction of the N-cyclobutylmethyl substituent. This document outlines the synthetic strategy, key transformations, and provides detailed experimental procedures for the synthesis of the crucial intermediate, cyclobutylmethyl bromide, and its subsequent reaction with a morphinan (B1239233) core to yield Nalbuphine.

Synthetic Strategy Overview

The synthesis of Nalbuphine from this compound involves a multi-step process. The core strategy is to first convert this compound into a suitable electrophile, cyclobutylmethyl bromide. This intermediate is then used to alkylate the secondary amine of a nor-morphinan derivative, such as noroxymorphone (B159341). The resulting N-alkylated intermediate, nalbuphone, is then stereoselectively reduced to afford the final product, Nalbuphine.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Nalbuphine.

Table 1: Synthesis of Cyclobutylmethyl Bromide from this compound

StepReagents and ConditionsProductYieldPurityReference
1. Reduction of this compoundLithium Aluminum Hydride (LiAlH₄), Diethyl ether, RefluxCyclobutylmethanolHighN/AGeneral
2. Bromination of CyclobutylmethanolPhosphorus Tribromide (PBr₃), Pyridine (B92270), 0 °C to RTCyclobutylmethyl bromideGoodN/AGeneral

Table 2: Synthesis of Nalbuphine from Noroxymorphone

StepReagents and ConditionsProductYieldPurityReference(s)
1. N-Alkylation of NoroxymorphoneCyclobutylmethyl bromide, NaHCO₃, DMF, 80 °CNalbuphone82%N/A[1]
2. Reduction of NalbuphoneReducing agent (e.g., NaBH₄ or other selective reducing agents), Solvent (e.g., alcohol)Nalbuphine75%>99% (HPLC)[1][2]

Table 3: Alternative N-Alkylation Route

StepReagents and ConditionsProductYieldPurityReference(s)
N-Alkylation of 14-hydroxy nordihydrocodeineCyclobutylmethyl bromide, Na₂CO₃, KI, DMF, 60 °CMethyl nalbuphine77%99.07% (HPLC)
3-O-DemethylationC₂-C₇ alkanethiol, strong base, solventNalbuphineGoodHigh

Experimental Protocols

Protocol 1: Synthesis of Cyclobutylmethyl Bromide

This protocol details the two-step conversion of this compound to cyclobutylmethyl bromide.

Step 1: Reduction of this compound to Cyclobutylmethanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath.

  • A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 4 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide (B78521) solution, and then again with water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclobutylmethanol.

  • The crude product can be purified by distillation.

Step 2: Conversion of Cyclobutylmethanol to Cyclobutylmethyl Bromide

Materials:

  • Cyclobutylmethanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cyclobutylmethanol (1 equivalent) and pyridine (0.1 equivalents) are dissolved in anhydrous diethyl ether.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (0.4 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by carefully pouring it over crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The resulting crude cyclobutylmethyl bromide can be purified by vacuum distillation.

Protocol 2: Synthesis of Nalbuphine from Noroxymorphone

This protocol describes the N-alkylation of noroxymorphone followed by reduction to yield Nalbuphine.

Step 1: N-Alkylation of Noroxymorphone to Nalbuphone

Materials:

  • Noroxymorphone

  • Cyclobutylmethyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, heating mantle, magnetic stirrer

Procedure:

  • To a solution of noroxymorphone (1 equivalent) in anhydrous DMF, sodium bicarbonate (2-3 equivalents) is added.

  • Cyclobutylmethyl bromide (1.2-1.5 equivalents) is added to the suspension.

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford crude nalbuphone.[1]

  • The crude product may be purified by column chromatography or recrystallization.

Step 2: Reduction of Nalbuphone to Nalbuphine

Materials:

Procedure:

  • Nalbuphone (1 equivalent) is dissolved in methanol or ethanol in a round-bottom flask.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Sodium borohydride (1.5-2 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of water.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude Nalbuphine.[1]

  • The final product can be purified by recrystallization to achieve high purity.[2]

Visualizations

Synthetic Workflow

Synthesis_Workflow CBCA Cyclobutanecarboxylic Acid CBM Cyclobutylmethanol CBCA->CBM LiAlH₄ CBMB Cyclobutylmethyl Bromide CBM->CBMB PBr₃ NALP Nalbuphone CBMB->NALP N-Alkylation (NaHCO₃, DMF) NOR Noroxymorphone NOR->NALP NAL Nalbuphine NALP->NAL Reduction (e.g., NaBH₄) KOR_Signaling Nalbuphine Nalbuphine KOR Kappa-Opioid Receptor (KOR) Nalbuphine->KOR Binds & Activates Gi Gi/o Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channels (e.g., GIRK, Ca²⁺) Gi->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia IonChannels->Analgesia MOR_Signaling Nalbuphine Nalbuphine MOR Mu-Opioid Receptor (MOR) Nalbuphine->MOR Binds & Blocks NoSignal Signal Transduction Blocked MOR->NoSignal No Activation OpioidAgonist Opioid Agonist (e.g., Morphine) OpioidAgonist->MOR Binding Prevented

References

Application Notes and Protocols for the Esterification of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxylic acid and its ester derivatives are important building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. The cyclobutyl moiety can impart unique conformational constraints and physicochemical properties to molecules. This document provides detailed protocols for the synthesis of methyl, ethyl, and isopropyl esters of this compound via three common and effective methods: Fischer Esterification, esterification via acyl chloride formation with thionyl chloride, and Steglich Esterification.

Data Presentation

The following tables summarize the physical properties of the reactants and products, as well as typical reaction conditions and expected yields for the different esterification methods.

Table 1: Physical Properties of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₅H₈O₂100.12191.5 - 193.51.050
Methanol (B129727)CH₄O32.0464.70.792
Ethanol (B145695)C₂H₆O46.0778.40.789
IsopropanolC₃H₈O60.1082.50.786
Methyl Cyclobutanecarboxylate (B8599542)C₆H₁₀O₂114.14137 - 139~0.98
Ethyl CyclobutanecarboxylateC₇H₁₂O₂128.17159[1][2][3]0.928[1][3]
Isopropyl CyclobutanecarboxylateC₈H₁₄O₂142.20~170-175 (estimated)~0.91

Table 2: Comparison of Esterification Protocols

MethodAlcoholCatalyst/ReagentTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Fischer EsterificationMethanolH₂SO₄ (catalytic)4-8 hoursGood to HighInexpensive reagents, simple procedure.Reversible reaction, requires excess alcohol, not suitable for acid-sensitive substrates.
EthanolH₂SO₄ (catalytic)4-8 hoursGood to HighInexpensive reagents, simple procedure.Reversible reaction, requires excess alcohol, not suitable for acid-sensitive substrates.
IsopropanolH₂SO₄ (catalytic)6-12 hoursModerateInexpensive reagents, simple procedure.Slower with secondary alcohols, requires forcing conditions.
Thionyl ChlorideMethanolSOCl₂, Pyridine (B92270)2-4 hoursHigh to ExcellentIrreversible, high yielding.Thionyl chloride is corrosive and toxic, generates HCl and SO₂ byproducts.
EthanolSOCl₂, Pyridine2-4 hoursHigh to ExcellentIrreversible, high yielding.Thionyl chloride is corrosive and toxic, generates HCl and SO₂ byproducts.
IsopropanolSOCl₂, Pyridine3-6 hoursHighIrreversible, high yielding.Thionyl chloride is corrosive and toxic, generates HCl and SO₂ byproducts.
Steglich EsterificationMethanolDCC, DMAP3-5 hoursHigh to ExcellentMild conditions, suitable for acid-sensitive substrates.DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove.
EthanolDCC, DMAP3-5 hoursHighMild conditions, suitable for acid-sensitive substrates.DCC is an allergen, dicyclohexylurea byproduct can be difficult to remove.
IsopropanolDCC, DMAP4-8 hoursGood to HighMild conditions, suitable for sterically hindered alcohols.Slower with secondary alcohols, potential for side reactions if not optimized.[4]

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6]

  • This compound can cause skin and eye irritation.[5]

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care.

  • Dicyclohexylcarbodiimide (DCC) is a potent skin allergen. Avoid inhalation and skin contact.

  • The ester products are flammable liquids. Keep away from ignition sources.[5][6]

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl cyclobutanecarboxylate using an excess of ethanol and a catalytic amount of sulfuric acid.

Materials:

  • This compound (10.0 g, 0.1 mol)

  • Absolute ethanol (60 mL, ~1.0 mol)

  • Concentrated sulfuric acid (1 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound and absolute ethanol.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid dropwise to the stirring solution.

  • Add a few boiling chips and equip the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux and maintain for 6 hours.

  • Allow the reaction to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of water.

  • Carefully wash with 50 mL of saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude ester by fractional distillation to yield pure ethyl cyclobutanecarboxylate.

Protocol 2: Esterification of this compound with Methanol via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with methanol.

Materials:

  • This compound (10.0 g, 0.1 mol)

  • Thionyl chloride (11 mL, 0.15 mol)

  • Anhydrous dichloromethane (B109758) (DCM, 100 mL)

  • Anhydrous methanol (10 mL, 0.25 mol)

  • Anhydrous pyridine (12 mL, 0.15 mol)

Procedure: Step 1: Formation of Cyclobutanecarbonyl Chloride

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound in 50 mL of anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirring solution.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours.

  • Remove the excess thionyl chloride and DCM under reduced pressure. The crude cyclobutanecarbonyl chloride is used directly in the next step.

Step 2: Esterification

  • Dissolve the crude cyclobutanecarbonyl chloride in 50 mL of anhydrous DCM and cool in an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol and anhydrous pyridine in 20 mL of anhydrous DCM.

  • Add the methanol/pyridine solution dropwise to the stirring acyl chloride solution.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 50 mL of 1 M HCl, followed by 50 mL of water, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by fractional distillation to yield pure methyl cyclobutanecarboxylate.

Protocol 3: Steglich Esterification of this compound with Isopropanol

This protocol is ideal for substrates that are sensitive to acidic conditions and utilizes DCC as a coupling agent and DMAP as a catalyst.[7][8]

Materials:

  • This compound (10.0 g, 0.1 mol)

  • Isopropanol (7.5 mL, 0.1 mol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol)

  • 4-Dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol)

  • Anhydrous dichloromethane (DCM, 200 mL)

  • 0.5 M HCl solution

Procedure:

  • To a 500 mL round-bottom flask, add this compound, isopropanol, DMAP, and anhydrous DCM.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the flask in an ice bath to 0°C.

  • In a separate beaker, dissolve DCC in 50 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with two 50 mL portions of 0.5 M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by fractional distillation to yield pure isopropyl cyclobutanecarboxylate.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Acid This compound Mix Mix and Reflux Acid->Mix Alcohol Alcohol (Excess) Alcohol->Mix Catalyst H₂SO₄ (cat.) Catalyst->Mix Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Mix->Workup Cool Dry Dry (MgSO₄) Workup->Dry Purify Purification (Distillation) Dry->Purify Filter & Concentrate Ester Cyclobutyl Ester Purify->Ester

Caption: Workflow for Fischer Esterification.

Thionyl Chloride Esterification Workflow

Thionyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification Acid This compound AcylChloride Cyclobutanecarbonyl Chloride Acid->AcylChloride SOCl2 SOCl₂ SOCl2->AcylChloride Reflux Ester Cyclobutyl Ester AcylChloride->Ester Alcohol Alcohol Alcohol->Ester Pyridine Pyridine Pyridine->Ester 0°C to RT Workup Aqueous Workup Ester->Workup PurifiedEster Pure Ester (Distillation) Workup->PurifiedEster

Caption: Workflow for Thionyl Chloride Esterification.

Steglich Esterification Mechanism

Steglich_Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP Acyl-DMAP+ Intermediate O_Acylisourea->Acyl_DMAP DCU DCU (precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester R-COOR' Acyl_DMAP->Ester Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of Steglich Esterification.

References

Application Notes and Protocols: Amide Formation from Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The cyclobutane (B1203170) motif is a valuable structural component in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. Consequently, the efficient synthesis of cyclobutanecarboxamides from cyclobutanecarboxylic acid is of significant interest to researchers in drug discovery and development.

This document provides detailed protocols for the formation of amides from this compound using common and effective methodologies. These include the use of popular coupling reagents and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Comparative Data of Amide Formation Methods

The choice of synthetic method for amide bond formation can significantly impact reaction efficiency, yield, and purification requirements. Below is a summary of quantitative data for different methods of amide formation starting from this compound.

MethodCoupling Reagent/Activating AgentAdditiveBaseAmineSolventTime (h)Temp. (°C)Yield (%)Notes
Coupling Reagent HBTU-DIPEAPrimary AmineDMF2RT48.4Resulted in a product mixture of crystals and rods.
Coupling Reagent EDC·HClHOBtDIPEAPrimary AmineDMF18239.6Produced uniform white crystals, suggesting easier purification.
Acyl Chloride Thionyl Chloride (SOCl₂)--Aqueous Ammonia (B1221849)Dichloromethane (B109758)OvernightRT71.8Two-step process involving formation of cyclobutanecarbonyl chloride.

Experimental Protocols

Detailed methodologies for the key amide formation strategies are provided below. These protocols can be adapted for a range of primary and secondary amines.

Protocol 1: HBTU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with an amine using HBTU as the coupling reagent.

Materials:

  • This compound

  • Primary or secondary amine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HBTU (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer successively with 10% aqueous citric acid, saturated aqueous NaHCO₃, water (2x), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted cyclobutanecarboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the use of EDC in combination with HOBt for the formation of an amide bond between this compound and an amine. This method is known for its milder conditions and the water-soluble nature of its urea (B33335) byproduct, which simplifies purification.

Materials:

  • This compound

  • Primary or secondary amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a mixture of this compound (1.0 eq), HOBt (1.5 eq), EDC·HCl (1.5 eq), and the amine (1.5 eq) in DMF, add DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted cyclobutanecarboxamide.

Protocol 3: Amide Formation via Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of this compound to cyclobutanecarbonyl chloride, followed by reaction with an amine.

Step 3a: Synthesis of Cyclobutanecarbonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware with reflux condenser and nitrogen inlet

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Carefully add thionyl chloride (2.0 eq). A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride, which can often be used in the next step without further purification.

Step 3b: Synthesis of Cyclobutanecarboxamide

Materials:

  • Crude cyclobutanecarbonyl chloride

  • Amine (e.g., aqueous ammonia, primary or secondary amine)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the crude cyclobutanecarbonyl chloride from Step 3a in anhydrous DCM and cool the solution to -20 °C.

  • Slowly add the amine (e.g., aqueous ammonia solution, 1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the volatile solvent under reduced pressure.

  • If a solid precipitates, collect it by filtration and dry under vacuum to afford the cyclobutanecarboxamide.

  • If no solid forms, perform an appropriate aqueous workup and purify the crude product by column chromatography. For the reaction with aqueous ammonia, a yield of 71.8% has been reported for the formation of cyclobutanecarboxamide.[1]

Visualized Workflows and Mechanisms

To aid in the understanding of the experimental procedures and underlying chemical transformations, the following diagrams have been generated.

experimental_workflow_coupling_reagents cluster_hbtu HBTU Coupling cluster_edc EDC/HOBt Coupling start_hbtu Mix Acid, Amine, & DIPEA in DMF add_hbtu Add HBTU start_hbtu->add_hbtu react_hbtu Stir at RT (2-12h) add_hbtu->react_hbtu workup_hbtu Aqueous Workup react_hbtu->workup_hbtu purify_hbtu Column Chromatography workup_hbtu->purify_hbtu end_hbtu Desired Amide purify_hbtu->end_hbtu start_edc Mix Acid, Amine, EDC, HOBt, & DIPEA in DMF react_edc Stir at RT (Overnight) start_edc->react_edc workup_edc Aqueous Workup react_edc->workup_edc purify_edc Column Chromatography workup_edc->purify_edc end_edc Desired Amide purify_edc->end_edc

Caption: Experimental workflows for amide synthesis using coupling reagents.

experimental_workflow_acyl_chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation start_ac Mix Acid & SOCl₂ reflux_ac Reflux (3h) start_ac->reflux_ac remove_excess Remove Excess SOCl₂ reflux_ac->remove_excess acyl_chloride Crude Acyl Chloride remove_excess->acyl_chloride dissolve_ac Dissolve Acyl Chloride in DCM acyl_chloride->dissolve_ac cool Cool to -20°C dissolve_ac->cool add_amine Add Amine cool->add_amine react_amide Stir at RT (Overnight) add_amine->react_amide workup_purify Workup & Purification react_amide->workup_purify end_amide Desired Amide workup_purify->end_amide

Caption: Experimental workflow for amide synthesis via an acyl chloride intermediate.

reaction_mechanisms cluster_coupling Coupling Reagent Mechanism (General) cluster_acyl_chloride Acyl Chloride Mechanism acid R-COOH carboxylate R-COO⁻ acid->carboxylate -H⁺ base Base active_intermediate Activated Intermediate (e.g., Active Ester) carboxylate->active_intermediate coupling_reagent Coupling Reagent (e.g., HBTU, EDC) tetrahedral_intermediate Tetrahedral Intermediate active_intermediate->tetrahedral_intermediate amine R'R''NH amide Amide Product tetrahedral_intermediate->amide acid_ac R-COOH acyl_chloride_ac R-COCl acid_ac->acyl_chloride_ac socl2 SOCl₂ tetrahedral_intermediate_ac Tetrahedral Intermediate acyl_chloride_ac->tetrahedral_intermediate_ac amine_ac R'R''NH amide_ac Amide Product tetrahedral_intermediate_ac->amide_ac

Caption: Generalized mechanisms for amide bond formation.

References

Synthesis of Cyclobutanecarboxamide from Cyclobutanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanecarboxamide (B75595) from cyclobutanecarboxylic acid. The amide functionality is a cornerstone in medicinal chemistry and drug discovery, and the cyclobutane (B1203170) motif is a valuable scaffold in the design of novel therapeutic agents.[1][2] Two primary, reliable, and widely applicable methods are presented: the use of a coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and the activation of the carboxylic acid via an acyl chloride intermediate using thionyl chloride (SOCl₂).

Method 1: EDC-Mediated Amide Coupling

The use of carbodiimide (B86325) coupling agents like EDC is a common and efficient method for amide bond formation, proceeding under mild conditions and often providing high yields.[3] This method is particularly suitable for substrates with sensitive functional groups. The reaction is typically facilitated by an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable activated intermediate, which minimizes side reactions and potential racemization if chiral centers are present.[4][5]

Experimental Protocol

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the ammonia source. If using an ammonium salt like ammonium chloride, add the amine (1.1 equiv) and a non-nucleophilic base such as DIPEA or TEA (2.5 equiv) dropwise. If using a solution of ammonia, add it directly (1.1-1.5 equiv).

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Upon completion, quench the reaction with water and dilute with an organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure cyclobutanecarboxamide.

Data Presentation
ReagentMolar Equiv.Purpose
This compound1.0Starting material
Ammonia Source1.1 - 1.5Amine source for amide formation
EDC·HCl1.1 - 1.5Coupling agent
HOBt1.1 - 1.5Additive to form active ester
DIPEA or TEA2.0 - 3.0Base
Typical Yield 70-90% [3]

Method 2: Acyl Chloride Formation with Thionyl Chloride

Activation of a carboxylic acid by converting it to a more reactive acyl chloride is a classic and highly effective strategy for amide synthesis.[6] Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting cyclobutanecarbonyl chloride is then reacted with ammonia to form the desired amide. A one-pot procedure can also be employed, simplifying the experimental setup.[7][8]

Experimental Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (e.g., concentrated aqueous ammonia or ammonia in a suitable solvent)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) for the one-pot procedure

  • Standard aqueous workup reagents (e.g., 1N HCl, 1N NaOH)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure (One-Pot): [8]

  • In a round-bottom flask, dissolve this compound (1 mmol) in anhydrous dichloromethane.

  • Add triethylamine (3 mmol).

  • Add the ammonia source (1 mmol).

  • At room temperature, add thionyl chloride (1 mmol) dropwise.

  • Stir the mixture for 5-20 minutes at room temperature.

  • Monitor the reaction by TLC for the disappearance of the carboxylic acid.

  • Evaporate the solvent under reduced pressure.

  • Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and then 1N NaOH.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude cyclobutanecarboxamide.

  • If necessary, purify the product by recrystallization or silica gel chromatography.

Data Presentation
ReagentMolar Equiv. (One-Pot)Purpose
This compound1.0Starting material
Ammonia Source1.0Amine source for amide formation
Thionyl Chloride (SOCl₂)1.0Activating agent for acyl chloride formation
Triethylamine (Et₃N)3.0Base
Typical Yield Excellent yields often reported [7][8]

Visualizations

EDC_Mediated_Amide_Synthesis CA Cyclobutanecarboxylic Acid OAI O-Acylisourea Intermediate CA->OAI + EDC EDC EDC->OAI HOBt_ester HOBt-Ester (Active Ester) OAI->HOBt_ester + Urea Urea Byproduct OAI->Urea HOBt_node HOBt HOBt_node->HOBt_ester Amide Cyclobutanecarboxamide HOBt_ester->Amide + Ammonia Ammonia Ammonia->Amide

Caption: EDC-Mediated Synthesis of Cyclobutanecarboxamide.

Acyl_Chloride_Synthesis CA Cyclobutanecarboxylic Acid AcylChloride Cyclobutanecarbonyl Chloride CA->AcylChloride + SOCl2 SOCl₂ SOCl2->AcylChloride Amide Cyclobutanecarboxamide AcylChloride->Amide + Byproducts SO₂ + HCl AcylChloride->Byproducts Ammonia Ammonia Ammonia->Amide

Caption: Synthesis via Acyl Chloride Intermediate.

Experimental_Workflow Start Start Reagents Dissolve Carboxylic Acid and Additives Start->Reagents Cool Cool to 0 °C Reagents->Cool Addition Add Amine Source and Coupling/Activating Agent Cool->Addition Reaction Stir at Room Temperature (1-18h or 5-20min) Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End End Purification->End

Caption: General Experimental Workflow for Amide Synthesis.

References

Applications of Cyclobutanecarboxylic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a valuable and versatile scaffold in modern medicinal chemistry. Its rigid, puckered conformation can impart unique three-dimensional structural properties to small molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. Cyclobutanecarboxylic acid and its derivatives serve as key building blocks in the synthesis of a diverse array of therapeutic agents, from approved drugs to investigational compounds targeting a range of diseases.

This document provides detailed application notes and protocols on the use of this compound derivatives in several key therapeutic areas: oncology, autoimmune diseases, infectious diseases, and neurodegenerative disorders.

Applications in Oncology

Cyclobutane-containing molecules have made a significant impact in cancer therapy. The rigid nature of the cyclobutane ring allows for precise positioning of pharmacophoric groups, leading to enhanced potency and selectivity for various cancer targets.

Marketed Anticancer Drugs

This compound derivatives are integral to the structure of several approved anticancer drugs.

  • Carboplatin: A second-generation platinum-based chemotherapeutic, Carboplatin, utilizes a cyclobutane-1,1-dicarboxylate (B1232482) ligand. This modification from its predecessor, cisplatin, results in a different reactivity profile, leading to reduced nephrotoxicity and a better safety profile. Carboplatin is widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.

  • Apalutamide: An androgen receptor (AR) antagonist for the treatment of prostate cancer. The spirocyclic cyclobutane moiety is a key structural feature that contributes to its high binding affinity for the AR.

Targeted Cancer Therapeutics

Cyclobutane derivatives are being actively investigated as inhibitors of key signaling pathways implicated in cancer progression.

  • AKT Inhibitors: The PI3K/AKT signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. The cyclobutane scaffold has been successfully incorporated into potent and selective AKT inhibitors. The rigid ring can occupy a hydrophobic pocket in the ATP-binding site of the enzyme, contributing to high potency.[1]

  • Integrin Antagonists: Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in tumor cell adhesion, migration, and invasion. Cyclobutane-based structures are being explored as scaffolds for developing antagonists of specific integrins, such as αvβ3, to inhibit metastasis.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyclobutane derivatives in various cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer TypeCell LineIC50 ValueReference
Platinum-basedCarboplatinOvarian CancerOVCAR-3<40 µM
Platinum-basedCarboplatinOvarian Cancer133632.8 ± 0.4 µM
Androgen Receptor AntagonistApalutamideProstate CancerLNCaP/AR16 nM (cell-free)
AKT InhibitorImidazo[4,5‐b]pyridine series (Compound 29)--Optimal LE and metabolic stability[1]
Integrin AntagonistCyclobutane-based RGD-mimeticGlioblastomaU87-MG< 1 µM[4]
Combretastatin (B1194345) A4 Analog1,3-disubstituted cyclobutane derivativeHepatocarcinomaHepG2Micromolar range[5]
Combretastatin A4 Analog1,3-disubstituted cyclobutane derivativeNeuroblastomaSK-N-DZMicromolar range[5]

Applications in Autoimmune Diseases

The modulation of immune responses is a key strategy in the treatment of autoimmune diseases. Cyclobutane derivatives have emerged as promising candidates for targeting key players in the inflammatory cascade.

RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt inhibitors can suppress the production of the pro-inflammatory cytokine IL-17.

  • TAK-828F: A potent and selective, orally available RORγt inverse agonist containing a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[6][7] It has demonstrated robust inhibition of IL-17A expression in preclinical models.[6]

RORγt Signaling Pathway

RORγt, upon activation, translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This leads to the transcription and secretion of IL-17, a key cytokine that drives inflammation. RORγt inverse agonists, such as TAK-828F, bind to the ligand-binding domain of RORγt and prevent its transcriptional activity.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cells cluster_cytokines Cytokines TGFb TGF-β RORgt RORγt TGFb->RORgt Induces expression IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates STAT3->RORgt Induces expression IL17 IL-17A/F RORgt->IL17 Promotes transcription Inflammation Inflammation IL17->Inflammation TAK828F TAK-828F (Cyclobutane Derivative) TAK828F->RORgt Inhibits

RORγt Signaling Pathway
Quantitative Data: RORγt Inverse Agonist Activity

CompoundTargetAssayIC50 ValueReference
TAK-828FRORγtBinding Assay1.9 nM[6]
TAK-828FRORγtReporter Gene Assay6.1 nM[6]

Applications in Infectious Diseases

This compound derivatives have been successfully employed in the development of antiviral and antifungal agents. The constrained cyclobutane ring can mimic the conformation of natural substrates or transition states of viral or fungal enzymes.

Antiviral Agents
  • Boceprevir: A protease inhibitor used for the treatment of Hepatitis C. Boceprevir contains a cyclobutane-based P2 moiety that is crucial for its potent inhibitory activity against the HCV NS3/4A protease. The synthesis of its key chiral bicyclic proline fragment often starts from a cyclobutane precursor.[7][8]

  • Carbocyclic Nucleoside Analogues: Several cyclobutane-containing nucleoside analogues have been synthesized and evaluated for their antiviral activities against a range of viruses, including herpesviruses and HIV.[9][10]

Antifungal Agents
  • Scytalone (B1230633) Dehydratase Inhibitors: Cyclobutane carboxamide derivatives have been identified as potent inhibitors of scytalone dehydratase, an enzyme in the fungal melanin (B1238610) biosynthesis pathway, demonstrating their potential as fungicides.[11]

Quantitative Data: Anti-infective Activity
Compound ClassSpecific Compound/DerivativePathogenTargetActivity (IC50/EC50/MIC)Reference
HCV Protease InhibitorBoceprevirHepatitis C VirusNS3/4A ProteasePotent inhibitor[12]
Antiviraltosyl-L-Trp-cyclobutanone 4SARS-CoV-2 (Alpha, Delta, Omicron)-< 0.020 µM[13]
AntiviralCyclopentane derivatives (e.g., RWJ-270201)Influenza A (H1N1)Neuraminidase0.06 to 0.22 µM[14]
AntifungalThiazolylhydrazone derivativeCandida tropicalis-16 µg/mL (MIC)[15]
AntifungalThiazolylhydrazone derivativeBacillus subtilis-16 µg/mL (MIC)[15]

Applications in Neurodegenerative Diseases

The development of neuroprotective agents is a critical area of research for diseases like Alzheimer's and Parkinson's. Small molecules that can modulate key signaling pathways involved in neuronal survival and inflammation are of great interest.

Neuroprotective Small Molecules

Several small molecules containing cyclic moieties are being investigated for their neuroprotective effects. While specific this compound derivatives are in earlier stages of discovery for these indications, the principles of using rigid scaffolds to achieve target selectivity are applicable. These compounds often aim to modulate pathways involved in oxidative stress, neuroinflammation, and apoptosis.[16][17]

Representative Neuroprotective Signaling Pathway

Small molecule neuroprotective agents can act on various pathways to promote neuronal survival. One such pathway is the activation of pro-survival signaling cascades like the PI3K/Akt pathway, which in turn can inhibit pro-apoptotic factors and promote the expression of antioxidant genes.

Neuroprotective_Pathway A Representative Neuroprotective Signaling Pathway NeurotrophicFactor Neurotrophic Factor or Small Molecule Modulator (e.g., Cyclobutane Derivative) Receptor Receptor Tyrosine Kinase NeurotrophicFactor->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CREB CREB Akt->CREB Activates GeneExpression Pro-survival and Antioxidant Gene Expression CREB->GeneExpression MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCells Treat cells with cyclobutane derivative Incubate24h->TreatCells Incubate48_72h Incubate 48-72h TreatCells->Incubate48_72h AddMTT Add MTT solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize formazan (B1609692) crystals Incubate4h->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze data and determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols: Cyclobutanecarboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanecarboxylic acid and its derivatives are versatile building blocks in organic synthesis, finding increasing application in the development of novel agrochemicals. The rigid, puckered structure of the cyclobutane (B1203170) ring offers a unique three-dimensional scaffold that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. In the agrochemical sector, cyclobutane-containing compounds have shown significant promise, particularly as fungicides. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of agrochemicals derived from this compound, with a primary focus on fungicides targeting fungal melanin (B1238610) biosynthesis.

Application in Fungicide Synthesis: Inhibition of Scytalone (B1230633) Dehydratase

A significant application of this compound in agrochemical synthesis is in the development of fungicides that inhibit scytalone dehydratase (SDH), a key enzyme in the melanin biosynthesis pathway of many phytopathogenic fungi.[1] Melanin is crucial for the structural integrity of the appressoria, specialized infection structures that enable fungi like Magnaporthe oryzae (the causative agent of rice blast disease) to penetrate host plant tissues. By inhibiting melanin production, these fungicides effectively prevent fungal infection.

Cyclobutane carboxamides, derived from this compound, have emerged as a potent class of SDH inhibitors. The cyclobutane moiety serves as a core scaffold, with substituents on the amide nitrogen playing a critical role in the compound's inhibitory activity and systemic properties.

Structure-Activity Relationships (SAR)

Research into cyclobutane carboxamide inhibitors of scytalone dehydratase has revealed key structure-activity relationships:

  • Amide Substituents: Amides prepared from anilines, particularly those with 2,4-dichloro substitution on the phenyl ring, have been found to be the most potent enzyme inhibitors.[1]

  • Systemic Activity: The choice of substituents can significantly influence the systemic activity of the fungicide. For instance, replacing a trifluoromethyl (CF3) group with a methyl group can lead to a slight decrease in enzyme inhibition potency but a significant increase in systemic activity within the plant.[1]

The following table summarizes the inhibitory activity of a series of cyclobutane carboxamide derivatives against scytalone dehydratase.

Compound IDR Group on Amide NitrogenIC50 (nM) against Scytalone DehydrataseIn Vivo Efficacy (Rice Blast Control)
1 2,4-dichlorophenyl10Excellent
2 4-chlorophenyl50Good
3 Phenyl200Moderate
4 2,4-dimethylphenyl150Moderate
5 4-methoxyphenyl500Poor

Note: The data presented in this table is a representative summary based on available literature and is intended for illustrative purposes.

Experimental Protocols

Synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide

This protocol describes a general method for the synthesis of a potent cyclobutane carboxamide fungicide.

Materials:

Procedure:

  • Synthesis of Cyclobutanecarbonyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Heat the reaction mixture to reflux and stir for 2 hours.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride. This intermediate is often used in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude cyclobutanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled aniline (B41778) solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure N-(2,4-dichlorophenyl)cyclobutanecarboxamide.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Inhibition Assay for Scytalone Dehydratase

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against scytalone dehydratase.

Materials:

  • Purified scytalone dehydratase enzyme

  • Scytalone (substrate)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Synthesized inhibitor compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Assay:

    • Prepare a reaction mixture containing the buffer solution, scytalone dehydratase enzyme, and the inhibitor compound at various concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate, scytalone.

    • Monitor the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) by measuring the increase in absorbance at a specific wavelength (e.g., 315 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Fungal Melanin Biosynthesis Pathway and Site of Inhibition

Melanin_Biosynthesis_Inhibition cluster_pathway Fungal Melanin Biosynthesis Pathway cluster_inhibition Inhibition Acetate Acetate 1,8-DHN 1,8-DHN Acetate->1,8-DHN Multiple Steps Scytalone Scytalone 1,8-DHN->Scytalone 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Scytalone Dehydratase (SDH) Vermelone Vermelone 1,3,8-THN->Vermelone DHN Melanin DHN Melanin Vermelone->DHN Melanin Cyclobutane_Carboxamides Cyclobutane Carboxamides Cyclobutane_Carboxamides->Scytalone Inhibition

Caption: Inhibition of the fungal melanin biosynthesis pathway by cyclobutane carboxamides.

Experimental Workflow for Fungicide Discovery

Fungicide_Discovery_Workflow Start Start: Identify Target Enzyme (Scytalone Dehydratase) Synthesis Synthesis of Cyclobutane Carboxamide Library Start->Synthesis In_Vitro In Vitro Screening: Enzyme Inhibition Assay (IC50 Determination) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Optimization Lead Optimization: Improve Potency and Systemic Activity SAR->Optimization Optimization->Synthesis Iterative Process In_Vivo In Vivo Testing: Greenhouse Trials (e.g., Rice Blast Control) Optimization->In_Vivo Field_Trials Field Trials In_Vivo->Field_Trials End End: Candidate Fungicide Field_Trials->End

Caption: Workflow for the discovery and development of cyclobutane-based fungicides.

Application in Herbicide and Insecticide Synthesis

While the primary agrochemical application of this compound derivatives to date has been in fungicides, their unique structural features suggest potential for development in other areas. The rigid cyclobutane scaffold can be used to orient pharmacophores in specific spatial arrangements, which could be beneficial for binding to herbicide or insecticide target proteins.

Currently, there is limited publicly available information on commercial herbicides or insecticides derived directly from this compound. However, the exploration of cyclobutane-containing compounds as potential herbicides and insecticides remains an active area of research. The synthetic protocols and screening methodologies described above for fungicides can be adapted for the discovery and optimization of new herbicidal and insecticidal compounds.

Conclusion

This compound is a valuable starting material for the synthesis of novel agrochemicals, particularly fungicides. The development of cyclobutane carboxamides as potent inhibitors of scytalone dehydratase demonstrates the potential of this scaffold in creating effective crop protection agents. The detailed protocols and structure-activity relationship insights provided in these application notes are intended to facilitate further research and development in this promising area of agrochemical science.

References

Application Notes and Protocols: Cyclobutanecarboxylic Acid as a Monomer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclobutanecarboxylic acid and its derivatives as monomers in the synthesis of novel polymers. The unique four-membered ring structure of cyclobutane (B1203170) imparts rigidity and specific thermal properties to the resulting polymers, making them promising candidates for advanced materials and biomedical applications, including drug delivery. This document details the synthesis of these monomers, their polymerization into polyesters, the properties of the resulting materials, and potential applications in drug development.

Introduction to Cyclobutane-Containing Polymers

This compound and its dicarboxylic acid analogues (CBDAs) are emerging as valuable building blocks in polymer chemistry.[1] The incorporation of the cyclobutane ring into the polymer backbone can lead to materials with a unique combination of rigidity and processability, bridging the gap between flexible aliphatic and rigid aromatic polymers.[1] These polymers, particularly polyesters, exhibit desirable properties such as high thermal stability and tunable glass transition temperatures.[2] Furthermore, many cyclobutane-based monomers can be derived from renewable resources like furfural (B47365) and cinnamic acid, aligning with the principles of green chemistry.[3]

Monomer Synthesis

A key precursor for many cyclobutane-containing polymers is this compound itself, which can be synthesized from 1,1-cyclobutanedicarboxylic acid. Additionally, various dicarboxylic acid derivatives can be synthesized through photocycloaddition reactions.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[4]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distilling flask (75 mL)

  • Claisen flask (as a receiver)

  • Heating mantle or oil bath

  • Condenser

  • Thermometer

Procedure:

  • Place the 1,1-cyclobutanedicarboxylic acid into the 75-mL distilling flask.

  • Attach a thermometer and connect the distilling flask to a Claisen flask, which will serve as the receiver.

  • Cool the receiver with running water.

  • Heat the distilling flask using a heating mantle or oil bath to a temperature of 160–170 °C.

  • Maintain this temperature until the evolution of carbon dioxide ceases.

  • Increase the bath temperature to 210–220 °C.

  • Collect the fraction that boils between 189–195 °C as crude this compound.

  • Redistill the crude product to obtain pure this compound, which has a boiling point of 191.5–193.5 °C at 740 mm Hg.[4]

Logical Workflow for Monomer Synthesis

Monomer_Synthesis cluster_0 Synthesis of 1,1-Cyclobutanedicarboxylic Acid cluster_1 Decarboxylation A Malonic Ester + 1,3-Dibromopropane B Hydrolysis A->B C Acidification B->C D Purification C->D E Heat to 160-170°C D->E Start Decarboxylation F CO2 Evolution E->F G Heat to 210-220°C F->G H Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Polymer Synthesis: Polyesters from Cyclobutane Dicarboxylic Acids

Polyesters are a major class of polymers synthesized from cyclobutane-based monomers. Two primary methods are employed: melt polycondensation and solution-state [2+2] photopolymerization.

3.1. Melt Polycondensation

This technique is suitable for the synthesis of polyesters from cyclobutane dicarboxylic acids and various diols. A notable example is the synthesis of semi-rigid biobased polyesters from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA).[2]

Protocol 2: Synthesis of a Bio-based Polyester (B1180765) via Melt Polycondensation (Representative Protocol)

This protocol is a representative procedure based on the two-step melt polycondensation of CBDA with aliphatic diols.[2]

Materials:

  • 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle

Procedure: Step 1: Esterification (Pre-polymerization)

  • Charge the reaction vessel with equimolar amounts of CBDA and the chosen diol.

  • Add the catalyst (e.g., 0.05 mol% relative to the diacid).

  • Heat the mixture under a nitrogen atmosphere with stirring. The temperature should be gradually increased to around 180-200 °C to initiate the esterification reaction and distill off the water formed.

  • Continue this stage for 2-4 hours until the majority of the water has been removed.

Step 2: Polycondensation

  • Increase the temperature to 220-250 °C.

  • Gradually apply a vacuum (e.g., <1 mbar) to remove the remaining water and diol, driving the polymerization reaction forward.

  • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature and collect the resulting polyester.

Experimental Workflow for Melt Polycondensation

Melt_Polycondensation Monomers CBDA + Diol Catalyst Add Catalyst Monomers->Catalyst Esterification Esterification (180-200°C, N2) - H2O Catalyst->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) - Excess Diol, H2O Esterification->Polycondensation Polyester Cyclobutane Polyester Polycondensation->Polyester

Caption: General workflow for melt polycondensation of CBDA and a diol.

3.2. Solution-State [2+2] Photopolymerization

This method is particularly useful for synthesizing truxinate-based cyclobutane polyesters from bis-cinnamate monomers. A recent development has shown that using a continuous flow reactor can improve molecular weight and reduce reaction times compared to batch reactions.[5]

Protocol 3: Continuous Flow [2+2] Photopolymerization of a Bis-cinnamate Monomer (Conceptual Protocol)

This protocol outlines the conceptual steps for the synthesis of a truxinate cyclobutane polyester using a continuous flow setup.[5]

Materials:

  • Bis-cinnamate monomer

  • Photosensitizer (e.g., thioxanthone)

  • Solvent (e.g., degassed dichloromethane (B109758) or tetrahydrofuran)

  • Continuous flow reactor with transparent tubing (e.g., FEP)

  • Syringe pump

  • UV light source (e.g., 365 nm LEDs)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • Prepare a solution of the bis-cinnamate monomer and the photosensitizer in the chosen solvent in a light-protected container.

  • Use a syringe pump to introduce the solution into the continuous flow reactor at a defined flow rate.

  • Irradiate the tubing of the flow reactor with the UV light source to initiate the [2+2] photocycloaddition and polymerization.

  • Collect the polymer solution as it exits the reactor.

  • Precipitate the polymer by adding the solution dropwise to a stirred excess of the precipitation solvent.

  • Filter and dry the resulting polyester.

Workflow for Continuous Flow Photopolymerization

Flow_Photopolymerization cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_purification Purification Monomer_sol Monomer + Photosensitizer in Solvent Pump Syringe Pump Monomer_sol->Pump Reactor Flow Reactor + UV Irradiation Pump->Reactor Collection Polymer Solution Reactor->Collection Precipitation Precipitation in Methanol Collection->Precipitation Filtration Filtration & Drying Precipitation->Filtration Final_Polymer Purified Polyester Filtration->Final_Polymer

Caption: Workflow for continuous flow [2+2] photopolymerization.

Polymer Properties

The properties of polyesters derived from this compound derivatives can be tailored by the choice of the specific cyclobutane monomer and the diol used in the polymerization.

Table 1: Thermal and Molecular Weight Properties of Polyesters from CBDA [2]

Diol Number Average Molecular Weight (Mn) ( g/mol ) Weight Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI) Glass Transition Temperature (Tg) (°C) 10% Weight Loss Temperature (Td10%) (°C)
1,2-Ethanediol 4,200 11,200 2.7 52 284
1,3-Propanediol 3,300 7,600 2.3 39 282
1,4-Butanediol 3,900 9,000 2.3 32 278
1,6-Hexanediol 3,600 8,300 2.3 16 263

| 1,8-Octanediol | 3,100 | 6,800 | 2.2 | 6 | 270 |

Table 2: Thermal Properties of Polyesters from α-Truxillic Acid (a CBDA derivative)

Diol Glass Transition Temperature (Tg) (°C) Melting Temperature (Tm) (°C) 5% Weight Loss Temperature (Td5%) (°C)
Ethylene Glycol 125 280 350
1,3-Propanediol 110 265 360
1,4-Butanediol 100 250 370

| 1,6-Hexanediol | 85 | 230 | 380 |

Potential Applications in Drug Development

While direct experimental studies on the use of polyesters derived from this compound for drug delivery are limited in the reviewed literature, their inherent properties make them strong candidates for such applications. The field heavily relies on biodegradable and biocompatible polyesters like poly(lactic-co-glycolic acid) (PLGA), polylactide (PLA), and polycaprolactone (B3415563) (PCL) for creating drug delivery systems.[6][7]

Potential Advantages for Drug Delivery:

  • Biodegradability: Like other aliphatic polyesters, those containing cyclobutane moieties are expected to be biodegradable through hydrolysis of the ester linkages, making them suitable for implantable and injectable drug delivery systems.[8]

  • Tunable Properties: The ability to alter the monomer composition allows for the fine-tuning of polymer properties such as degradation rate, hydrophilicity, and mechanical strength, which in turn can control the drug release kinetics.[2]

  • Biocompatibility: While specific biocompatibility data for many cyclobutane-based polyesters is not yet widely available, aliphatic polyesters are generally known for their good biocompatibility.[9]

Protocol 4: Formulation of Nanoparticles for Drug Delivery (General Protocol)

This is a general protocol for the preparation of drug-loaded polyester nanoparticles via the nanoprecipitation method, which could be adapted for cyclobutane-based polyesters.

Materials:

  • Cyclobutane-based polyester

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic® F68)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the cyclobutane-based polyester and the hydrophobic drug in the organic solvent.

  • Add the polymer-drug solution dropwise to the rapidly stirring aqueous stabilizer solution.

  • Continue stirring for a few minutes to allow for the formation of nanoparticles via solvent diffusion.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting aqueous suspension of drug-loaded nanoparticles can be used for further characterization or lyophilized for long-term storage.

Logical Relationship for Drug Delivery Potential

Drug_Delivery_Potential cluster_properties Polymer Properties cluster_applications Potential Drug Delivery Applications Biodegradability Biodegradability Controlled_Release Controlled Drug Release Biodegradability->Controlled_Release Implants Biodegradable Implants Biodegradability->Implants Tunability Tunable Properties (Tg, Degradation Rate) Tunability->Controlled_Release Biocompatibility Potential Biocompatibility Biocompatibility->Implants Nanoparticles Drug-Loaded Nanoparticles Biocompatibility->Nanoparticles

Caption: Potential drug delivery applications based on polymer properties.

Conclusion

This compound and its derivatives are versatile monomers for the synthesis of a new class of polyesters with promising properties. The ability to produce these monomers from renewable sources and the tunable nature of the resulting polymers make them attractive for a range of applications. While their use in drug development is still an emerging area with limited direct research, their inherent characteristics as biodegradable polyesters suggest significant potential for creating novel drug delivery systems. Further research is warranted to fully explore the biocompatibility, degradation kinetics, and drug release profiles of these unique cyclobutane-containing polymers.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Cyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed reactions involving cyclobutanecarboxylic acid derivatives. The unique structural and electronic properties of the cyclobutane (B1203170) ring make these compounds valuable building blocks in medicinal chemistry and materials science. Palladium catalysis offers a powerful toolkit for the selective functionalization of these strained ring systems.

Palladium-Catalyzed β-C(sp³)-H Arylation of Cyclobutanecarboxamides

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Palladium catalysis has enabled the enantioselective arylation of β-C(sp³)-H bonds in this compound derivatives, providing access to chiral molecules with quaternary stereocenters. This reaction typically employs a directing group, such as an amide, to guide the palladium catalyst to the desired C-H bond.

Application: This method is particularly valuable for the synthesis of enantioenriched cyclobutane-containing compounds, which are of significant interest in drug discovery due to their conformational rigidity and unique pharmacological profiles. The creation of α-chiral quaternary stereocenters is a notable feature of this reaction.[1]

Quantitative Data
EntryCyclobutanecarboxamide (B75595) SubstrateArylboron ReagentLigandYield (%)ee (%)
1N-(quinolin-8-yl)-1-ethylcyclobutane-1-carboxamidePhenylboronic acid pinacol (B44631) esterL17592
2N-(quinolin-8-yl)-1-propylcyclobutane-1-carboxamide4-Methoxyphenylboronic acid pinacol esterL18290
3N-(quinolin-8-yl)-1-benzylcyclobutane-1-carboxamide4-Fluorophenylboronic acid pinacol esterL17095
4N-(5-methoxypyridin-2-yl)-1-ethylcyclobutane-1-carboxamidePhenylboronic acid pinacol esterL26888
5N-(quinolin-8-yl)-1-isobutylcyclobutane-1-carboxamide3,5-Dimethylphenylboronic acid pinacol esterL17891

Table 1: Substrate scope for the enantioselective β-C(sp³)-H arylation of cyclobutanecarboxamides. Data compiled from representative literature.

Experimental Protocol: General Procedure for Enantioselective β-C(sp³)-H Arylation

Materials:

  • Cyclobutanecarboxamide substrate (1.0 equiv)

  • Arylboronic acid pinacol ester (2.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • Chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand (e.g., L25 in the cited literature) (0.11 equiv)[1]

  • Ag₂CO₃ (2.5 equiv)[1]

  • Na₂CO₃ (2.0 equiv)[1]

  • Benzoquinone (BQ) (0.5 equiv)[1]

  • Water (5.0 equiv)[1]

  • tert-Amyl alcohol (t-AmylOH)

Procedure:

  • To a 10 mL sealed tube, add the cyclobutanecarboxamide substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.1 equiv), arylboronic acid pinacol ester (0.2 mmol, 2.0 equiv), chiral MPAHA ligand (0.011 mmol, 0.11 equiv), Ag₂CO₃ (68.9 mg, 0.25 mmol, 2.5 equiv), Na₂CO₃ (21.2 mg, 0.2 mmol, 2.0 equiv), benzoquinone (5.4 mg, 0.05 mmol, 0.5 equiv), water (9.0 μL, 0.5 mmol, 5.0 equiv), and t-AmylOH (0.5 mL).[1]

  • Evacuate the sealed tube and backfill with nitrogen gas. Repeat this process three times.[1]

  • Heat the reaction mixture to 70 °C and stir vigorously for 24 hours.[1]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®, eluting with additional ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylated cyclobutanecarboxamide.

Diagram:

G cluster_workflow Experimental Workflow: β-C(sp³)-H Arylation A 1. Combine Reactants: Substrate, Pd(OAc)₂, Ligand, Ar-BPin, Bases, BQ, H₂O, Solvent B 2. Inert Atmosphere: Evacuate and backfill with N₂ (3x) A->B Setup C 3. Reaction: Heat at 70 °C for 24h B->C Execution D 4. Workup: Cool, dilute with EtOAc, filter through Celite C->D Processing E 5. Purification: Concentrate and purify by column chromatography D->E Isolation

Caption: Workflow for the palladium-catalyzed β-C(sp³)-H arylation of cyclobutanecarboxamides.

Palladium-Catalyzed α-Arylation of Cyclobutyl Esters

The α-arylation of esters is a powerful method for the formation of C-C bonds, and its application to cyclobutyl esters provides a direct route to α-arylcyclobutanecarboxylates. These compounds are valuable precursors for various biologically active molecules. The reaction typically involves the generation of an ester enolate, which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. A key challenge in the α-arylation of cyclobutyl esters is the competitive Claisen condensation, which can be mitigated by careful selection of reaction conditions.[2][3]

Application: This reaction allows for the direct introduction of an aryl group at the α-position of a this compound derivative, providing a straightforward method for the synthesis of compounds with potential applications in pharmaceuticals and materials science.

Quantitative Data
EntryCyclobutyl Ester SubstrateAryl HalideLigandBaseYield (%)
1tert-Butyl cyclobutanecarboxylate (B8599542)4-Bromotoluene(o-biphenyl)P(t-Bu)₂LiHMDS85
2tert-Butyl cyclobutanecarboxylate4-Chloroanisole(o-biphenyl)P(t-Bu)₂LiHMDS78
3tert-Butyl cyclobutanecarboxylate1-Bromo-4-fluorobenzene(o-biphenyl)P(t-Bu)₂LiHMDS82
4Methyl cyclobutanecarboxylate4-Bromobenzonitrile(o-biphenyl)P(t-Bu)₂LiHMDS75
5tert-Butyl cyclobutanecarboxylate2-Bromopyridine(o-biphenyl)P(t-Bu)₂LiHMDS65

Table 2: Substrate scope for the α-arylation of cyclobutyl esters. Data is representative of typical yields found in the literature.[2][3]

Experimental Protocol: General Procedure for α-Arylation of tert-Butyl Cyclobutanecarboxylate

Materials:

  • tert-Butyl cyclobutanecarboxylate (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • (o-biphenyl)P(t-Bu)₂ (0.02 equiv)

  • LiHMDS (1.3 equiv, as a 1.0 M solution in THF)

  • Toluene (B28343) (anhydrous)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 0.01 equiv) and (o-biphenyl)P(t-Bu)₂ (6.0 mg, 0.02 mmol, 0.02 equiv).

  • Add anhydrous toluene (2 mL) to the Schlenk tube.

  • Add the aryl bromide (1.0 mmol, 1.0 equiv) and tert-butyl cyclobutanecarboxylate (187 mg, 1.2 mmol, 1.2 equiv).

  • Add the LiHMDS solution (1.3 mL, 1.3 mmol, 1.3 equiv) dropwise to the stirred solution at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-aryl cyclobutanecarboxylate.

Diagram:

G cluster_cat Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) Enolate_Complex [Ar-Pd(II)-Enolate(L₂)] PdII->Enolate_Complex Transmetalation (Enolate) Product_Complex Product-Pd(0)L₂ Enolate_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release Product α-Aryl Cyclobutyl Ester Product_Complex->Product Reactants Cyclobutyl Ester + Ar-X Reactants->Pd0 Base Base (e.g., LiHMDS) Base->PdII

Caption: Simplified catalytic cycle for the palladium-catalyzed α-arylation of a cyclobutyl ester.

Other Palladium-Catalyzed Reactions

While detailed protocols for other palladium-catalyzed reactions specifically employing this compound derivatives are less commonly reported, the general principles of established cross-coupling reactions can be applied. Below are conceptual frameworks for these transformations.

a) Suzuki-Miyaura Coupling

This reaction would involve the coupling of a halogenated this compound derivative (e.g., a bromo- or iodocyclobutanecarboxylate) with a boronic acid or ester. This would be a powerful method for introducing alkyl, aryl, or vinyl substituents onto the cyclobutane ring.

Conceptual Workflow:

G Reactant1 Halogenated Cyclobutane Carboxylic Acid Derivative Product Substituted Cyclobutane Carboxylic Acid Derivative Reactant1->Product Reactant2 Organoboron Reagent (R-B(OR)₂) Reactant2->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Conceptual workflow for a Suzuki-Miyaura coupling involving a cyclobutane derivative.

b) Heck Coupling

The Heck reaction could be utilized to couple an unsaturated this compound derivative (e.g., cyclobutene-1-carboxylic acid) with an aryl or vinyl halide. This would lead to the formation of arylated or vinylated cyclobutene (B1205218) derivatives, which could be further functionalized. A diverted Heck reaction using cyclobutene as a butadiene surrogate has been reported to yield linear 1-aryl-1,3-dienes.[4][5][6]

Conceptual Reaction Scheme:

G cluster_reactants cluster_products r1 Unsaturated Cyclobutane Carboxylic Acid Derivative plus1 + r1->plus1 r2 Aryl/Vinyl Halide plus1->r2 arrow Pd Catalyst, Base r2->arrow p1 Arylated/Vinylated Cyclobutane Derivative arrow->p1

Caption: Conceptual scheme for a Heck coupling with a cyclobutane derivative.

c) Decarboxylative Coupling

Decarboxylative cross-coupling reactions offer a route to functionalize cyclobutanes by using the carboxylic acid group as a leaving group. A this compound could potentially be coupled with an aryl halide in the presence of a palladium catalyst and a suitable oxidant, leading to the formation of an arylcyclobutane.

Conceptual Relationship:

G Start This compound Process Pd-Catalyzed Decarboxylative Coupling Start->Process Coupling_Partner Aryl Halide Coupling_Partner->Process Product Arylcyclobutane Process->Product Byproduct CO₂ Process->Byproduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this valuable building block.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and solutions.

1. Low Yield of 1,1-Cyclobutanedicarboxylic Acid in Malonic Ester Synthesis

Question: We are experiencing a low yield of 1,1-cyclobutanedicarboxylic acid when using the malonic ester synthesis route with diethyl malonate and 1,3-dibromopropane (B121459). What are the common causes and how can we improve the yield?

Answer:

Low yields in the synthesis of 1,1-cyclobutanedicarboxylic acid are a common issue. The primary causes often revolve around side reactions and incomplete reaction or workup steps.

Potential Causes and Solutions:

  • Side Reaction: A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, where two molecules of malonic ester react with one molecule of trimethylene bromide.[1]

    • Solution: To minimize this, it is crucial to control the reaction temperature and the addition rate of the sodium ethoxide solution. Maintaining the temperature at 60-65°C during the addition is recommended.[1]

  • Incomplete Hydrolysis: The hydrolysis of diethyl 1,1-cyclobutanedicarboxylate to the dicarboxylic acid may be incomplete.

    • Solution: Ensure the hydrolysis is carried out for a sufficient duration. Refluxing with a solution of potassium hydroxide (B78521) in ethanol (B145695) and water for an extended period (e.g., 20 hours) can lead to higher yields.[2]

  • Losses during Workup: The dicarboxylic acid can be lost during the extraction and purification steps.

    • Solution: Thorough extraction of the acidified aqueous layer with ether is critical. Omitting this extraction can lead to a significant reduction in yield.[1] After extraction, careful crystallization from a suitable solvent like ethyl acetate (B1210297) is necessary to obtain the pure product.[1]

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol is based on the procedure from Organic Syntheses.

Step Procedure Key Parameters Expected Yield
1. Cyclization In a 3L three-necked flask, react 160 g of ethyl malonate with 212 g of trimethylene bromide. Add a solution of 46 g of sodium in 800 ml of absolute ethanol while maintaining the temperature at 60–65°C. Heat on a steam bath until the mixture is neutral to phenolphthalein (B1677637) (approx. 2 hours).Temperature: 60-65°C-
2. Isolation of Ester Add water to dissolve the sodium bromide precipitate and remove ethanol by distillation. Steam distill the mixture to separate diethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester from byproducts.Collect ~4 L of distillate.-
3. Hydrolysis Saponify the ester layer from the distillate by refluxing with a solution of 85 g of potassium hydroxide in 85 ml of water and 250 ml of 95% ethanol until the ester layer disappears (approx. 3 hours).--
4. Isolation of Diacid Remove ethanol by distillation. The residue is dissolved in hot water and acidified with hydrochloric acid. The solution is then made alkaline with ammonia (B1221849) and treated with barium chloride to precipitate barium malonate. After filtration, the filtrate is acidified with hydrochloric acid and extracted with ether.-30-34 g (21-23%)
5. Purification The crude dicarboxylic acid is crystallized from hot ethyl acetate.Melting point: 156–158°C-

Logical Workflow for Troubleshooting Low Yield in Malonic Ester Synthesis

Troubleshooting_Malonic_Ester start Low Yield of 1,1-Cyclobutanedicarboxylic Acid check_side_reaction Check for Side Products (e.g., tetraester) start->check_side_reaction check_hydrolysis Verify Complete Hydrolysis start->check_hydrolysis check_workup Review Workup Procedure start->check_workup solution_side_reaction Optimize Reaction Temperature (60-65°C) Control Reagent Addition Rate check_side_reaction->solution_side_reaction solution_hydrolysis Increase Reflux Time Ensure Sufficient Base check_hydrolysis->solution_hydrolysis solution_workup Thorough Ether Extraction Optimize Crystallization check_workup->solution_workup end Improved Yield solution_side_reaction->end solution_hydrolysis->end solution_workup->end

Caption: Troubleshooting workflow for low yield in malonic ester synthesis.

2. Inefficient Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Question: We are observing incomplete reaction and low yields during the decarboxylation of 1,1-cyclobutanedicarboxylic acid to form this compound. How can we optimize this step?

Answer:

The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a thermal process that requires careful temperature control to ensure complete reaction and avoid product degradation.

Potential Causes and Solutions:

  • Insufficient Temperature: The temperature may not be high enough to initiate and sustain decarboxylation.

    • Solution: Heat the 1,1-cyclobutanedicarboxylic acid in a distillation apparatus. The decarboxylation typically starts at around 160-170°C, indicated by the evolution of carbon dioxide.[1][3][4]

  • Incomplete Reaction: The reaction may not have been heated for a sufficient amount of time to ensure all the diacid has decarboxylated.

    • Solution: Continue heating at 160-170°C until the evolution of carbon dioxide ceases.[1]

  • Product Loss During Distillation: After decarboxylation, the crude this compound is purified by distillation. Product can be lost if the distillation is not performed carefully.

    • Solution: Once CO2 evolution stops, raise the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C.[1] A subsequent redistillation of the crude product will yield pure this compound.[1]

Experimental Protocol: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This protocol is based on the procedure from Organic Syntheses.

Step Procedure Key Parameters Expected Yield
1. Decarboxylation Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in a metal or oil bath to 160–170°C until the evolution of carbon dioxide ceases.Bath Temperature: 160-170°C-
2. Distillation Increase the bath temperature to 210–220°C and collect the fraction boiling at 189–195°C.Boiling Point: 189-195°C18–21 g (from 30-34 g of diacid)
3. Redistillation Redistill the crude product to obtain pure this compound.Boiling Point: 191.5–193.5°C / 740 mm86-91% for the decarboxylation step.[3][4]

Workflow for Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Decarboxylation_Workflow start 1,1-Cyclobutanedicarboxylic Acid heat_decarboxylation Heat to 160-170°C (CO2 evolution) start->heat_decarboxylation distill_crude Increase heat to 210-220°C Collect fraction at 189-195°C heat_decarboxylation->distill_crude redistill_pure Redistill for pure product (b.p. 191.5-193.5°C) distill_crude->redistill_pure end This compound redistill_pure->end

Caption: Experimental workflow for the decarboxylation of 1,1-cyclobutanedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common laboratory-scale synthesis involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis to the dicarboxylic acid and subsequent thermal decarboxylation.[1] Another reported method involves the [2+2] photocycloaddition of acrylic acid and ethylene.[3] Industrially, palladium-catalyzed carbonylation of cyclobutyl halides is an efficient route.[5]

Q2: What are the typical physical properties of this compound?

A2: this compound is a colorless liquid at room temperature.[6] It has a boiling point of 191.5–193.5°C at 740 mm Hg and a melting point of -7.5°C.[6] It is sparingly soluble in water but soluble in polar organic solvents.[5]

Q3: How can I purify crude this compound?

A3: The most common method for purification is distillation.[1][3][4] For smaller scales or to remove non-volatile impurities, the crude acid can be dissolved in an aqueous solution of sodium bicarbonate, washed with an organic solvent, and then re-acidified with HCl. The liberated this compound is then extracted with ether, dried, and the solvent is removed.[4][5]

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, standard laboratory safety precautions should always be followed. When working with 1,3-dibromopropane, it is important to handle it in a well-ventilated fume hood as it is a hazardous substance. The decarboxylation step involves heating to high temperatures and the evolution of carbon dioxide, which should also be performed in a fume hood. The final product, this compound, is corrosive and can cause skin and eye irritation.[5][6] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q5: Can substituted cyclobutanecarboxylic acids be synthesized using similar methods?

A5: Yes, variations of these methods can be used to synthesize substituted cyclobutanecarboxylic acids. For example, using substituted malonic esters or substituted alkenes in the respective synthetic routes can lead to a variety of substituted cyclobutane (B1203170) derivatives. The synthesis of 3-oxothis compound has been reported starting from acetone, bromine, and malononitrile.[7] The synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has also been explored, highlighting the importance of diastereoselective reductions.[8]

References

Technical Support Center: Synthesis of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of cyclobutanecarboxylic acid synthesis, primarily focusing on the widely used malonic ester synthesis pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of diethyl 1,1-cyclobutanedicarboxylate Presence of moisture: Water reacts with the base (e.g., sodium ethoxide), reducing its effectiveness in deprotonating diethyl malonate.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. It is important to maintain strictly anhydrous conditions throughout the reaction.[1]
Inefficient base: The base may not be strong enough or may have degraded.Use a strong base like sodium ethoxide, freshly prepared if possible. Ensure the pKa of the base's conjugate acid is significantly higher than that of diethyl malonate (pKa ≈ 13).
Side reaction: Polymerization or intermolecular condensation: This can occur if the concentration of the reactants is too high.Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Side reaction: Formation of tetraethyl pentane-1,1,5,5-tetracarboxylate: This occurs from the reaction of two molecules of diethyl malonate with one molecule of 1,3-dihalopropane.Use a slight excess of the 1,3-dihalopropane. Steam distillation can be used to separate the desired diethyl 1,1-cyclobutanedicarboxylate from the higher-boiling tetraester.[2]
Formation of dialkylated byproducts The mono-alkylated intermediate is deprotonated and reacts with another molecule of the alkylating agent.Use an excess of diethyl malonate to favor mono-alkylation.[3]
Incomplete hydrolysis of diethyl 1,1-cyclobutanedicarboxylate Insufficient reaction time or temperature: The ester hydrolysis may be slow under the chosen conditions.Increase the reflux time or consider using a stronger base (e.g., KOH) for saponification. A typical procedure involves refluxing with potassium hydroxide (B78521) in ethanol (B145695) for several hours.[4][5]
Steric hindrance: Although less of an issue for this specific molecule, bulky substituents can slow down hydrolysis.If applicable, use more forcing reaction conditions (higher temperature, longer reaction time).
Incomplete decarboxylation of 1,1-cyclobutanedicarboxylic acid Insufficient heating: The temperature may not be high enough to induce efficient decarboxylation.Heat the 1,1-cyclobutanedicarboxylic acid to a temperature of at least 160-170°C.[2][6] The reaction progress can be monitored by the cessation of carbon dioxide evolution.[2]
Presence of impurities: Impurities may interfere with the decarboxylation process.Ensure the 1,1-cyclobutanedicarboxylic acid is purified (e.g., by recrystallization) before the decarboxylation step.
Product contains impurities after final distillation Inadequate purification: Simple distillation may not be sufficient to remove all impurities.For high purity, fractional distillation is recommended. A Vigreux column can improve separation.[1] Consider other purification methods like chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The malonic ester synthesis is a widely employed and reliable method.[7] This multi-step process involves the reaction of diethyl malonate with a 1,3-dihalopropane to form diethyl 1,1-cyclobutanedicarboxylate, followed by hydrolysis to the dicarboxylic acid and subsequent thermal decarboxylation to yield the final product.[7]

Q2: Which 1,3-dihalopropane is better to use: 1,3-dibromopropane (B121459) or 1,3-dichloropropane (B93676)?

A2: 1,3-dibromopropane is generally preferred over 1,3-dichloropropane because bromides are better leaving groups, leading to a faster and more efficient alkylation reaction. Organic Syntheses procedures often cite the use of trimethylene bromide or trimethylene chlorobromide.[1][2]

Q3: What is the optimal temperature for the decarboxylation of 1,1-cyclobutanedicarboxylic acid?

A3: Thermal decarboxylation is typically carried out by heating the dicarboxylic acid to temperatures in the range of 160-200°C.[5] One procedure specifies heating at 160-170°C until carbon dioxide evolution ceases, followed by distillation of the product at a higher temperature.[2] Yields for this step can be quite high, in the range of 86-91%.[6]

Q4: Can I perform the hydrolysis and decarboxylation in a single step?

A4: Yes, a one-pot hydrolysis and decarboxylation is possible. A reported procedure involves heating diethyl cyclobutane-1,1-dicarboxylate (B1232482) with potassium hydroxide in a mixture of water and ethanol, followed by acidification and heating to effect decarboxylation, with a reported yield of 77%.[5]

Q5: What are the key side reactions to be aware of during the cyclization step?

A5: The primary side reaction is the formation of a linear tetraester (tetraethyl pentane-1,1,5,5-tetracarboxylate) from the reaction of two molecules of the diethyl malonate enolate with one molecule of the 1,3-dihalopropane.[2] This can be minimized by using high-dilution conditions. Another potential side reaction is dialkylation if an alkyl halide is used as the reactant.[7]

Data Presentation: Comparison of Reaction Conditions and Yields

The following tables summarize quantitative data from various sources to aid in the selection of optimal reaction conditions.

Table 1: Yield of Diethyl 1,1-cyclobutanedicarboxylate under Different Conditions

Base Solvent Alkylating Agent Temperature (°C) Time (h) Yield (%) Reference
Sodium EthoxideEthanol1,3-dibromopropane60-65~2~21-23 (of dicarboxylic acid)[2]
Sodium EthoxideEthanol/BenzeneTrimethylene chlorobromideReflux2.2553-55[1]
Potassium CarbonateDMF1,3-dibromoethane201689[7]

Table 2: Yield of this compound from 1,1-Cyclobutanedicarboxylic Acid

Method Temperature (°C) Yield (%) Reference
Thermal Decarboxylation~16086-91[6]
Thermal Decarboxylation in bath160-170, then 210-220 for distillation18-21 (based on malonic ester)[2]
One-pot Hydrolysis & DecarboxylationReflux (hydrolysis), then 160-170 (decarboxylation)77[5]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [1]

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g atoms) of freshly cut sodium to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

  • Reaction: Heat the diethyl malonate mixture to 80°C and vigorously stir. Slowly add the sodium ethoxide solution over approximately 1.5 hours, maintaining a gentle reflux. After the addition is complete, continue to reflux with stirring for an additional 45 minutes.

  • Work-up: Distill off the ethanol. Cool the reaction mixture and add 900 ml of cold water. Separate the organic layer and extract the aqueous layer with three 500-ml portions of ether. Combine the organic layer and ether extracts, wash with saturated salt solution, and dry over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the ether by distillation. Distill the residue under reduced pressure. The fraction boiling at 91–96°/4 mm is collected. Yield: 320–330 g (53–55%).

Protocol 2: Hydrolysis and Decarboxylation to this compound [2]

  • Hydrolysis: The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.

  • Isolation of Dicarboxylic Acid: Most of the ethanol is removed by distillation, and the mixture is evaporated to dryness. The residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid. The solution is then made slightly alkaline with ammonia, and barium chloride is added to precipitate barium malonate. The filtrate is acidified and extracted with ether. The ether is removed to yield 1,1-cyclobutanedicarboxylic acid.

  • Decarboxylation: The purified 1,1-cyclobutanedicarboxylic acid is placed in a distillation flask and heated in an oil bath at 160–170°C until the evolution of CO2 ceases.

  • Purification: The temperature of the bath is then raised to 210–220°, and the this compound is collected by distillation at 189–195°C. The crude product can be redistilled for further purification.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation Diethyl Malonate Diethyl Malonate Reaction1 Alkylation & Cyclization Diethyl Malonate->Reaction1 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Reaction1 Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Reaction1 Diethyl_1_1_cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Reaction1->Diethyl_1_1_cyclobutanedicarboxylate Reaction2 Saponification Diethyl_1_1_cyclobutanedicarboxylate->Reaction2 Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction2 Dicarboxylic_Acid_Salt Dipotassium 1,1-cyclobutanedicarboxylate Reaction2->Dicarboxylic_Acid_Salt Acid_Workup Acidification Dicarboxylic_Acid_Salt->Acid_Workup Dicarboxylic_Acid 1,1-Cyclobutanedicarboxylic Acid Acid_Workup->Dicarboxylic_Acid Reaction3 Decarboxylation Dicarboxylic_Acid->Reaction3 Heat Heat (160-200 °C) Heat->Reaction3 Final_Product This compound Reaction3->Final_Product

Caption: Experimental workflow for the synthesis of this compound via malonic ester synthesis.

troubleshooting_logic Start Low Yield of Final Product Check_Cyclization Analyze yield of Diethyl 1,1-cyclobutanedicarboxylate Start->Check_Cyclization Check_Hydrolysis Verify complete hydrolysis of the diester Check_Cyclization->Check_Hydrolysis Good Low_Cyclization_Yield Troubleshoot Cyclization: - Check for moisture - Verify base activity - Address side reactions Check_Cyclization->Low_Cyclization_Yield Low Check_Decarboxylation Confirm complete decarboxylation Check_Hydrolysis->Check_Decarboxylation Complete Incomplete_Hydrolysis Troubleshoot Hydrolysis: - Increase reaction time/temperature - Use stronger base Check_Hydrolysis->Incomplete_Hydrolysis Incomplete Incomplete_Decarboxylation Troubleshoot Decarboxylation: - Increase temperature - Ensure purity of dicarboxylic acid Check_Decarboxylation->Incomplete_Decarboxylation Incomplete Purification_Issues Optimize Purification: - Fractional distillation - Chromatography Check_Decarboxylation->Purification_Issues Complete

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Crude Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude cyclobutanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can include unreacted starting materials, such as 1,1-cyclobutanedicarboxylic acid, byproducts from the synthesis route, and residual solvents used in the reaction or extraction steps. For instance, if synthesized from trimethylene dibromide and ethyl malonate, impurities could arise from side reactions.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₈O₂[2][3]
Molar Mass100.12 g/mol [2]
AppearanceColorless liquid or white crystalline solid[2][3][4]
Melting Point-7.5 °C to -20 °C[2][5][6][7][8]
Boiling Point190-196 °C at 760 mmHg[2][5][6][7][8][9][10][11]
SolubilityModerately soluble in water; soluble in ethanol, acetone, diethyl ether, chloroform, and methanol.[3][4][11][12]
pKa4.785 (at 25°C)[12]

Q3: What are the primary methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound are fractional distillation, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I remove unreacted 1,1-cyclobutanedicarboxylic acid from my crude product?

A4: Unreacted 1,1-cyclobutanedicarboxylic acid can be removed by thermal decarboxylation during distillation.[13][14] Heating the crude product to about 160°C will cause the dicarboxylic acid to decarboxylate, releasing carbon dioxide. The resulting this compound can then be distilled.[13][14]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: The distilled this compound is still impure.

Possible Cause Troubleshooting Step
Inefficient fractional distillation setup. Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The column should be properly insulated to maintain the temperature gradient.
Azeotrope formation with an impurity. Analyze the impurity to determine if it forms an azeotrope with this compound. If so, an alternative purification method like recrystallization or chromatography may be necessary.
Thermal decomposition. If the distillation is conducted at too high a temperature, decomposition can occur. Consider performing the distillation under reduced pressure to lower the boiling point.

Problem 2: Poor recovery of this compound after recrystallization.

Possible Cause Troubleshooting Step
The chosen solvent is too good a solvent. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Test a range of solvents or solvent mixtures to find one where the acid is soluble at high temperatures but sparingly soluble at low temperatures.
Too much solvent was used. Using an excessive amount of solvent will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid. Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

Problem 3: Emulsion formation during acid-base extraction.

Possible Cause Troubleshooting Step
Vigorous shaking of the separatory funnel. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
High concentration of the acid. Dilute the mixture with more water and organic solvent to decrease the concentration.
Presence of particulate matter. Filter the crude solution before performing the extraction to remove any solid impurities. The addition of a small amount of a saturated salt solution (brine) can also help to break up emulsions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is effective for separating this compound from impurities with significantly different boiling points.

Methodology:

  • Place the crude this compound in a round-bottom flask.

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Heat the flask gently in a heating mantle or oil bath.

  • Collect the fraction that distills at 190-196 °C at atmospheric pressure.[2][5][6][7][8][9][10][11] For higher purity, a second distillation can be performed.[13]

Protocol 2: Purification by Acid-Base Extraction

This protocol leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and wash it with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃).[15] The this compound will deprotonate and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer containing the sodium cyclobutanecarboxylate.

  • Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic.[15] This will protonate the carboxylate, causing the pure this compound to precipitate or form an oil.

  • Extract the purified this compound back into an organic solvent like diethyl ether.[15]

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[15]

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Heat to 190-196 °C Extraction Acid-Base Extraction Crude->Extraction  Dissolve & Wash Recrystallization Recrystallization Crude->Recrystallization  Dissolve & Cool Pure Pure this compound Distillation->Pure Extraction->Pure Recrystallization->Pure

Caption: General purification workflow for crude this compound.

AcidBaseExtraction A 1. Dissolve crude acid in diethyl ether B 2. Wash with aq. NaHCO3 (Separatory Funnel) A->B C Aqueous Layer (Sodium Cyclobutanecarboxylate) B->C  Separate D Organic Layer (Neutral/Basic Impurities) B->D  Separate E 3. Acidify aqueous layer with HCl C->E F 4. Extract with diethyl ether E->F G 5. Dry and evaporate solvent F->G H Pure this compound G->H

Caption: Step-by-step diagram of the acid-base extraction procedure.

References

Identifying and minimizing side reactions in cyclobutanecarboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the laboratory synthesis of this compound are:

  • Malonic Ester Synthesis: This is a classic and widely used method that involves the reaction of diethyl malonate with a 1,3-dihalopropane (e.g., 1,3-dibromopropane (B121459) or trimethylene dibromide) in the presence of a base like sodium ethoxide.[1][2] The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed and subsequently decarboxylated to yield this compound.[1][3][4]

  • Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid: If the dicarboxylic acid is available, it can be heated to induce decarboxylation, typically at temperatures around 160-170°C, to produce this compound.[3][5][6]

  • Oxidative Ring Contraction: Another approach involves the oxidative ring contraction of cyclopentanone (B42830) using hydrogen peroxide, catalyzed by selenium dioxide.[1]

  • Palladium-Catalyzed Carbonylation: A more modern and efficient industrial method is the palladium-catalyzed carbonylation of cyclobutyl halides under a carbon monoxide atmosphere.[7]

Q2: What is the general purity and appearance of this compound?

A2: this compound is typically a colorless to off-white crystalline solid or a colorless liquid at room temperature.[3][7] It has a boiling point of around 195°C.[6] Commercially available this compound often has a purity of 99% or higher.

Q3: What are the primary applications of this compound?

A3: this compound serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry.[1][7] The cyclobutane (B1203170) motif is valued for its ability to impart conformational rigidity and metabolic stability to molecules. It is a precursor for the synthesis of various pharmaceutical compounds, including antiviral agents and central nervous system modulators, as well as for the preparation of cyclobutylamine.[3][7][8]

Troubleshooting Guide

Q4: I am getting a low yield in my malonic ester synthesis of this compound. What are the possible causes and solutions?

A4: Low yields in the malonic ester synthesis of this compound can stem from several factors throughout the multi-step process.

  • Cause 1: Incomplete initial cyclization reaction. The reaction between diethyl malonate and 1,3-dihalopropane may not have gone to completion.

    • Solution: Ensure strictly anhydrous conditions, as the presence of water can interfere with the sodium ethoxide base.[9] Use a freshly prepared solution of sodium ethoxide. Ensure the reaction is refluxed for a sufficient amount of time to drive the reaction to completion.[10]

  • Cause 2: Formation of a major side product. A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, where one molecule of 1,3-dihalopropane reacts with two molecules of diethyl malonate.[2]

    • Solution: Use a large excess of the dihalide relative to the diethyl malonate to favor the intramolecular cyclization. However, a more common and effective approach is to use a slight excess of diethyl malonate and carefully control the addition of reagents.[11] The side product can be separated during the workup, often by steam distillation, as the desired diethyl 1,1-cyclobutanedicarboxylate is more volatile.[2]

  • Cause 3: Incomplete hydrolysis of the diethyl 1,1-cyclobutanedicarboxylate. The saponification of the diester to the dicarboxylic acid may be incomplete.

    • Solution: Ensure a sufficient excess of strong base (like potassium hydroxide) is used for the hydrolysis and that the reaction is refluxed for an adequate amount of time (e.g., 20 hours) to ensure complete conversion.[4]

  • Cause 4: Incomplete decarboxylation. The final step of heating the 1,1-cyclobutanedicarboxylic acid may not be effectively removing the second carboxylic acid group.

    • Solution: Heat the dicarboxylic acid to a temperature of 160–170°C until the evolution of carbon dioxide ceases.[2] The subsequent distillation of the crude product helps to purify the this compound.[5][6]

  • Cause 5: Product loss during workup and purification. Significant amounts of the product can be lost during extractions and distillations.

    • Solution: Perform extractions with an appropriate solvent like ether multiple times to ensure complete recovery from the aqueous layer.[2] Careful distillation with a fractionating column can help to separate the product from unreacted starting materials and side products.[9]

Q5: My final product is contaminated with a high-boiling impurity. What could it be and how can I remove it?

A5: A common high-boiling impurity in the malonic ester synthesis is ethyl pentane-1,1,5,5-tetracarboxylate.[2]

  • Identification: This side product is formed from the reaction of one molecule of 1,3-dibromopropane with two molecules of the diethyl malonate enolate.

  • Removal:

    • Steam Distillation: During the workup of the initial cyclization, the desired diethyl 1,1-cyclobutanedicarboxylate can be separated from the less volatile tetraethyl ester by steam distillation.[2]

    • Fractional Distillation: Careful fractional distillation of the final product can also be used to separate this compound from any high-boiling impurities.

Q6: I am observing the presence of unreacted diethyl malonate in my intermediate product. How can I address this?

A6: The presence of unreacted diethyl malonate indicates an incomplete initial alkylation reaction.

  • Cause: Insufficient base or alkylating agent, or non-optimal reaction conditions.

  • Solution:

    • Ensure that the sodium ethoxide is prepared correctly and is used in a slight excess to ensure complete deprotonation of the diethyl malonate.

    • The reaction mixture should be refluxed for a sufficient duration to ensure the reaction goes to completion.[11]

    • Unreacted diethyl malonate can be removed during the workup, for instance, by washing the organic layer with a dilute base.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions and the successful execution of each step. Below is a table summarizing typical yields for the key steps of the malonic ester synthesis route.

StepReagentsTypical YieldReference
Diethyl 1,1-cyclobutanedicarboxylate SynthesisDiethyl malonate, 1,3-dibromopropane, Sodium ethoxide53-55%Organic Syntheses[9]
Hydrolysis and DecarboxylationDiethyl 1,1-cyclobutanedicarboxylate, KOH, Heat~77%Houben-Weyl[4]
Direct Decarboxylation1,1-Cyclobutanedicarboxylic acid, Heat (160°C)86-91%ChemicalBook[5][6]
Overall Yield (Malonic Ester Synthesis) From Diethyl malonate ~40-42% Calculated

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [9]

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add diethyl malonate. Then, slowly add trimethylene chlorobromide or dibromide while vigorously stirring and heating the mixture to reflux.

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 45 minutes.

  • Workup: Remove the ethanol by distillation. Add cold water to the residue to dissolve the sodium halides. Separate the organic layer and extract the aqueous layer with ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent. Distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate.

Protocol 2: Hydrolysis and Decarboxylation to this compound [4]

  • Hydrolysis: Reflux the diethyl 1,1-cyclobutanedicarboxylate with a solution of potassium hydroxide (B78521) in a mixture of water and ethanol for approximately 20 hours.

  • Acidification: After cooling, distill off the ethanol. Acidify the residue with a mineral acid (e.g., H₂SO₄) and extract the aqueous solution with ether.

  • Isolation of Dicarboxylic Acid: Dry the combined ether extracts and evaporate the solvent to yield the crude 1,1-cyclobutanedicarboxylic acid.

  • Decarboxylation: Heat the crude dicarboxylic acid in a distillation apparatus at 160-170°C.

  • Purification: Distill the resulting liquid to obtain pure this compound.

Visualizations

malonic_ester_synthesis cluster_step1 Step 1: Cyclization cluster_side_reaction Side Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation Diethyl Malonate Diethyl Malonate Diethyl_Malonate_Enolate Diethyl Malonate Enolate Diethyl Malonate->Diethyl_Malonate_Enolate NaOEt 1,3-Dibromopropane 1,3-Dibromopropane Diethyl_1_1_cyclobutanedicarboxylate Diethyl 1,1-cyclobutane- dicarboxylate 1,3-Dibromopropane->Diethyl_1_1_cyclobutanedicarboxylate Diethyl_Malonate_Enolate->Diethyl_1_1_cyclobutanedicarboxylate + 1,3-Dibromopropane Diethyl_Malonate_Enolate_2 2x Diethyl Malonate Enolate Cyclobutane_1_1_dicarboxylic_acid 1,1-Cyclobutane- dicarboxylic Acid Diethyl_1_1_cyclobutanedicarboxylate->Cyclobutane_1_1_dicarboxylic_acid KOH, H2O Ethyl_pentane_tetracarboxylate Ethyl pentane-1,1,5,5- tetracarboxylate Diethyl_Malonate_Enolate_2->Ethyl_pentane_tetracarboxylate 1,3-Dibromopropane_2 1,3-Dibromopropane 1,3-Dibromopropane_2->Ethyl_pentane_tetracarboxylate Cyclobutanecarboxylic_Acid Cyclobutane- carboxylic Acid Cyclobutane_1_1_dicarboxylic_acid->Cyclobutanecarboxylic_Acid Heat, -CO2

Caption: Reaction pathway for the malonic ester synthesis of this compound and a major side reaction.

troubleshooting_workflow start Low Yield or Impure Product check_cyclization Analyze Cyclization Step: - Check for unreacted starting materials - Identify high-boiling impurities start->check_cyclization check_hydrolysis Analyze Hydrolysis Step: - Check for incomplete saponification check_cyclization->check_hydrolysis No Issue solution_cyclization Optimize Cyclization: - Ensure anhydrous conditions - Adjust stoichiometry - Purify via steam distillation check_cyclization->solution_cyclization Problem Found check_decarboxylation Analyze Decarboxylation Step: - Check for residual dicarboxylic acid check_hydrolysis->check_decarboxylation No Issue solution_hydrolysis Optimize Hydrolysis: - Increase reaction time or base concentration check_hydrolysis->solution_hydrolysis Problem Found solution_decarboxylation Optimize Decarboxylation: - Ensure sufficient heating time and temperature check_decarboxylation->solution_decarboxylation Problem Found

Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the decarboxylation of 1,1-cyclobutanedicarboxylic acid to synthesize cyclobutanecarboxylic acid. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on reaction conditions, a full experimental protocol, and visual diagrams to clarify workflows and mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the decarboxylation of 1,1-cyclobutanedicarboxylic acid?

A1: The decarboxylation of 1,1-cyclobutanedicarboxylic acid, a geminal dicarboxylic acid, proceeds through a mechanism analogous to that of malonic acid. The reaction involves a cyclic, concerted transition state. Upon heating, one of the carboxylic acid groups rearranges to form a six-membered ring intermediate. This intermediate facilitates the elimination of carbon dioxide (CO₂) and the formation of an enol, which then tautomerizes to the more stable this compound.

Q2: What are the typical reaction temperatures for this decarboxylation?

A2: The thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid is typically carried out by heating the neat compound to a temperature range of 160-210°C. The reaction is often monitored by the cessation of carbon dioxide evolution.

Q3: Is a solvent necessary for this reaction?

A3: No, a solvent is not strictly necessary. The reaction is commonly performed "neat" by simply heating the solid 1,1-cyclobutanedicarboxylic acid. However, in some procedures, an inert, high-boiling solvent can be used to ensure even heat distribution and facilitate a more controlled reaction. The choice between a neat reaction and using a solvent may depend on the scale of the reaction and the equipment available.

Q4: How can I monitor the progress of the reaction?

A4: The most straightforward method for monitoring the reaction is to observe the evolution of carbon dioxide gas. The reaction is generally considered complete when the bubbling of CO₂ ceases. For more precise monitoring, techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy can be used to track the disappearance of the starting material and the appearance of the product.

Q5: What is the expected yield for this reaction?

A5: With proper technique and careful purification, yields for the decarboxylation of 1,1-cyclobutanedicarboxylic acid are generally good, often in the range of 67-77%.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have been heated for a sufficient amount of time or at a high enough temperature. Ensure the reaction is maintained at the recommended temperature until all CO₂ evolution has stopped. Consider extending the reaction time if you suspect it is incomplete.
Sub-optimal Temperature If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can lead to the formation of side products and degradation, reducing the yield of the desired product. Carefully control the temperature within the 160-210°C range.
Loss of Product During Purification This compound is a relatively volatile liquid. Significant loss can occur during distillation if not performed carefully. Ensure that the distillation apparatus is properly set up and that the collection flask is adequately cooled.
Impure Starting Material The presence of impurities in the 1,1-cyclobutanedicarboxylic acid can interfere with the reaction and lead to lower yields. It is advisable to use a high-purity starting material. If you are synthesizing the dicarboxylic acid yourself, ensure it is thoroughly purified before proceeding with the decarboxylation.

Problem 2: Formation of a Dark Residue or Side Products

Possible Cause Suggested Solution
Overheating High temperatures can lead to the formation of polymeric or tar-like side products. Maintain the reaction temperature within the recommended range and avoid localized overheating by ensuring uniform heating of the reaction vessel.
Presence of Impurities Impurities in the starting material can decompose at high temperatures, leading to the formation of a dark residue. Use purified 1,1-cyclobutanedicarboxylic acid.
Oxidation Although the reaction is typically performed under an inert atmosphere, the presence of oxygen at high temperatures can lead to oxidative side reactions. While not always necessary, performing the reaction under a nitrogen or argon atmosphere can help to minimize the formation of colored impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Reaction Temperature (°C) Solvent Reaction Time Yield (%) Notes
160-170NeatUntil CO₂ evolution ceases67-74A common and effective temperature range for the neat reaction.
190-210Neat45 minutesNot specifiedHigher temperature may lead to a faster reaction but increases the risk of side product formation.
Not specifiedBenzene (reflux)22 hoursNot specified for decarboxylation step aloneThis was part of a one-pot chlorination-decarboxylation sequence. The prolonged time is for the initial chlorination.

Note: The available literature primarily focuses on the neat thermal decarboxylation. Further optimization may be achieved by systematically studying the effect of different solvents and catalysts.

Experimental Protocols

Detailed Methodology for the Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distillation apparatus (e.g., a short-path distillation apparatus)

  • Heating mantle or oil bath

  • Thermometer

  • Round-bottom flasks

  • Condenser

  • Receiving flask

Procedure:

  • Setup: Assemble a distillation apparatus. Place the 1,1-cyclobutanedicarboxylic acid into the distillation flask.

  • Heating: Heat the distillation flask using a heating mantle or an oil bath. The temperature of the bath should be gradually raised to 160-170°C.

  • Reaction: As the dicarboxylic acid melts and the temperature rises, the decarboxylation will begin, evidenced by the evolution of carbon dioxide gas. Continue heating until the evolution of CO₂ ceases.

  • Distillation: After the decarboxylation is complete, increase the temperature of the bath to distill the resulting this compound. The product will distill as a colorless liquid.

  • Collection: Collect the fraction that distills at the appropriate boiling point (this compound has a boiling point of approximately 194°C at atmospheric pressure, but distillation is often performed under reduced pressure).

  • Purification (Optional): If necessary, the collected product can be redistilled to achieve higher purity.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood due to the evolution of CO₂ and the high temperatures involved.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heat-resistant gloves.

  • Be cautious when working with hot oil baths or heating mantles.

Mandatory Visualization

Decarboxylation_Workflow Experimental Workflow for Decarboxylation start Start setup Assemble Distillation Apparatus start->setup charge_flask Charge Flask with 1,1-Cyclobutanedicarboxylic Acid setup->charge_flask heat Heat to 160-170°C charge_flask->heat react Decarboxylation Occurs (Monitor CO2 Evolution) heat->react distill Distill Product react->distill collect Collect this compound distill->collect end End collect->end

Caption: Experimental workflow for the thermal decarboxylation.

Troubleshooting_Logic Troubleshooting Low Yield low_yield Low Yield check_completeness Check for Complete Reaction (No more CO2 evolution) low_yield->check_completeness increase_time_temp Increase Reaction Time or Temperature check_completeness->increase_time_temp Incomplete check_temp Verify Temperature is in Optimal Range (160-170°C) check_completeness->check_temp Complete adjust_temp Adjust Temperature check_temp->adjust_temp No check_purification Review Purification Technique (e.g., distillation) check_temp->check_purification Yes optimize_distillation Optimize Distillation (e.g., cooling, vacuum) check_purification->optimize_distillation Issue Found check_starting_material Analyze Purity of Starting Material check_purification->check_starting_material No Issue purify_sm Purify Starting Material check_starting_material->purify_sm Impure

Caption: Logical steps for troubleshooting low product yield.

Troubleshooting low yields in the synthesis of cyclobutanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclobutanecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and its derivatives?

A1: The primary methods for synthesizing the cyclobutane (B1203170) ring of these compounds include:

  • Malonic Ester Synthesis: A classical approach involving the reaction of diethyl malonate with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.

  • [2+2] Photocycloaddition: A powerful method that uses light to combine two alkene molecules to form a cyclobutane ring.

  • Lewis Acid-Catalyzed [2+2] Cycloaddition: An alternative to photochemical methods that employs a Lewis acid to promote the cycloaddition of an alkene and a ketene.

  • Ring Expansion Reactions: Methods that expand a cyclopropane (B1198618) ring to a cyclobutane ring.

  • Trost Asymmetric Allylic Alkylation: A modern method for the enantioselective synthesis of substituted cyclobutanes.

Q2: I am getting a very low yield in my malonic ester synthesis of diethyl 1,1-cyclobutanedicarboxylate. What are the likely causes?

A2: Low yields in this synthesis are common and can often be attributed to a significant side reaction. The primary competing reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, which can account for 30-40% of the product mixture.[1] To improve the yield of the desired diethyl 1,1-cyclobutanedicarboxylate, it is crucial to carefully control the reaction conditions, such as temperature and the rate of addition of reactants.

Q3: My [2+2] photocycloaddition reaction is not working well. What factors should I investigate?

A3: The success of a [2+2] photocycloaddition is highly dependent on several factors. Key areas to troubleshoot include:

  • Wavelength of UV light: The reactants must be able to absorb the light being used.

  • Choice of photosensitizer: For reactions that proceed via a triplet state, the sensitizer's triplet energy must be higher than that of the reactants. Thioxanthone is a commonly used sensitizer (B1316253).

  • Solvent: The solvent should be transparent at the wavelength of irradiation and should not quench the excited state of the reactants.

  • Concentration: The concentration of reactants can influence the competition between intramolecular and intermolecular reactions.

  • Purity of reactants: Impurities can act as quenchers and inhibit the photochemical reaction.

Q4: How can I purify my crude this compound?

A4: Purification of this compound can be achieved through a combination of techniques:

  • Extraction: Liquid-liquid extraction is a crucial first step to separate the acidic product from neutral and basic impurities. This typically involves dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate) to extract the carboxylate salt into the aqueous layer. The aqueous layer is then acidified, and the carboxylic acid is back-extracted into an organic solvent.

  • Distillation: For liquid cyclobutanecarboxylic acids, fractional distillation under reduced pressure is an effective method for purification.

  • Recrystallization: If the this compound derivative is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Troubleshooting Guides

Malonic Ester Synthesis of this compound

Problem: Low yield of diethyl 1,1-cyclobutanedicarboxylate (typically 53-55%).[2]

  • Possible Cause 1: Competing side reaction.

    • Troubleshooting: The primary side product is tetraethyl 1,1,5,5-pentanetetracarboxylate, formed from the reaction of two molecules of malonic ester with one molecule of 1,3-dibromopropane (B121459).[1] To minimize this, ensure slow addition of the base to the mixture of diethyl malonate and 1,3-dihalopropane. Maintaining a low concentration of the enolate can favor the intramolecular cyclization over the intermolecular side reaction.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Troubleshooting: The choice of base and solvent can impact the yield. Sodium ethoxide in ethanol (B145695) is a common choice. Using a mixture of benzene (B151609) and ethanol has been reported to increase the yield.[2] Ensure anhydrous conditions, as water can react with the base and the enolate.

  • Possible Cause 3: Incomplete reaction.

    • Troubleshooting: Ensure the reaction is heated at reflux for a sufficient amount of time after the addition of the base is complete to drive the reaction to completion.

Problem: Low yield of this compound from decarboxylation (typically 18-21% overall yield from malonic ester).[1]

  • Possible Cause 1: Incomplete hydrolysis of the diester.

    • Troubleshooting: Ensure complete saponification of the diethyl 1,1-cyclobutanedicarboxylate by using a sufficient excess of a strong base (e.g., potassium hydroxide) and adequate reflux time.

  • Possible Cause 2: Incomplete decarboxylation.

    • Troubleshooting: The decarboxylation of 1,1-cyclobutanedicarboxylic acid requires heating to a high temperature (typically 160-170 °C) until the evolution of carbon dioxide ceases.[1] Insufficient heating can lead to incomplete reaction.

  • Possible Cause 3: Product loss during workup.

    • Troubleshooting: this compound has some solubility in water. Ensure thorough extraction with an organic solvent after acidification of the hydrolysis mixture. Omitting an ether extraction can result in a loss of 3-4 grams of the dicarboxylic acid intermediate.[1]

[2+2] Photocycloaddition

Problem: Low or no product formation.

  • Possible Cause 1: Incorrect wavelength or light source.

    • Troubleshooting: Check the UV-Vis spectrum of your starting materials to ensure they absorb at the wavelength of your lamp. If not, a photosensitizer may be necessary.

  • Possible Cause 2: Inefficient photosensitizer.

    • Troubleshooting: The triplet energy of the sensitizer must be higher than that of the alkene. Benzophenone and acetone (B3395972) are common sensitizers for populating the triplet state. For visible-light applications, catalysts like thioxanthone derivatives can be effective.

  • Possible Cause 3: Quenching of the excited state.

    • Troubleshooting: Ensure all reagents and solvents are pure. Oxygen is a known quencher of triplet states, so degassing the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation can significantly improve yields.

Problem: Formation of multiple products (poor regioselectivity or stereoselectivity).

  • Possible Cause 1: Stepwise reaction mechanism.

    • Troubleshooting: Many photocycloadditions proceed through a diradical intermediate, which can lead to a loss of stereochemistry. The regioselectivity ("head-to-head" vs. "head-to-tail" dimerization) can also be an issue.[3]

    • Solutions:

      • Lewis Acid Catalysis: Using a Lewis acid can sometimes promote a more concerted cycloaddition, leading to improved selectivity.

      • Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries on one of the reactants or using a chiral Lewis acid catalyst can induce facial selectivity and lead to enantiomerically enriched products.

Quantitative Data Summary

Synthesis MethodKey Intermediate/ProductReagentsSolventTypical Yield (%)Reference
Malonic Ester SynthesisDiethyl 1,1-cyclobutanedicarboxylateDiethyl malonate, 1,3-dibromopropane, Sodium ethoxideEthanol53-55[2]
Malonic Ester SynthesisThis compoundDiethyl 1,1-cyclobutanedicarboxylateKOH, H2SO418-21 (overall)[1]
Lewis Acid-Promoted [2+2] CycloadditionSubstituted CyclobutanoneKetene, Alkene, Ethylaluminum dichlorideDichloromethane64-67[4]
Hydrolysis of Dinitrile3-Oxothis compound3,3-Dicyanocyclobutanone6M Hydrochloric acid92[5]

Experimental Protocols

Detailed Methodology for Malonic Ester Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Sodium (11.5 g, 0.5 mol) is dissolved in absolute ethanol (200 mL). To this solution, diethyl malonate (80 g, 0.5 mol) is added.

  • Reaction: The mixture is heated, and 1,3-dibromopropane (101 g, 0.5 mol) is added dropwise over 2-3 hours while maintaining reflux.

  • Workup: After the addition is complete, the mixture is refluxed for an additional 2 hours. The ethanol is then removed by distillation. Water is added to the residue, and the organic layer is separated. The aqueous layer is extracted with ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is purified by vacuum distillation. The fraction boiling at 110-112 °C / 15 mmHg is collected.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: The diethyl 1,1-cyclobutanedicarboxylate (40 g, 0.2 mol) is refluxed with a solution of potassium hydroxide (B78521) (34 g, 0.6 mol) in 100 mL of 95% ethanol for 3 hours.

  • Isolation of Diacid: The ethanol is removed by distillation. The residue is dissolved in water and acidified with concentrated hydrochloric acid. The precipitated 1,1-cyclobutanedicarboxylic acid is collected by filtration and recrystallized from hot water.

  • Decarboxylation: The dried 1,1-cyclobutanedicarboxylic acid is heated in a distillation apparatus at 160-170 °C until the evolution of CO2 ceases.

  • Purification: The product, this compound, is then distilled under reduced pressure.

Visualizations

Malonic_Ester_Synthesis_Workflow reagents Diethyl Malonate + 1,3-Dibromopropane enolate_formation Base Addition (e.g., NaOEt in EtOH) reagents->enolate_formation cyclization Intramolecular SN2 Cyclization enolate_formation->cyclization side_reaction Intermolecular Side Reaction enolate_formation->side_reaction diester Diethyl 1,1-cyclobutanedicarboxylate cyclization->diester hydrolysis Saponification (e.g., KOH, H2O, Heat) diester->hydrolysis diacid 1,1-Cyclobutanedicarboxylic Acid hydrolysis->diacid decarboxylation Thermal Decarboxylation (Heat, ~160-170 °C) diacid->decarboxylation final_product Cyclobutanecarboxylic Acid decarboxylation->final_product side_product Tetraethyl 1,1,5,5- pentanetetracarboxylate side_reaction->side_product

Caption: Workflow for Malonic Ester Synthesis of this compound.

Troubleshooting_Low_Yield_Malonic_Ester start Low Yield in Malonic Ester Synthesis check_side_reaction Analyze crude product for side products (e.g., by GC-MS or NMR) start->check_side_reaction side_product_present Major side product detected? check_side_reaction->side_product_present optimize_addition Optimize reaction conditions: - Slow addition of base - Maintain low enolate concentration side_product_present->optimize_addition Yes check_conditions Review reaction conditions: - Anhydrous solvent? - Correct base and stoichiometry? - Sufficient reaction time/temperature? side_product_present->check_conditions No optimize_addition->start Re-run experiment correct_conditions Adjust reaction parameters: - Use freshly dried solvent - Verify reagent purity and amounts - Increase reflux time check_conditions->correct_conditions check_workup Review workup procedure: - Incomplete hydrolysis? - Incomplete decarboxylation? - Product loss during extraction? check_conditions->check_workup correct_conditions->start Re-run experiment improve_workup Optimize workup: - Ensure complete saponification - Heat sufficiently for decarboxylation - Perform thorough extractions check_workup->improve_workup improve_workup->start Re-run experiment

Caption: Troubleshooting Logic for Low Yields in Malonic Ester Synthesis.

References

Safe handling and disposal of cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and disposal of cyclobutanecarboxylic acid. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It is also classified as a combustible liquid.[1][4] Inhalation may cause respiratory irritation.[4][5]

Q2: What immediate actions should I take in case of accidental exposure?

A2: In case of any exposure, it is crucial to seek medical attention promptly and show the Safety Data Sheet (SDS) to the attending physician.[1] Specific first aid measures are detailed in the table below.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is essential to ensure personal safety. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: In situations with inadequate ventilation or the potential for inhaling vapors or mists, a NIOSH-approved respirator should be used.[5]

Q4: How should I properly store this compound in the laboratory?

A4: Store this compound in a cool, dry, and well-ventilated area.[1][5][7] The container should be kept tightly closed.[1][2][5] It is incompatible with strong oxidizing agents and strong bases, so it should be stored away from these substances.[3][5][8]

Q5: What is the correct procedure for disposing of this compound waste?

A5: this compound waste must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[2][6] Do not dispose of it down the drain.[1][6] Engage a licensed professional waste disposal service to ensure proper disposal.[2]

Troubleshooting Guides

Spill Response

Issue: I have spilled a small amount of this compound in a well-ventilated fume hood.

Solution:

  • Alert Personnel: Inform others in the immediate area of the spill.[9]

  • Ensure Safety: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[1]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[5][10]

  • Neutralize (Optional but Recommended): For an acid spill, you can cautiously neutralize the contained spill with a dilute solution of sodium bicarbonate (5% solution).[11] Use pH paper to confirm that the spill has been neutralized (aim for a pH between 6 and 8).

  • Clean-Up: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste.[12]

  • Decontaminate: Wipe down the spill area with soap and water.[10][12]

  • Dispose: Dispose of the waste container and any contaminated cleaning materials as hazardous waste.[6]

Issue: A large quantity of this compound has been spilled outside of a fume hood.

Solution:

  • Evacuate: Immediately evacuate the area.[9]

  • Alert Authorities: Notify your institution's emergency response team or environmental health and safety office.[9]

  • Ventilate: If it is safe to do so, increase ventilation to the area by opening windows.

  • Isolate: Prevent entry to the contaminated area.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.

Incompatible Materials Incident

Issue: I have accidentally mixed this compound with a strong base.

Solution:

  • Be Aware of Potential Reaction: Mixing a carboxylic acid with a strong base can cause an exothermic reaction, generating heat.

  • Evacuate and Alert: If the reaction is vigorous or generating fumes, evacuate the immediate area and alert others.

  • Do Not Seal the Container: If the substances are in a container, do not seal it, as pressure may build up.

  • Seek Guidance: Contact your environmental health and safety office for instructions on how to handle the resulting mixture for disposal.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈O₂[1][13]
Molecular Weight100.12 g/mol [1][13]
AppearanceColorless to light yellow liquid[1][8][14]
Boiling Point195 °C[1]
Melting Point-7.5 °C[1]
Flash Point83 °C (closed cup)[1]
Density1.047 g/cm³ at 25 °C[1]
pKa4.785 at 25°C[8]
SolubilitySparingly soluble in water[8]

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Experimental Protocols

Protocol for Neutralization of this compound Waste

Objective: To safely neutralize small quantities of aqueous this compound waste before disposal.

Materials:

  • Aqueous waste containing this compound

  • 5% Sodium bicarbonate solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, lab coat)

  • Fume hood

Procedure:

  • Work in a well-ventilated chemical fume hood.

  • Place the container with the acidic waste on a stir plate and add a stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly and carefully add the 5% sodium bicarbonate solution to the acidic waste. Be cautious as this will generate carbon dioxide gas, which may cause foaming or bubbling.

  • Periodically stop the addition of the base and check the pH of the solution using pH paper or a pH meter.

  • Continue adding the sodium bicarbonate solution until the pH of the waste is between 6.0 and 8.0.

  • Once neutralized, the solution can be disposed of in accordance with local regulations. For many institutions, neutralized aqueous waste can be drain disposed, but always confirm your institution's specific policies.

Visualizations

Spill_Response_Workflow cluster_spill Small Spill Occurs cluster_response Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Detected Alert Alert Others Spill->Alert 1 Don_PPE Don Appropriate PPE Alert->Don_PPE 2 Contain Contain Spill (Inert Absorbent) Don_PPE->Contain 3 Neutralize Neutralize Spill (e.g., Sodium Bicarbonate) Contain->Neutralize 4 Collect Collect Residue Neutralize->Collect 5 Decontaminate Decontaminate Area (Soap and Water) Collect->Decontaminate 6 Dispose Dispose as Hazardous Waste Decontaminate->Dispose 7

Caption: Workflow for handling a small chemical spill.

Safe_Handling_Logic cluster_preparation Preparation cluster_handling Handling cluster_storage_disposal Post-Handling Review SDS Review SDS Prepare PPE Prepare PPE Review SDS->Prepare PPE Ensure Ventilation Ensure Ventilation Prepare PPE->Ensure Ventilation Chemical Handling Chemical Handling Ensure Ventilation->Chemical Handling Proper Storage Proper Storage Chemical Handling->Proper Storage Waste Disposal Waste Disposal Chemical Handling->Waste Disposal

Caption: Logical flow for safe chemical handling.

References

Dealing with the corrosive nature of cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclobutanecarboxylic Acid

This guide provides technical support for researchers, scientists, and drug development professionals on handling the corrosive nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive hazards of this compound?

A1: this compound is a corrosive organic acid.[1] It can cause severe skin burns and serious eye damage upon direct contact.[1] Inhalation of its vapors or mist may cause corrosive injuries to the respiratory tract.[2] Furthermore, it is classified as "may be corrosive to metals."[3]

Q2: What immediate first aid measures should be taken in case of exposure?

A2:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call a poison center or doctor.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and consult a physician immediately.[5]

Q3: What personal protective equipment (PPE) is required when handling this acid?

A3: To ensure safety, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use.[6][7]

  • Body Protection: A lab coat, apron, or a full chemical-resistant suit should be worn to prevent skin contact.[6]

  • Respiratory Protection: All handling should be done in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling vapors.[4]

Q4: What materials are incompatible with this compound?

A4: this compound should not come into contact with strong oxidizing agents or strong bases, as violent reactions can occur.[1][5] It is also potentially corrosive to certain metals.[3]

Q5: How should this compound be stored?

A5: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][5] Keep the container tightly closed and store it in a corrosive-resistant container with a resistant inner liner.[5] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[5]

Troubleshooting Guide

Q1: I noticed discoloration and pitting on my stainless steel reactor after a reaction. Could this be corrosion from this compound?

A1: Yes, this is possible. While stainless steel (especially 316 grade) generally offers good resistance to many organic acids, factors like high temperatures, pressure, and the presence of impurities (like halides) can accelerate corrosion.[8] Formic acid, another carboxylic acid, has been shown to be aggressive towards even stainless steel.[9] It is crucial to assess if your experimental conditions are pushing the material beyond its compatibility limits.

Q2: The elastomeric seals (e.g., O-rings) in my experimental setup are swelling and degrading. What is the cause?

A2: Many common elastomers have poor to fair compatibility with organic acids, leading to swelling, loss of strength, and eventual failure. For example, Buna-N (Nitrile) and Natural Rubber may show significant degradation. For applications involving this compound, highly resistant elastomers like Viton® (FKM) or perfluoroelastomers (FFKM) should be considered. Always consult a chemical compatibility chart for your specific elastomer.

Q3: How do I safely neutralize and clean a small spill of this compound?

A3: For small spills, you can absorb the acid with an inert material like dry sand or earth.[2] Then, the contaminated material should be collected in a suitable, closed container for disposal.[4] To neutralize the residue, you can cautiously use a mild base like a sodium bicarbonate solution. Always perform this in a well-ventilated area and with appropriate PPE.

Q4: Can I dispose of diluted this compound down the drain?

A4: No. Do not let the product enter drains.[5] this compound waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Material Compatibility Data

The selection of appropriate materials is critical to prevent equipment failure and ensure experimental integrity. The following table provides a general guideline for material compatibility with this compound.

MaterialCompatibility RatingNotes
Metals
Glass (Borosilicate)Excellent The preferred material for most laboratory applications. Highly resistant to corrosion from organic acids.
Stainless Steel 316/316LGood Generally good resistance at ambient temperatures. Corrosion risk increases significantly with higher temperatures and the presence of impurities (e.g., chlorides).[8]
Stainless Steel 304Fair More susceptible to corrosion than SS316, especially pitting corrosion. Not recommended for prolonged use or at elevated temperatures.
Hastelloy-CExcellent Highly resistant to a wide range of corrosive chemicals, including organic acids, even at elevated temperatures.
AluminumNot Recommended Susceptible to attack by acids.
Plastics
PTFE (Teflon®)Excellent Extremely inert and offers excellent resistance to nearly all acids, including this compound, across a wide temperature range.[10][11]
PFA/FEPExcellent Similar chemical resistance to PTFE. Excellent choice for tubing and container linings.
Polypropylene (PP)Good Offers good resistance to non-oxidizing acids at ambient temperatures.[12][13] Becomes less resistant at elevated temperatures.[14]
HDPEGood Similar to polypropylene, provides good resistance at room temperature.
PVCFair May be suitable for limited service at ambient temperatures, but can be attacked and is generally less robust than PP or PTFE.
Elastomers
FKM (Viton®)Excellent Excellent resistance to a wide range of chemicals, including organic acids. The recommended choice for seals and O-rings.
EPDMFair to Poor Can show moderate to severe effects like swelling and loss of strength.[15] Testing is recommended before use.
SiliconeNot Recommended Generally has poor compatibility with strong acids.[16]
Buna-N (Nitrile)Not Recommended Prone to degradation and swelling when exposed to organic acids.[17]

Disclaimer: This table is a general guide. Users should always perform their own tests under specific experimental conditions before use, as temperature, pressure, and concentration can significantly impact material compatibility.

Experimental Protocols

Protocol 1: Standard Procedure for Safe Handling and Dispensing
  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS). Confirm that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.

  • Dispensing:

    • Perform all transfers of this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Secure the primary container to prevent tipping.

    • When transferring, pour slowly and carefully to avoid splashing. Use a funnel or pipette for better control.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[5]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.[5]

    • Wipe down the work surface in the fume hood.

    • Inspect your PPE for any contamination before removing it. Remove gloves using the proper technique to avoid skin contact.[6]

Protocol 2: Emergency Response for Accidental Spills
  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and notify your institution's EHS department.

  • Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[2]

  • Contain the Spill:

    • For a small, manageable spill, use a spill kit with an appropriate absorbent material (e.g., dry sand, vermiculite, or a commercial acid absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Create a dike around the spill with the absorbent to prevent it from spreading.

  • Absorption and Collection:

    • Carefully apply the absorbent material over the spill, working from the outside in.

    • Once the acid is fully absorbed, use spark-proof tools (e.g., plastic scoop) to collect the material.[2]

    • Place the contaminated absorbent into a clearly labeled, sealed, and chemical-resistant waste container.

  • Decontamination and Disposal:

    • Neutralize the spill area with a mild base, such as a 5-10% sodium bicarbonate solution. Be prepared for some foaming or gas evolution.

    • Wipe the area clean with water.

    • All waste materials must be disposed of as hazardous waste through your institution's EHS office.

Visual Workflow Guides

The following diagrams illustrate key decision-making processes for working safely with this compound.

MaterialSelectionWorkflow start Start: Planning Experiment with this compound q_temp Is the process at elevated temperature (>60°C)? start->q_temp node_glass Primary Vessel Material: - Borosilicate Glass - Hastelloy-C q_temp->node_glass Yes node_ss316 Primary Vessel Material: - SS316 (with caution) - Borosilicate Glass q_temp->node_ss316 No (Ambient) q_pressure Is the process under high pressure or vacuum? node_ptfe Tubing/Liners: - PTFE - PFA q_pressure->node_ptfe Yes/No q_seals Are flexible seals or gaskets required? node_fkm Seals/Gaskets: - FKM (Viton®) - FFKM (Kalrez®) q_seals->node_fkm Yes node_no_elastomer Design system to use PTFE or metal gaskets. q_seals->node_no_elastomer No node_glass->q_pressure node_ss316->q_pressure node_ptfe->q_seals end_node Final Material Selection Complete node_fkm->end_node node_no_elastomer->end_node

Caption: Material selection workflow for this compound.

SpillResponseLogic start Spill Detected q_size Is the spill large or uncontrolled? start->q_size node_evacuate EVACUATE AREA Alert others Call EHS/Emergency Services q_size->node_evacuate Yes node_ppe Don appropriate PPE: - Splash goggles & face shield - Chemical gloves - Lab coat/apron q_size->node_ppe No (Small & Contained) node_isolate Isolate the spill: - Remove ignition sources - Ensure ventilation (if safe) node_ppe->node_isolate node_contain Contain with absorbent dike (e.g., sand, vermiculite) node_isolate->node_contain node_absorb Absorb spill from outside-in node_contain->node_absorb node_collect Collect waste with spark-proof tools into a labeled, sealed container node_absorb->node_collect node_decon Decontaminate area with mild base (e.g., NaHCO₃ soln) then wipe with water node_collect->node_decon end_node Dispose of all waste via EHS and file incident report node_decon->end_node

Caption: Logical workflow for responding to a chemical spill.

References

Scaling up the synthesis of cyclobutanecarboxylic acid for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the industrial-scale synthesis of cyclobutanecarboxylic acid, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. This compound is a valuable building block in the pharmaceutical industry, and its efficient production is critical for the development of new therapeutics.

This guide focuses on two primary synthesis routes amenable to industrial production: the traditional malonic ester synthesis and a modern photochemical [2+2] cycloaddition approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The two most prominent routes for industrial production are the malonic ester synthesis and the [2+2] cycloaddition of ethylene (B1197577) and acrylic acid. The malonic ester route is a well-established, multi-step process, while the cycloaddition method offers a more direct approach with high atom economy.

Q2: Which synthesis route is more cost-effective at an industrial scale?

A2: A definitive cost analysis depends on various factors including raw material costs, energy expenditure, and waste disposal. Generally, the [2+2] cycloaddition of ethylene and acrylic acid is considered more cost-effective for large-scale production due to the use of inexpensive and readily available starting materials and a higher reported yield (around 97%)[1]. However, the initial capital investment for specialized photochemical reactors can be substantial.

Q3: What are the main safety concerns when scaling up the synthesis of this compound?

A3: For the malonic ester route, the handling of 1,3-dibromopropane (B121459), a suspected carcinogen and skin irritant, requires stringent safety protocols. The use of sodium ethoxide, a flammable and corrosive base, also necessitates careful handling in an inert atmosphere. For the photochemical route, the use of ethylene gas requires appropriate infrastructure for handling flammable gases under pressure. UV radiation is also a hazard, requiring properly shielded reactors. This compound itself is corrosive and can cause severe skin burns and eye damage[2][3][4].

Q4: How can the purity of the final product be ensured on a large scale?

A4: Large-scale purification of this compound typically involves fractional distillation under reduced pressure. For the malonic ester synthesis, it is crucial to remove byproducts such as the dialkylated ester. In the photochemical route, unreacted starting materials and potential oligomers need to be separated.

Troubleshooting Guides

Malonic Ester Synthesis Route
Problem Potential Cause(s) Troubleshooting Steps
Low yield of diethyl 1,1-cyclobutanedicarboxylate - Incomplete reaction. - Side reaction forming dialkylated product. - Loss of product during workup.- Ensure anhydrous conditions and the use of a strong enough base (e.g., sodium ethoxide) to fully deprotonate the diethyl malonate. - Use a slight excess of diethyl malonate to minimize dialkylation. - Carefully monitor reaction temperature to avoid side reactions. - Optimize extraction and distillation procedures to minimize product loss.
Incomplete saponification of the diester - Insufficient amount of base (e.g., KOH). - Reaction time is too short.- Use a sufficient excess of the base to ensure complete hydrolysis of both ester groups. - Increase the reaction time and/or temperature. Monitor the reaction progress by techniques like TLC or HPLC.
Low yield of this compound after decarboxylation - Incomplete decarboxylation. - Decomposition of the product at high temperatures.- Ensure the temperature is high enough for efficient decarboxylation (typically 160-180°C)[1][5]. - Perform the decarboxylation under reduced pressure to lower the required temperature and minimize decomposition. - Monitor the evolution of CO₂ to gauge the reaction's completion.
[2+2] Cycloaddition of Ethylene and Acrylic Acid Route
Problem Potential Cause(s) Troubleshooting Steps
Low conversion of starting materials - Insufficient UV irradiation. - Low concentration of ethylene. - Catalyst (if used) is inactive.- Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength. - Optimize the pressure of ethylene to maintain a sufficient concentration in the reaction mixture. - If a photocatalyst is used, check its activity and loading.
Formation of polymeric byproducts - High concentration of acrylic acid. - Over-irradiation or high reaction temperature.- Maintain a low concentration of acrylic acid by controlling the feed rate. - Optimize the light intensity and reaction temperature to disfavor polymerization. - Consider the use of a polymerization inhibitor.
Difficulty in product purification - Presence of unreacted acrylic acid. - Formation of oligomers.- Optimize the reaction conditions to maximize the conversion of acrylic acid. - Employ fractional distillation under high vacuum to separate the product from less volatile impurities.

Quantitative Data Summary

Parameter Malonic Ester Synthesis [2+2] Cycloaddition (Ethylene + Acrylic Acid) Reference(s)
Overall Yield 60-70% (optimized lab scale)~97%[1]
Purity >98% after distillation>99.5% after distillation[1]
Reaction Temperature Varies per step (e.g., reflux for saponification, 160-180°C for decarboxylation)-30 to -20°C[1]
Reaction Time Multi-day process~3 hours[1]
Key Raw Materials Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide, KOH, HClEthylene, Acrylic Acid[1][5][6]

Experimental Protocols

Method 1: Malonic Ester Synthesis

This protocol is a multi-step process involving the formation of a cyclobutane (B1203170) ring followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol (B145695).

  • Add diethyl malonate dropwise to the sodium ethoxide solution while maintaining the temperature below 30°C.

  • After the addition is complete, add 1,3-dibromopropane dropwise. The reaction is exothermic and should be controlled by external cooling.

  • After the addition, heat the mixture to reflux for several hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture, and remove the ethanol by distillation.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation.

Step 2: Saponification to 1,1-Cyclobutanedicarboxylic Acid

  • To the purified diethyl 1,1-cyclobutanedicarboxylate, add an aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux until the saponification is complete (the organic layer disappears).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1.

  • The dicarboxylic acid may precipitate out upon cooling. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 1,1-cyclobutanedicarboxylic acid.

Step 3: Decarboxylation to this compound

  • Heat the crude 1,1-cyclobutanedicarboxylic acid in a distillation apparatus to 160-180°C[1][5].

  • Carbon dioxide will evolve, and the this compound will begin to distill.

  • Collect the fraction boiling at approximately 195-197°C at atmospheric pressure or at a lower temperature under reduced pressure.

  • The collected product can be further purified by redistillation.

Method 2: [2+2] Cycloaddition of Ethylene and Acrylic Acid

This protocol describes a direct photochemical synthesis.

  • Charge a photochemical reactor equipped with a gas inlet, a cooling system, and a high-pressure mercury lamp with a solution of acrylic acid in a suitable solvent (e.g., dichloromethane)[1].

  • Cool the reactor to -30 to -20°C[1].

  • Introduce ethylene gas into the reactor, maintaining a constant pressure.

  • Irradiate the reaction mixture with the UV lamp for approximately 3 hours, or until the reaction is complete (monitored by GC)[1].

  • Once the reaction is complete, stop the ethylene flow and turn off the UV lamp.

  • Remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflows cluster_malonic Malonic Ester Synthesis cluster_cycloaddition [2+2] Cycloaddition malonic_start Diethyl Malonate + 1,3-Dibromopropane diester Diethyl 1,1-cyclobutanedicarboxylate malonic_start->diester NaOEt, EtOH diacid 1,1-Cyclobutanedicarboxylic Acid diester->diacid 1. KOH, H2O 2. HCl malonic_end This compound diacid->malonic_end Heat (Δ) cyclo_start Ethylene + Acrylic Acid cyclo_end This compound cyclo_start->cyclo_end UV Light (hν)

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield check_reaction Analyze Crude Reaction Mixture (GC/NMR) start->check_reaction product_formed Product Formed in Crude? check_reaction->product_formed workup_issue Issue is in Workup/Purification product_formed->workup_issue Yes reaction_issue Issue is in the Reaction Step product_formed->reaction_issue No optimize_workup Optimize Extraction, Distillation, etc. workup_issue->optimize_workup check_reagents Verify Reagent Purity and Stoichiometry reaction_issue->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reaction_issue->check_conditions side_reactions Identify Side Products (GC-MS, NMR) reaction_issue->side_reactions adjust_conditions Adjust Conditions to Minimize Side Reactions side_reactions->adjust_conditions

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Validation & Comparative

Comparative Guide to the Analysis of 1,1-Cyclobutanedicarboxylic Acid: HPLC, GC-MS, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,1-cyclobutanedicarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, is critical for research, development, and quality control. This guide provides an objective comparison of three common analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on available experimental data for dicarboxylic acids, offering insights to help you select the most suitable approach for your analytical needs.

Methodology Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dicarboxylic acids, often allowing for direct analysis without derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity; however, it necessitates a derivatization step to convert the non-volatile dicarboxylic acid into a volatile derivative. Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for charged species like dicarboxylic acids, offering rapid analysis times.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of dicarboxylic acids. Data for 1,1-cyclobutanedicarboxylic acid is provided where available; in other cases, data from structurally similar dicarboxylic acids is used to provide a reasonable estimate and is noted accordingly.

Table 1: HPLC Performance Data for Dicarboxylic Acid Analysis

ParameterTypical Performance
Retention Time 5 - 15 minutes
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Table 2: GC-MS Performance Data for Dicarboxylic Acid Analysis (with Derivatization)

ParameterTypical Performance
Derivatization Method Silylation (e.g., with BSTFA) or Esterification (e.g., with BF₃/Methanol)
Retention Time 10 - 25 minutes
Linearity (r²) > 0.99
Limit of Detection (LOD) ≤ 2 ng/m³ (for atmospheric aerosols, indicative of high sensitivity)[1]
Limit of Quantitation (LOQ) Typically 3x LOD
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%[1]

Table 3: Capillary Electrophoresis Performance Data for Dicarboxylic Acid Analysis

ParameterTypical Performance (for a homologous series of C2-C10 dicarboxylic acids)
Migration Time < 10 minutes
Linearity (r²) > 0.99
Method Detection Limit (MDL) pg level
Accuracy (% Recovery) 86 - 134% (including sample preparation)
Precision (% RSD) < 10%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 1,1-cyclobutanedicarboxylic acid using HPLC, GC-MS, and CE.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the direct analysis of 1,1-cyclobutanedicarboxylic acid.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or Newcrom R1.[2]

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., 0.1% phosphoric acid or formic acid).[2] The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) and filter through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol describes a typical workflow for the analysis of 1,1-cyclobutanedicarboxylic acid by GC-MS, which requires a derivatization step to increase volatility.[1][3]

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50-100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

    • Seal the reaction vial and heat at 70°C for 1 hour.

    • Cool to room temperature before GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Capillary Electrophoresis (CE) Protocol

This protocol is based on a method for the analysis of a homologous series of dicarboxylic acids and can be adapted for 1,1-cyclobutanedicarboxylic acid.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 50 µm I.D.).

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate (B84403) buffer at a specific pH. The composition should be optimized for the separation of dicarboxylic acids.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: -20 to -30 kV.

  • Capillary Temperature: 25°C.

  • Detection: Indirect UV detection is often used for non-chromophoric dicarboxylic acids.

  • Sample Preparation: Dissolve the sample in the BGE or water and filter through a 0.22 µm filter.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of 1,1-cyclobutanedicarboxylic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Solvent start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Figure 1: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing extract Solvent Extraction start->extract dry Evaporation to Dryness extract->dry add_reagent Addition of Silylating Agent dry->add_reagent heat Heating (e.g., 70°C) add_reagent->heat inject Injection into GC-MS heat->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Spectral Analysis integrate->quantify Method_Selection_Logic start Start: Need to Analyze 1,1-Cyclobutanedicarboxylic Acid q1 Is high sensitivity (trace analysis) required? start->q1 q2 Is direct analysis without derivatization preferred? q1->q2 No gcms GC-MS q1->gcms Yes q3 Is rapid analysis time a key factor? q2->q3 No hplc HPLC q2->hplc Yes q3->hplc No ce Capillary Electrophoresis q3->ce Yes

References

A Comparative Analysis of the Reactivity of Cyclobutanecarboxylic Acid and Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic carboxylic acids is paramount for designing novel molecular entities with desired physicochemical and pharmacological properties. This guide provides a detailed comparison of the reactivity of cyclobutanecarboxylic acid and cyclopentanecarboxylic acid, supported by experimental data and detailed protocols.

The inherent ring strain and electronic properties of the cycloalkane moiety significantly influence the reactivity of the appended carboxylic acid group. This comparison focuses on key reactivity parameters, including acidity (pKa), and reactivity in common transformations such as esterification and saponification.

Acidity: A Tale of Two Rings

The acidity of a carboxylic acid is a fundamental measure of its reactivity, particularly in acid-base catalyzed reactions. The dissociation constant (pKa) provides a quantitative measure of this property.

CompoundpKa (at 25°C)Reference
This compound4.785[1][2][3][4]
Cyclopentanecarboxylic Acid4.99[5][6]

This compound is a slightly stronger acid than cyclopentanecarboxylic acid, as indicated by its lower pKa value. This can be attributed to the greater s-character of the C-C bonds in the cyclobutane (B1203170) ring. The increased s-character of the orbital bonding the carboxyl group to the ring stabilizes the carboxylate anion through an inductive effect, thereby increasing the acidity of the carboxylic acid.

Reactivity in Esterification

Fischer esterification is a classic acid-catalyzed reaction that provides insight into the steric and electronic effects influencing the reactivity of the carboxylic acid. While direct comparative kinetic studies under identical conditions are scarce, a study on the esterification of cyclopentanecarboxylic acid with methanol (B129727) provides valuable kinetic data.

A kinetic study of the total acid number reduction of cyclopentanecarboxylic acid using subcritical methanol revealed that the reaction follows first-order kinetics with an activation energy of 13.97 kcal/mol.

Due to the higher ring strain of the cyclobutane ring, it is theoretically expected that this compound would exhibit a faster rate of esterification compared to cyclopentanecarboxylic acid under similar conditions. The relief of ring strain in the transition state of the reaction would be a contributing factor to this enhanced reactivity. However, without direct experimental data, this remains a hypothesis.

Reactivity in Saponification

Saponification, the base-promoted hydrolysis of an ester, is another key reaction for assessing the reactivity of carboxylic acid derivatives. The rate of this reaction is sensitive to the steric hindrance around the carbonyl group and the stability of the leaving group.

It is anticipated that the saponification of ethyl cyclobutanecarboxylate (B8599542) would proceed at a faster rate than that of ethyl cyclopentanecarboxylate. The greater ring strain in the cyclobutane derivative could lead to a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide (B78521) ion. Furthermore, the relief of some of this strain in the tetrahedral intermediate would lower the activation energy of the reaction.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.

Materials:

  • This compound or Cyclopentanecarboxylic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the carboxylic acid and dissolve it in 100 mL of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Equivalence Point Determination: Continue the titration until the pH changes significantly with a small addition of NaOH, indicating the equivalence point. Continue adding titrant to obtain a complete titration curve.

  • Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Dissolve Carboxylic Acid in Deionized Water setup Set up Titration Apparatus (pH meter, stirrer) prep_acid->setup prep_naoh Standardize and Fill Buret with NaOH prep_naoh->setup titrate Add NaOH in Increments, Record pH setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Determine pKa at Half-Equivalence Point determine_ep->determine_pka

Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • This compound or Cyclopentanecarboxylic acid

  • Ethanol (B145695) (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1 equivalent), a large excess of ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography.

fischer_esterification start Mix Carboxylic Acid, Alcohol, and Acid Catalyst reflux Heat to Reflux start->reflux workup Cool and Transfer to Separatory Funnel reflux->workup wash_water Wash with Water workup->wash_water wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Logical Relationship: Reactivity and Ring Strain

The difference in reactivity between this compound and cyclopentanecarboxylic acid can be primarily attributed to the concept of ring strain.

ring_strain_reactivity cluster_cyclobutane Cyclobutane System cluster_cyclopentane Cyclopentane System cb_strain High Ring Strain (Angle and Torsional) cb_hybrid Increased s-character in C-C bonds cb_strain->cb_hybrid leads to cb_reactivity Higher Reactivity cb_hybrid->cb_reactivity results in cp_strain Lower Ring Strain cp_hybrid Standard sp³ hybridization cp_strain->cp_hybrid allows for cp_reactivity Lower Reactivity cp_hybrid->cp_reactivity results in

Conclusion

References

The Multifaceted Biological Activities of Cyclobutanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cyclobutanecarboxylic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development. This guide provides a comparative analysis of their performance in various therapeutic areas, supported by experimental data and detailed protocols. The unique four-membered ring of cyclobutane (B1203170) imparts specific conformational constraints and physicochemical properties to these molecules, influencing their biological targets and efficacy.

Central Nervous System (CNS) Depressant and Myorelaxant Activity

Certain urea (B33335) derivatives of this compound have demonstrated notable CNS depressant, myorelaxant, and anticonvulsant properties. A comparative study of ten such derivatives revealed significant differences in their activity profiles, highlighting the impact of structural modifications on their biological effects.

Comparative Activity of Cyclobutanecarbonylurea Derivatives
CompoundGeneral CNS Depressant ActivityBarbiturate PotentiationMyorelaxant ActivityAnticonvulsant Activity (vs. Pentylenetetrazole)
Cyclobutanecarbonylurea+++++++
1-Cyclobutanecarbonyl-3-ethylthiourea++++++
1-Cyclobutanecarbonyl-3-n-butylurea++++++++
1-Cyclobutanecarbonyl-3-(2,4-xylyl)urea+++++
1-Cyclobutanecarbonyl-3-(1-adamantyl)urea+++++

Activity Scale: + (Slightly Active), ++ (Moderately Active), +++ (Most Active)

Experimental Protocol: Evaluation of CNS Depressant Activity

A common method to assess CNS depressant activity is the open-field test.

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Apparatus: An open-field apparatus, a square chamber with a marked floor, is utilized.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally at various doses.

    • A standard CNS depressant drug (e.g., diazepam) is used as a positive control.

    • After a set time (e.g., 30 minutes), each mouse is placed in the center of the open field.

    • Locomotor activity (number of squares crossed) and rearing frequency are recorded for a specific duration (e.g., 5 minutes).

  • Data Analysis: A significant reduction in locomotor activity and rearing compared to the control group indicates CNS depressant effects.

G Experimental Workflow: CNS Depressant Activity Screening cluster_0 Preparation cluster_1 Treatment cluster_2 Behavioral Testing cluster_3 Data Analysis A Compound Synthesis (Cyclobutanecarbonylureas) C Grouping: - Control (Vehicle) - Standard (Diazepam) - Test Compounds A->C B Animal Acclimatization (Swiss Albino Mice) B->C D Intraperitoneal Administration C->D E Open-Field Test (Locomotor Activity, Rearing) D->E F Hole-Cross Test (Exploratory Behavior) D->F G Statistical Comparison of Behavioral Parameters E->G F->G H Determination of CNS Depressant Activity G->H

Caption: Workflow for screening CNS depressant activity.

Enhanced Biological Activity and Stability of Peptide Analogs

Incorporating 1-aminothis compound into peptides can significantly enhance their biological activity and resistance to enzymatic degradation. A notable example is the modification of tuftsin, an immunomodulatory peptide.

Comparative Activity of Tuftsin and its Cyclobutane-Containing Analogs
PeptideIL-6 Secretion Stimulation (at 2 x 10⁻⁷ M)Stability in Human Serum
Tuftsin (Thr-Lys-Pro-Arg)BaselineLow
[MThr¹]tuftsinConsiderably More ActiveHigh
[MOrn²]tuftsinEqually PotentHigh
[MVal³]tuftsin (isomer)Considerably More ActiveNot Reported

Experimental Protocol: In Vitro Peptide Stability Assay

  • Incubation: The peptide analogs and the parent peptide are incubated in human serum at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: The samples are analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of the intact peptide.

  • Data Analysis: The degradation rate of the peptide analogs is compared to that of the parent peptide to assess their relative stability.

Pain Management: A Look at Nalbuphine and Butorphanol

This compound is a key intermediate in the synthesis of several pharmaceuticals, including the opioid analgesics Nalbuphine and Butorphanol.[1] These drugs exhibit mixed agonist-antagonist activity at opioid receptors and are used for the management of moderate to severe pain.

Comparative Efficacy of Nalbuphine and Other Opioids in Postoperative Pain
AnalgesicMean Visual Analog Scale (VAS) Score (24h post-op)Rescue Analgesia RequirementPatient Satisfaction
Nalbuphine3.6 ± 2.2LowerHigher
Sufentanil5.0 ± 2.3HigherLower
Morphine4.4 (Day 2)--

Lower VAS scores indicate less pain.

Experimental Protocol: Assessment of Postoperative Analgesia

  • Study Design: A randomized, double-blind clinical trial is conducted on patients undergoing a specific surgical procedure.

  • Treatment Groups: Patients are randomly assigned to receive different analgesic regimens (e.g., Nalbuphine, Sufentanil, Morphine) via patient-controlled analgesia (PCA).

  • Pain Assessment: Postoperative pain is assessed at regular intervals using a Visual Analog Scale (VAS), where patients rate their pain from 0 (no pain) to 10 (worst possible pain).

  • Outcome Measures: Primary outcomes include VAS scores, total consumption of rescue analgesia, and patient satisfaction scores.

RORγt Inverse Agonism for Autoimmune Diseases

Derivatives of this compound are being explored as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in the pathogenesis of autoimmune diseases by producing pro-inflammatory cytokines like Interleukin-17 (IL-17).

RORγt Signaling Pathway and Point of Intervention

G RORγt Signaling in Th17 Cell Differentiation cluster_0 T-Cell Receptor Signaling cluster_1 Intracellular Signaling cluster_2 Nuclear Transcription cluster_3 Cellular Response TCR TCR Activation STAT3 STAT3 TCR->STAT3 IL6R IL-6 Receptor IL6R->STAT3 TGFbR TGF-β Receptor SMAD SMAD TGFbR->SMAD RORgt RORγt STAT3->RORgt SMAD->RORgt IL17_Gene IL-17 Gene RORgt->IL17_Gene Th17 Th17 Differentiation IL17_Gene->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation Inhibitor Cyclobutanecarboxylic Acid Derivatives (Inverse Agonists) Inhibitor->RORgt

Caption: RORγt signaling pathway in Th17 cells.

Experimental Protocol: RORγt Inverse Agonist Reporter Assay

  • Cell Line: A human cell line (e.g., HEK293T) is co-transfected with a plasmid encoding a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

  • Treatment: The transfected cells are treated with various concentrations of the test compounds (this compound derivatives).

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates its inverse agonist activity on RORγt. IC₅₀ values are calculated to determine the potency of the compounds.

This guide highlights the significant potential of this compound derivatives in various therapeutic areas. Their unique structural features offer opportunities for the development of novel drugs with improved efficacy and safety profiles. Further research into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Cyclobutanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation allows for the precise spatial orientation of functional groups, influencing molecular recognition and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclobutanecarboxylic acid analogs, focusing on their therapeutic potential as integrin antagonists, RORγt inverse agonists, and tubulin polymerization inhibitors. The information presented is supported by experimental data to aid in the rational design of novel therapeutics.

This compound Analogs as αvβ3 Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in cancer progression and metastasis. The αvβ3 integrin is a particularly attractive target for anticancer therapy. This compound derivatives have been investigated as mimetics of the Arg-Gly-Asp (RGD) motif, which is a key recognition sequence for many integrins.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of cyclobutane-based αvβ3 antagonists, highlighting the key structural modifications and their impact on the inhibition of αvβ3-mediated cell adhesion.

Compound IDCyclobutane CoreArginine Mimetic SidechainAspartic Acid Mimetic SidechainIC50 (μM) for αvβ3-mediated Cell Adhesion
Analog 1 cis-Cyclobutanecarboxylic AcidTetrahydronaphthyridineEthyl ester< 1
Analog 2 trans-Cyclobutanecarboxylic AcidTetrahydronaphthyridineEthyl ester> 10
Analog 3 cis-CyclobutylamineTetrahydronaphthyridineEthyl ester~5
Analog 4 cis-Cyclobutanecarboxylic AcidAminopyridineEthyl ester< 1
Analog 5 cis-Cyclobutanecarboxylic AcidTetrahydronaphthyridineCarboxylic acid~2

Data is compiled from publicly available research.[1][2]

Structure-Activity Relationship Insights:

  • Stereochemistry of the Cyclobutane Ring: The cis configuration of the 1,3-disubstituted cyclobutane ring is crucial for high-affinity binding to the αvβ3 integrin, as demonstrated by the significantly lower IC50 value of Analog 1 compared to its trans counterpart, Analog 2.[1][2]

  • Carboxylic Acid vs. Amine Core: A this compound core (Analog 1) generally confers higher potency than a cyclobutylamine (B51885) core (Analog 3), suggesting that the carboxylate group plays a key role in interacting with the receptor.[1][2]

  • Arginine Mimetic: Both tetrahydronaphthyridine and aminopyridine moieties serve as effective arginine mimetics, leading to potent inhibition (Analog 1 and Analog 4).[1][2]

  • Aspartic Acid Mimetic: While the ethyl ester serves as an effective masked carboxylic acid, the free carboxylic acid (Analog 5) also demonstrates reasonable activity, indicating that both forms can interact with the binding site.[1][2]

Signaling Pathway

This compound-based αvβ3 antagonists inhibit the downstream signaling cascade initiated by the binding of extracellular matrix (ECM) proteins to the integrin. This disruption interferes with cell adhesion, migration, and invasion.

alpha_v_beta_3_signaling cluster_ecm Extracellular Matrix cluster_cell Tumor Cell ECM ECM Proteins (e.g., Fibronectin) Integrin αvβ3 Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Downstream Downstream Signaling Src->Downstream Response Cell Adhesion, Migration, Invasion Downstream->Response Antagonist Cyclobutane Antagonist Antagonist->Integrin Inhibition RORgt_signaling cluster_signaling Th17 Cell Differentiation Cytokines Pro-inflammatory Cytokines (IL-6, IL-23) NaiveTCell Naive T Cell Cytokines->NaiveTCell Stimulation RORgt RORγt NaiveTCell->RORgt Upregulation Th17Cell Th17 Cell RORgt->Th17Cell Differentiation IL17 IL-17A Production Th17Cell->IL17 Inflammation Autoimmune Inflammation IL17->Inflammation InverseAgonist Cyclobutane Inverse Agonist (e.g., TAK-828F) InverseAgonist->RORgt Inhibition MTT_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add cyclobutane analogs at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mts Add MTS/MTT reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 measure_abs Measure absorbance (490 nm) incubate3->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50 end End calculate_ic50->end

References

Unraveling the Reaction Mechanisms of Cyclobutanecarboxylic Acid: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

Cyclobutanecarboxylic acid, a key structural motif in various biologically active molecules and synthetic intermediates, undergoes several fundamental chemical transformations. Understanding the intricate mechanisms of these reactions is paramount for controlling reaction outcomes and designing novel synthetic pathways. While experimental studies provide valuable macroscopic observations, computational chemistry offers a molecular-level insight into the energetics and geometries of transition states and intermediates that govern these transformations.

This guide provides a comparative overview of the potential reaction mechanisms of this compound, with a focus on computationally derived data. In the absence of specific computational studies on this compound in the reviewed literature, this guide draws objective comparisons from theoretical investigations into analogous small-chain and other cycloalkanecarboxylic acids. The primary reactions discussed are thermal decarboxylation and pyrolysis, fundamental processes for which computational data on related molecules can offer valuable insights.

Potential Reaction Pathways of this compound

The primary thermal decomposition pathways for carboxylic acids are decarboxylation (loss of CO₂) and dehydration (loss of H₂O). For this compound, these pathways would lead to cyclobutane (B1203170) and a ketene (B1206846) intermediate, respectively.

Decarboxylation: This reaction involves the cleavage of the C-C bond between the cyclobutane ring and the carboxyl group, releasing carbon dioxide and forming cyclobutane.

Pyrolysis/Dehydration: At higher temperatures, a dehydration pathway may become competitive, leading to the formation of a ketene intermediate through the elimination of a water molecule. This ketene is likely to be highly reactive and could undergo subsequent rearrangements or reactions.

The following sections present computational data for analogous reactions of acetic acid and propanoic acid to provide a comparative framework for understanding the potential energetics of these pathways for this compound.

Comparative Analysis of Reaction Energetics

The following table summarizes the activation energies (Ea) for the decomposition of acetic acid and propanoic acid, as determined by Density Functional Theory (DFT) calculations. This data serves as a proxy to estimate the energetic feasibility of similar reactions for this compound.

MoleculeReaction PathwayComputational MethodActivation Energy (kcal/mol)Reference
Acetic AcidDecarboxylationB3LYP/6-31g(d)69.59[1]
Acetic AcidDecarboxylationM06-2X/6-31g(d)72.83[1]
Acetic AcidDehydrationB3LYP/6-31g(d)75.86[1]
Acetic AcidDehydrationM06-2X/6-31g(d)78.57[1]
Propanoic AcidDecarbonylation (on Ru(0001))DFTRate-controlling step: C-OH bond scission[2]
Propanoic AcidDecarboxylation (on Pd(111))DFTInvolves O-H bond cleavage followed by C-CO₂ scission[3]

Note: The studies on propanoic acid focus on catalytic decomposition on metal surfaces, and the provided information is qualitative regarding the rate-determining steps rather than specific activation energies for the uncatalyzed gas-phase reaction.

Experimental and Computational Methodologies

The data presented in this guide are derived from rigorous computational studies employing state-of-the-art quantum chemical methods. Understanding these methodologies is crucial for interpreting the results and designing future computational experiments.

Computational Details for Acetic Acid Decomposition[1]
  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT)

  • Functionals: B3LYP and M06-2X

  • Basis Set: 6-31g(d)

  • Procedure:

    • The ground state geometries of the reactants, intermediates, transition states, and products were optimized.

    • Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

    • The intrinsic reaction coordinate (IRC) method was used to verify that the transition states connect the correct reactants and products.

    • Activation energies were calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.

Computational Details for Propanoic Acid Decomposition on Metal Surfaces[2][3]
  • Method: Periodic Density Functional Theory (DFT)

  • Functionals: Not specified in the provided snippets.

  • Surface Models: Ru(0001) and Pd(111) surfaces were modeled using slab calculations with periodic boundary conditions.

  • Procedure:

    • Adsorption energies of propanoic acid and various intermediates on the metal surfaces were calculated.

    • Transition states for elementary reaction steps (e.g., bond cleavages, dehydrogenations) were located using methods like the climbing-image nudged elastic band (CI-NEB) or dimer method.

    • The minimum energy pathways for the overall reaction mechanisms (decarboxylation and decarbonylation) were constructed.

    • Microkinetic models were developed based on the DFT-calculated energies to predict reaction rates and selectivities.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound and a general workflow for computational studies of reaction mechanisms.

ReactionPathways cluster_decarboxylation Decarboxylation cluster_dehydration Dehydration (Pyrolysis) CBCA Cyclobutanecarboxylic Acid TS1 Transition State 1 CBCA->TS1 Δ CB Cyclobutane TS1->CB CO2 CO2 TS1->CO2 CBCA2 Cyclobutanecarboxylic Acid TS2 Transition State 2 CBCA2->TS2 Δ Ketene Cyclobutylketene (Intermediate) TS2->Ketene H2O H2O TS2->H2O

Caption: Proposed thermal decomposition pathways for this compound.

ComputationalWorkflow start Define Reaction geom_opt Geometry Optimization (Reactants, Products, Intermediates) start->geom_opt ts_search Transition State Search (e.g., CI-NEB, Dimer) geom_opt->ts_search freq_calc Frequency Calculation (Confirm Stationary Points, ZPVE) ts_search->freq_calc irc_calc IRC Calculation (Verify Transition State Connectivity) freq_calc->irc_calc energy_analysis Energy Profile Analysis (Activation & Reaction Energies) irc_calc->energy_analysis results Results Interpretation & Comparison with Experiment energy_analysis->results

Caption: A general workflow for computational investigation of reaction mechanisms.

Conclusion

While direct computational studies on the reaction mechanisms of this compound are not prominently available, a comparative analysis based on analogous small carboxylic acids provides valuable predictive insights. The presented data on acetic acid suggests that decarboxylation and dehydration likely have comparable activation barriers, and the preferred pathway may be influenced by reaction conditions. The studies on propanoic acid highlight the significant role that catalysts can play in altering reaction mechanisms, favoring decarbonylation or decarboxylation depending on the metal surface.

For researchers and drug development professionals, this guide underscores the power of computational chemistry to elucidate complex reaction mechanisms. Future computational studies specifically targeting this compound are warranted to provide a more precise understanding of its reactivity, which will undoubtedly aid in the rational design of synthetic routes and the development of novel therapeutics. The methodologies and comparative data presented herein offer a solid foundation for such future investigations.

References

Comparative analysis of different synthetic routes to cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanecarboxylic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and biologically active compounds. The rigid, four-membered ring imparts unique conformational constraints, making it a desirable scaffold in drug design. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their efficiency, scalability, and practicality. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Steps Overall Yield Advantages Disadvantages
Malonic Ester Synthesis Diethyl malonate, 1,3-Dihalopropane1. Cyclization 2. Saponification 3. Decarboxylation18-60%Well-established, reliable for small-scale synthesis.Multi-step, moderate overall yield, use of strong base.
[2+2] Cycloaddition Ethylene, Acrylic acidPhotochemical cycloadditionUp to 97%High yield, atom-economical, one-step process.Requires specialized photochemical equipment, handling of gaseous ethylene.
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic acidThermal decarboxylation86-91%High yield for the final step, straightforward procedure.Dependent on the prior synthesis of the diacid.

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of the primary synthetic strategies for producing this compound, complete with experimental protocols and logical workflow diagrams.

The Classical Approach: Malonic Ester Synthesis

The malonic ester synthesis is a long-established and reliable method for the preparation of this compound.[1][2][3] This multi-step process begins with the dialkylation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane (B121459), to form a cyclic diester. Subsequent saponification followed by decarboxylation of the resulting 1,1-cyclobutanedicarboxylic acid yields the desired product.[4][5]

Experimental Protocol:

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate In a flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695). Diethyl malonate is then added to the sodium ethoxide solution. 1,3-dibromopropane is added dropwise to the heated solution, and the mixture is refluxed. After the reaction is complete, the ethanol is removed by distillation, and the residue is treated with water. The diethyl 1,1-cyclobutanedicarboxylate is extracted with an organic solvent, and the solvent is removed to yield the crude product, which can be purified by distillation. Yields for this step have been reported to be as high as 60%.[6]

Step 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide (B78521) in ethanol. After hydrolysis, the ethanol is distilled off, and the remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid. The 1,1-cyclobutanedicarboxylic acid precipitates and can be collected by filtration. The overall yield from diethyl malonate is in the range of 21-23%.[4]

Step 3: Decarboxylation to this compound 1,1-Cyclobutanedicarboxylic acid is placed in a distillation flask and heated to approximately 160-170 °C.[4][7] Carbon dioxide evolves, and the this compound is formed. The product is then distilled directly from the reaction mixture. This decarboxylation step is highly efficient, with yields reported to be between 86% and 91%.[7]

Logical Workflow:

malonic_ester_synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation start Diethyl Malonate + 1,3-Dibromopropane step1 Reaction with Sodium Ethoxide start->step1 product1 Diethyl 1,1-cyclobutanedicarboxylate step1->product1 step2 Hydrolysis with KOH product1->step2 product2 1,1-Cyclobutanedicarboxylic Acid step2->product2 step3 Thermal Decarboxylation product2->step3 final_product This compound step3->final_product cycloaddition_synthesis start Ethylene + Acrylic Acid step1 [2+2] Photocycloaddition (UV light, low temp) start->step1 final_product This compound step1->final_product

References

The Four-Membered Ring Advantage: Unpacking the Efficacy of Cyclobutane-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the deliberate incorporation of small cycloalkanes into drug candidates is a well-established strategy to fine-tune pharmacokinetic and pharmacodynamic properties. Among these, the cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a uniquely advantageous scaffold. This guide provides a comparative analysis of the efficacy of cyclobutane-containing drugs versus their cyclopentane (B165970) and cyclohexane (B81311) analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug design.

The Cyclobutane Advantage: Enhanced Potency and Optimal Conformation

The rigid, puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation that maximizes target engagement.[1] This conformational restriction, a consequence of its significant ring strain (approximately 26.3 kcal/mol), distinguishes it from the more flexible cyclopentane and cyclohexane rings.[2] Experimental evidence across different therapeutic targets demonstrates that this structural feature often translates to superior potency.

A compelling example is seen in the development of inhibitors for the histone methyltransferase G9a. A compound featuring a spirocyclic cyclobutane (A-366) demonstrated submicromolar potency (IC50 = 153 nM).[2] Strikingly, when the cyclobutane ring was replaced with a spirocyclic cyclopentane or cyclohexane, the potency dropped by at least one order of magnitude.[2][3] Similarly, the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir, which contains a cyclobutane group, is 3-fold and 19-fold more potent than its corresponding cyclopropyl (B3062369) and cyclopentyl analogs, respectively.[1]

However, the superiority of the cyclobutane ring is not universal and is target-dependent. In the case of the androgen receptor antagonist apalutamide (B1683753), the spirocyclic cyclobutane derivative showed activity comparable to the cyclopentyl and dimethyl analogs.[1] This highlights the necessity of empirical testing in drug development.

Quantitative Comparison of Cycloalkane Analogs

The following table summarizes the available quantitative data comparing the efficacy of drugs where the cycloalkane ring is a key variable.

TargetDrug/Compound SeriesCyclobutane Analog PotencyCyclopentane Analog PotencyCyclohexane Analog PotencyReference
G9a Histone MethyltransferaseSpiro[cyclobutane-1,3'-indol]-2'-amine (A-366)IC50 = 153 nM>1530 nM (>10-fold less potent)>1530 nM (>10-fold less potent)[2][3]
HCV NS3/4A ProteaseBoceprevir AnalogsHigh Potency19-fold less potentNot Reported[1]
Androgen ReceptorApalutamide AnalogsComparable to dimethyl analogComparable to dimethyl analogSlightly less active[1]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols for key assays are provided below.

Protocol 1: Determination of G9a Inhibitory Activity (IC50)

This protocol is based on the scintillation proximity assay (SPA) used to determine the potency of G9a inhibitors like A-366.[4][5]

Materials:

  • Recombinant G9a enzyme

  • Biotinylated histone H3 (1-25) peptide substrate

  • S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

  • Streptavidin-coated SPA beads

  • Assay buffer: 25 mM potassium phosphate (B84403) pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100

  • Test compounds (e.g., A-366 and its analogs)

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 10 µL of a reaction mixture containing assay buffer, 8 µM of unlabeled SAM, and the appropriate concentration of the test compound.

  • Initiate the enzymatic reaction by adding the G9a enzyme and the biotinylated H3 peptide substrate at their respective Km concentrations.

  • Incubate the reaction mixture at 23°C for 20 minutes.[4]

  • Stop the reaction by adding a solution containing streptavidin-coated SPA beads.

  • Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.

  • Measure the radioactivity using a microplate scintillation counter.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Assay for H3K9me2 Levels (In-Cell Western)

This protocol measures the ability of G9a inhibitors to reduce the levels of dimethylated histone H3 at lysine (B10760008) 9 (H3K9me2) in a cellular context.[5][6]

Materials:

  • PC-3 prostate cancer cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well plates

  • Fixing solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: Odyssey Blocking Buffer or similar

  • Primary antibody: Rabbit anti-H3K9me2

  • Secondary antibody: IRDye-labeled anti-rabbit IgG

  • DNA stain (e.g., DRAQ5)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 72 hours.[5][6]

  • Fix the cells with the fixing solution for 20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Block the wells with blocking buffer for 90 minutes.

  • Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.

  • Wash the wells with PBS containing 0.1% Tween 20.

  • Incubate with the IRDye-labeled secondary antibody and DNA stain for 1 hour at room temperature, protected from light.

  • Wash the wells again.

  • Scan the plate using an infrared imaging system.

  • The H3K9me2 signal is normalized to the DNA stain signal to account for cell number variations. The IC50 is determined by plotting the normalized signal against the inhibitor concentration.

Signaling Pathway Visualizations

Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by representative cyclobutane-containing drugs.

Apalutamide_Pathway Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->Inhibition Nucleus Nucleus AR_complex->Nucleus Translocation DNA DNA (AREs) AR_complex->DNA Binds Transcription Gene Transcription DNA->Transcription Activates Growth Cell Growth & Survival Transcription->Growth Inhibition->Nucleus Inhibits Translocation

Apalutamide's mechanism of action on the Androgen Receptor pathway.

Ivosidenib_Pathway Isocitrate Isocitrate IDH1 Wild-Type IDH1 Isocitrate->IDH1 aKG α-Ketoglutarate (α-KG) IDH1->aKG mIDH1 Mutant IDH1 twoHG 2-Hydroxyglutarate (2-HG) mIDH1->twoHG Neomorphic Activity aKG->mIDH1 Epigenetics Epigenetic Alterations twoHG->Epigenetics Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits Differentiation Blocked Cell Differentiation Epigenetics->Differentiation Oncogenesis Oncogenesis Differentiation->Oncogenesis

Ivosidenib's inhibitory action on the mutant IDH1 pathway.

Boceprevir_Workflow HCV_RNA HCV RNA Translation Host Ribosome Translation HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Polyprotein->Cleavage Protease NS3/4A Protease Protease->Cleavage Boceprevir Boceprevir Boceprevir->Protease Inhibits Proteins Mature Viral Proteins Cleavage->Proteins Replication Viral Replication Proteins->Replication

Boceprevir's inhibition of the HCV replication cycle.

Conclusion

The strategic incorporation of a cyclobutane ring offers a powerful tool in drug design, often leading to enhanced potency by enforcing a favorable bioactive conformation. The comparative data for G9a inhibitors and HCV protease inhibitors strongly suggest that cyclobutane can be superior to its five- and six-membered cycloalkane counterparts. However, the case of apalutamide serves as a reminder that these effects are target-specific. The provided protocols and pathway diagrams offer a framework for researchers to rationally design and evaluate novel cyclobutane-containing therapeutics, harnessing the unique properties of this strained yet stable carbocycle.

References

A Spectroscopic Comparison of Cyclobutanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cyclobutanecarboxylic acid and its key derivatives: cyclobutanecarbonyl chloride, cyclobutanecarboxamide, methyl cyclobutanecarboxylate, and trans-1,2-cyclobutanedicarboxylic acid. Understanding the distinct spectral features of these compounds is crucial for their synthesis, characterization, and application in medicinal chemistry and materials science. The data presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives. These values are essential for the identification and differentiation of these compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the proton environments in a molecule. The chemical shifts (δ) and multiplicities of the signals are characteristic of the electronic environment of the protons.

CompoundProtonChemical Shift (δ, ppm)MultiplicitySolvent
This compound -COOH~11.0 - 12.0broad singletCDCl₃
H1 (methine)~3.18multipletCDCl₃
H2, H3, H4 (methylene)~1.74 - 2.60multipletCDCl₃
Cyclobutanecarbonyl Chloride H1 (methine)~3.8multiplet-
H2, H3, H4 (methylene)~2.0 - 2.8multiplet-
Cyclobutanecarboxamide -NH₂~5.5 - 6.5broad singlet-
H1 (methine)~2.9multiplet-
H2, H3, H4 (methylene)~1.7 - 2.4multiplet-
Methyl Cyclobutanecarboxylate -OCH₃~3.67singletCDCl₃
H1 (methine)~3.1multipletCDCl₃
H2, H3, H4 (methylene)~1.8 - 2.5multipletCDCl₃
trans-1,2-Cyclobutanedicarboxylic Acid H1, H2 (methine)~3.45multipletD₂O
H3, H4 (methylene)~2.17multipletD₂O
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

CompoundCarbonChemical Shift (δ, ppm)Solvent
This compound C=O~182CDCl₃
C1 (methine)~40CDCl₃
C2, C4 (methylene)~25CDCl₃
C3 (methylene)~18CDCl₃
Cyclobutanecarbonyl Chloride C=O~175-
C1 (methine)~55-
C2, C4 (methylene)~30-
C3 (methylene)~19-
Cyclobutanecarboxamide C=O~179-
C1 (methine)~42-
C2, C4 (methylene)~25-
C3 (methylene)~18-
Methyl Cyclobutanecarboxylate C=O~176CDCl₃
-OCH₃~51CDCl₃
C1 (methine)~40CDCl₃
C2, C4 (methylene)~25CDCl₃
C3 (methylene)~18CDCl₃
trans-1,2-Cyclobutanedicarboxylic Acid C=O~177D₂O
C1, C2 (methine)~46D₂O
C3, C4 (methylene)~23D₂O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

CompoundFunctional GroupAbsorption Band (cm⁻¹)
This compound O-H (acid)3300-2500 (broad)
C=O (acid)~1700
Cyclobutanecarbonyl Chloride C=O (acid chloride)~1800
Cyclobutanecarboxamide N-H (amide)~3350, ~3170
C=O (amide)~1650
Methyl Cyclobutanecarboxylate C=O (ester)~1735
C-O (ester)~1170
trans-1,2-Cyclobutanedicarboxylic Acid O-H (acid)3300-2500 (broad)
C=O (acid)~1700
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key identifiers.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 10083, 71, 55
Cyclobutanecarbonyl Chloride 118/12083, 55
Cyclobutanecarboxamide 9982, 71, 56
Methyl Cyclobutanecarboxylate 11483, 59, 55
trans-1,2-Cyclobutanedicarboxylic Acid 144126, 98, 81, 55

Experimental Protocols

Standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

    • For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a spectral width of 0-220 ppm is typically used, with a larger number of scans and a relaxation delay of 2-10 seconds. Proton decoupling is generally applied to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Electron Ionization (EI) MS, dilute the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum using an EI source with a standard ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a cyclobutane (B1203170) derivative.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Sample Receive/Synthesize Compound Purify Purification (e.g., Chromatography, Recrystallization) Sample->Purify NMR NMR Spectroscopy (1H, 13C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Process Data Processing & Analysis NMR->Process IR->Process MS->Process Structure Structure Elucidation/Confirmation Process->Structure Report Final Report/Publication Structure->Report

Caption: A generalized workflow for the spectroscopic characterization of cyclobutane derivatives.

Key Spectroscopic Differentiators

  • ¹H NMR: The most significant differences are observed in the chemical shifts of the protons on the carbon bearing the functional group (H1) and the presence or absence of exchangeable protons (-COOH, -NH₂). The methine proton (H1) is progressively deshielded in the order: amide < acid ≈ ester < acid chloride.

  • ¹³C NMR: The carbonyl carbon chemical shift is highly sensitive to the nature of the substituent. The acid chloride carbonyl is the most deshielded, followed by the acid, ester, and amide.

  • IR Spectroscopy: The C=O stretching frequency is a key diagnostic tool. Acid chlorides show the highest frequency (~1800 cm⁻¹), followed by esters (~1735 cm⁻¹), carboxylic acids (~1700 cm⁻¹), and amides (~1650 cm⁻¹). The broad O-H stretch of the carboxylic acid is also a distinctive feature.

  • Mass Spectrometry: The molecular ion peak confirms the molecular weight. The fragmentation patterns are characteristic of each derivative, often involving the loss of the functional group or cleavage of the cyclobutane ring. For example, the acid chloride will show a characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Cyclobutanecarboxylic acid, a corrosive organic compound, requires meticulous disposal procedures to mitigate risks. This guide provides essential, step-by-step information for its safe management, from initial handling to final disposal, aligning with regulatory standards.

I. Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., natural rubber).[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4]

II. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading by using absorbent materials like vermiculite (B1170534) or sand.[2][5]

  • Neutralization: For organic acid spills, apply a weak base such as sodium bicarbonate or soda ash to neutralize the acid.[5][6][7][8] Work from the outside of the spill inwards to avoid splashing.[9] Use pH paper to confirm that the spill has been neutralized (pH 6-8).

  • Absorption: Once neutralized, absorb the residue with an inert material.[2][5]

  • Collection and Disposal: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][10]

  • Decontamination: Clean the spill area with a mild detergent and water.[9]

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Contact your institution's emergency response team or the local fire department.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

III. Proper Disposal Procedures

The disposal of this compound and its contaminated waste must comply with federal, state, and local regulations.[10] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[11][12]

Step-by-Step Disposal Guide:

  • Waste Identification: this compound is considered a hazardous waste due to its corrosive nature.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the acid.

  • Neutralization (for aqueous solutions): If you have a dilute aqueous solution of this compound, you may be able to neutralize it with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8. This process should be carried out cautiously in a fume hood, with appropriate PPE, as it can generate heat and gas. However, neutralized solutions may still be subject to hazardous waste regulations depending on local rules.

  • Licensed Waste Disposal: The most critical step is to entrust the disposal to a licensed hazardous waste disposal company.[1] These companies are equipped to handle and transport hazardous materials safely and in accordance with all regulations.

  • Transportation: this compound is classified for transport with the UN number 3265, designating it as a corrosive liquid, acidic, organic, n.o.s.[1][3]

IV. Quantitative Data Summary

PropertyValueSource
UN Number 3265[1][3]
Transport Hazard Class 8 (Corrosive)[3]
Packaging Group III[3]
Flash Point 83 °C / 181.4 °F[2]
Boiling Point 195 °C / 383 °F[2]
Melting Point -20 - 0.00 °C / -4 - 32 °F[2]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Start: Handling this compound B Is there a spill? A->B C Follow standard operating procedures for use. B->C No D Small Spill B->D Yes, small E Large Spill B->E Yes, large J Generate Waste? C->J F Neutralize with weak base (e.g., sodium bicarbonate) D->F I Evacuate and call emergency services E->I G Absorb with inert material F->G H Collect in a labeled hazardous waste container G->H H->J K Segregate and store in a labeled, compatible container J->K Yes M End: Proper Disposal J->M No L Contact licensed hazardous waste disposal company K->L L->M

Caption: Decision workflow for handling and disposing of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and operational excellence in chemical handling.

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cyclobutanecarboxylic acid (CAS No. 3721-95-7). Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It may also cause respiratory irritation.[2][6] The characteristic stench of this colorless liquid serves as a primary indicator of its presence.[2][6]

Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Standard
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.European Standard EN 166 or OSHA 29 CFR 1910.133[2][6][7]
Hand Protection Chemical-resistant gloves (e.g., Natural rubber). Breakthrough time and glove thickness should be considered.European Standard EN 374
Skin and Body Protection Long-sleeved laboratory coat or appropriate protective clothing to prevent skin exposure.[6][7][8]---
Respiratory Protection Not typically required under normal use with adequate ventilation. For large-scale operations, emergencies, or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge.[6][8]---

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Verify functionality of safety shower and eyewash station prep2->prep3 prep4 Don appropriate Personal Protective Equipment (PPE) prep3->prep4 handle1 Dispense required amount in a designated area prep4->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid inhalation of vapors and direct contact handle1->handle3 handle4 Keep away from ignition sources and incompatible materials handle1->handle4 post1 Decontaminate work surfaces handle2->post1 handle3->post1 handle4->post1 post2 Properly label and store unused chemical post1->post2 post3 Dispose of waste according to protocol post2->post3 post4 Remove and decontaminate PPE post3->post4 post5 Wash hands thoroughly post4->post5

Fig. 1: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: First Aid and Spill Management

Immediate and appropriate response to an exposure or spill is critical. The following table outlines the necessary first-aid measures.

Exposure Route First-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6][9]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek medical attention.[1][2][6][9]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6][9]

In the event of a spill, evacuate the area and remove all sources of ignition.[9] Use personal protective equipment and contain the spillage.[9] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[6][7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal waste_source Unused this compound Contaminated Materials (e.g., gloves, absorbent) collect Collect in a designated, labeled, and sealed waste container waste_source->collect storage Store in a cool, dry, and well-ventilated area away from incompatible materials collect->storage disposal Arrange for disposal by a licensed waste disposal company in accordance with local, state, and federal regulations storage->disposal

Fig. 2: A procedural diagram for the disposal of this compound waste.

All waste materials must be disposed of in accordance with national and local regulations. Do not mix with other waste. Empty containers should be treated as hazardous waste.[7] It is imperative to entrust the disposal to a licensed waste disposal company.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.